Taurolithocholic acid-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H45NO5S |
|---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2 |
InChI Key |
QBYUNVOYXHFVKC-UUHPZZFPSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the exact mass of Taurolithocholic acid-d4?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Taurolithocholic acid-d4, a deuterated form of the secondary bile acid, Taurolithocholic acid. It is primarily utilized as an internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices by mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Exact Mass | 487.3081 g/mol | Calculated |
| Molecular Formula | C₂₆H₄₁D₄NO₅S | [1] |
| Formula Weight (as Sodium Salt) | 509.7 g/mol | [1] |
| Purity (Deuterated Forms) | ≥99% (d₁-d₄) | [1] |
| Solubility in DMF | 25 mg/mL | [1] |
| Solubility in DMSO | 20 mg/mL | [1] |
| Solubility in Ethanol | 1 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | 1 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
This compound is an essential tool for quantitative bioanalysis. Below is a detailed methodology for its use as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of bile acids in serum or plasma.
Objective: To accurately quantify the concentration of Taurolithocholic acid and other bile acids in a biological sample.
Materials:
-
This compound (internal standard)
-
Reference standards for all bile acids to be quantified
-
Biological matrix (e.g., serum, plasma)
-
Acetonitrile (protein precipitation agent)
-
Methanol (reconstitution solvent)
-
Formic acid and Ammonium acetate (mobile phase additives)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase analytical column
Procedure:
-
Preparation of Internal Standard Spiking Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working internal standard spiking solution at a final concentration of 1 µg/mL in methanol.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., serum, plasma) on ice.
-
To 100 µL of each sample, add 10 µL of the 1 µg/mL internal standard spiking solution.
-
Vortex the samples for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the bile acids, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and the internal standard need to be optimized. For Taurolithocholic acid, a common transition is m/z 482.3 -> m/z 80.1, and for this compound, it would be m/z 486.3 -> m/z 80.1.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the non-deuterated Taurolithocholic acid standard spiked with a constant amount of the d4-internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.
-
Determine the concentration of Taurolithocholic acid in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Taurolithocholic Acid
While this compound is primarily used as a stable isotope-labeled internal standard, its non-deuterated form, Taurolithocholic acid, is biologically active and has been shown to promote the growth of intrahepatic cholangiocarcinoma cells through the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent Extracellular signal-regulated kinase (ERK1/2) signaling pathway.[2][3][4]
Caption: Signaling pathway of Taurolithocholic acid in promoting cell proliferation.
Experimental Workflow for Bile Acid Quantification
The following diagram illustrates a typical workflow for the quantification of bile acids in biological samples using this compound as an internal standard.
Caption: Workflow for bile acid quantification using an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Taurolithocholic acid-d4: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Taurolithocholic acid-d4 (TLCA-d4), a deuterated analogue of the secondary bile acid, Taurolithocholic acid (TLCA). This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and its application as an internal standard in quantitative mass spectrometry. Furthermore, it explores the role of its non-deuterated counterpart, TLCA, in significant cellular signaling pathways, offering visual representations to elucidate these complex biological processes.
Chemical Structure and Physicochemical Properties
This compound is a stable, isotopically labeled form of Taurolithocholic acid. The deuterium atoms are typically located on the cholanoyl portion of the molecule, providing a distinct mass shift for use in mass spectrometry-based quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2410279-97-7 | [1] |
| Molecular Formula | C₂₆H₄₀D₄NNaO₅S | [1] |
| Formula Weight | 509.7 g/mol | [1] |
| Purity | ≥98% deuterated forms (d₁-d₄) | [1] |
| Appearance | White to off-white solid | |
| Solubility | DMF: ~25 mg/mLDMSO: ~20 mg/mLEthanol: ~1 mg/mLPBS (pH 7.2): ~1 mg/mL | [1] |
| Storage | -20°C | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves two key stages: the deuteration of a suitable bile acid precursor and the subsequent conjugation with taurine. While specific proprietary methods for commercial products may vary, a generalizable synthetic approach is outlined below, based on established methods for deuteration and taurine conjugation of bile acids.
Objective: To synthesize this compound from a deuterated lithocholic acid precursor.
Materials:
-
Lithocholic acid-d4
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
Taurine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Lithocholic acid-d4:
-
Dissolve Lithocholic acid-d4 (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the NHS-activated Lithocholic acid-d4.
-
-
Taurine Conjugation:
-
Dissolve taurine (1.5 equivalents) in a mixture of water and DMF with the aid of triethylamine (2 equivalents).
-
Add the NHS-activated Lithocholic acid-d4, dissolved in a minimal amount of DMF, to the taurine solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.
-
Quantification of Taurolithocholic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a method for the accurate and precise quantification of Taurolithocholic acid in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Objective: To quantify the concentration of Taurolithocholic acid in human plasma.
Materials:
-
Human plasma samples
-
Taurolithocholic acid analytical standard
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS vials
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Taurolithocholic acid: Precursor ion (m/z) 482.3 → Product ion (m/z) 80.0
-
This compound: Precursor ion (m/z) 486.3 → Product ion (m/z) 80.0
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the Taurolithocholic acid standard to the this compound internal standard against the concentration of the standard.
-
Determine the concentration of Taurolithocholic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways Involving Taurolithocholic Acid
The non-deuterated form, Taurolithocholic acid (TLCA), is a biologically active molecule known to be involved in various cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and disease modeling.
TLCA-Induced Cholangiocarcinoma Cell Proliferation via EGFR/ERK1/2 Signaling
Studies have shown that TLCA can promote the growth of intrahepatic cholangiocarcinoma (CCA) cells. This process is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-regulated kinase (ERK1/2) signaling pathway.
References
Technical Guide: Taurolithocholic acid-d4 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential information typically presented in a Certificate of Analysis (CoA) for Taurolithocholic acid-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this internal standard for quantitative analysis. This document outlines the key quality attributes, analytical methodologies, and a typical quality control workflow for this critical reagent.
Certificate of Analysis: Quantitative Data Summary
A Certificate of Analysis for this compound provides critical information about its identity, purity, and concentration. The following table summarizes the quantitative data typically found on a CoA for this deuterated bile acid standard.
| Parameter | Specification |
| Chemical Name | 2-[[(3α,5β)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid |
| CAS Number | 2410279-96-6 |
| Molecular Formula | C₂₆H₄₁D₄NO₅S |
| Formula Weight | 487.7 g/mol |
| Purity (Isotopic) | ≥99% deuterated forms (d₁-d₄) |
| Purity (Chemical) | ≥95% |
| Appearance | A solid or a solution in methanol |
| Concentration (if solution) | 100 µg/mL (nominal) |
Experimental Protocols: Analytical Methodology
The primary analytical technique for the characterization and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the analysis of bile acids in various biological matrices.
Sample Preparation
For the analysis of this compound as a standard, a stock solution is typically prepared by dissolving the solid material in methanol. For analysis in biological samples such as plasma or serum, a protein precipitation step is commonly employed.
-
To a 100 µL aliquot of the sample (e.g., plasma, serum), add 400 µL of ice-cold methanol containing the internal standard, this compound.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water).
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve this compound from other bile acids and potential matrix interferences.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.
Tandem Mass Spectrometry (MS/MS)
Detection is typically performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition: The specific precursor-to-product ion transition for this compound is monitored. For taurine-conjugated bile acids, a common product ion with an m/z of 80.0 is often used, corresponding to the taurine fragment. The precursor ion for this compound would be [M-H]⁻.
Quality Control Workflow
The diagram below illustrates a typical workflow for the quality control and certification of a chemical standard like this compound, ensuring its suitability for use in regulated and research environments.
The Biological Role of Endogenous Taurolithocholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurolithocholic acid (TLCA), a taurine-conjugated secondary bile acid, has emerged as a significant signaling molecule with diverse and potent biological activities. Historically viewed as a toxic byproduct of cholesterol metabolism, recent research has unveiled its intricate roles in cellular signaling, pathophysiology of liver diseases, and potential as a therapeutic target. This technical guide provides a comprehensive overview of the endogenous synthesis, metabolism, and multifaceted biological functions of TLCA. We delve into its involvement in key signaling pathways, including the Takeda G protein-coupled receptor 5 (TGR5), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinase (PI3K) pathways. Furthermore, this document presents a compilation of quantitative data, detailed experimental methodologies for studying TLCA, and visual representations of its signaling cascades to facilitate a deeper understanding and guide future research in this dynamic field.
Introduction
Bile acids, synthesized from cholesterol in the liver, are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins. Beyond their classical role as digestive surfactants, bile acids are now recognized as complex signaling molecules that regulate their own synthesis, transport, and a wide array of metabolic and inflammatory pathways. Taurolithocholic acid (TLCA) is a secondary bile acid, meaning it is formed in the intestine through the metabolic activity of the gut microbiota on primary bile acids.[1][2] Specifically, it is the taurine conjugate of lithocholic acid (LCA).[3] While LCA is known for its hepatotoxicity and role in cholestasis, the conjugation with taurine significantly alters its physicochemical and biological properties. This guide will explore the current understanding of the biological significance of endogenous TLCA, with a focus on its molecular mechanisms of action and its implications for health and disease.
Synthesis and Metabolism of Taurolithocholic Acid
The journey of TLCA begins with the primary bile acid, chenodeoxycholic acid (CDCA), which is synthesized from cholesterol in the liver. In the intestine, gut bacteria dehydroxylate CDCA at the 7α-position to form the secondary bile acid, lithocholic acid (LCA).[2][4] Subsequently, LCA can be absorbed from the intestine and transported to the liver, where it undergoes conjugation with the amino acid taurine to form taurolithocholic acid.[5] This taurine conjugation is a critical step in the metabolism of LCA.
The metabolism of TLCA itself involves further biotransformations. In rodent models, TLCA can be hydroxylated to form hyodeoxycholic and muricholic acids.[6][7] The excretion of TLCA and its metabolites is primarily through the bile.[5]
Signaling Pathways and Physiological Roles
TLCA exerts its biological effects through interactions with specific cellular receptors and signaling pathways. Unlike some other bile acids, its role as a direct ligand for the farnesoid X receptor (FXR) is not well-established, with its precursor, LCA, being reported as an FXR antagonist.[8] However, TLCA is a potent agonist for the Takeda G protein-coupled receptor 5 (TGR5).
TGR5-Mediated Signaling
TGR5 is a cell surface receptor expressed in various tissues, including the gallbladder, intestine, and immune cells.[9] As one of the most potent endogenous agonists for TGR5, TLCA binding initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] This, in turn, activates Protein Kinase A (PKA) and downstream signaling pathways.[9][11] This activation has been linked to the regulation of inflammation and energy expenditure.
Cholestatic Effects and PI3K/PKC Signaling
TLCA is a well-known cholestatic agent, meaning it can impair bile flow.[12] Studies in isolated perfused rat livers and hepatocyte couplets have shown that TLCA-induced cholestasis is mediated through a phosphatidylinositol 3-kinase (PI3K)-dependent mechanism.[12] This involves the activation of PI3K, which in turn stimulates Protein Kinase C epsilon (PKCε), leading to the impairment of hepatobiliary exocytosis and the insertion of transport proteins into the apical membrane of hepatocytes.[12]
Role in Disease: Cholangiocarcinoma
Emerging evidence suggests a role for TLCA in the pathology of certain cancers, notably cholangiocarcinoma (CCA), a malignancy of the bile duct. In intrahepatic CCA cell lines, TLCA has been shown to promote cell growth. This effect is mediated through the activation of the muscarinic acetylcholine receptor and the subsequent transactivation of the epidermal growth factor receptor (EGFR). This leads to the activation of the downstream ERK1/2 signaling pathway, a key regulator of cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological effects of TLCA.
Table 1: Effects of TLCA on Cholestasis in Isolated Perfused Rat Liver
| Parameter | TLCA Concentration | % Impairment/Stimulation | Reference |
| Bile Flow | 10 µM | 51% impairment | [12] |
| Biliary Secretion of Horseradish Peroxidase | 10 µM | 46% impairment | [12] |
| Biliary Secretion of DNP-SG | 10 µM | 95% impairment | [12] |
| PI3K-dependent Protein Kinase B Activity | 10 µM | 154% stimulation | [12] |
| PKCε Membrane Binding | 10 µM | 23% stimulation | [12] |
Table 2: Effects of TLCA on Cholangiocarcinoma Cell Viability
| Cell Line | TLCA Concentration | Effect on Cell Viability | Reference |
| RMCCA-1 | 1-40 µM | Concentration-dependent increase | |
| HuCCA-1 | up to 100 µM | No significant increase |
Table 3: TGR5 Activation by Bile Acids
| Bile Acid | EC50 (µM) for TGR5 Activation | Reference |
| Taurolithocholic acid (TLCA) | Potent agonist (specific EC50 not stated) | [11] |
| Lithocholic acid (LCA) | 0.53 | [9] |
| Deoxycholic acid (DCA) | 1.0 | [9] |
| Chenodeoxycholic acid (CDCA) | 4.4 | [9] |
| Cholic acid (CA) | 7.7 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TLCA's biological roles.
Quantification of Taurolithocholic Acid in Biological Samples
Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[13][14]
-
Sample Preparation:
-
For tissue samples, homogenize in water (e.g., 100 mg tissue in 500 µL water).[6]
-
To a 100 µL aliquot of homogenate or 100 µL of plasma, add a protein precipitation solvent such as acetonitrile (e.g., 400 µL with 1% formic acid).[13][15]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into a UPLC system equipped with a reverse-phase C18 column.
-
Separate the bile acids using a gradient elution with a mobile phase consisting of acetonitrile and water with a formic acid modifier.
-
Detect and quantify TLCA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.[13]
-
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[16][17]
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of TLCA for the desired time period (e.g., 48 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[16][17]
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a solution of SDS in HCl) to dissolve the formazan crystals.[18]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Western Blotting for ERK Phosphorylation
Principle: This technique is used to detect the phosphorylation (activation) of the ERK1/2 protein in response to TLCA treatment.
-
Procedure:
-
Treat cells with TLCA for the desired time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[19][20]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[21]
-
Isolated Perfused Rat Liver (IPRL) Model for Cholestasis
Principle: This ex vivo model allows for the study of liver function, including bile formation, in a controlled environment, isolated from systemic influences.[22][23]
-
Procedure:
-
Anesthetize a rat and cannulate the portal vein and bile duct.
-
Perfuse the liver with an oxygenated, temperature-controlled perfusion buffer (e.g., Krebs-Henseleit buffer) at a constant flow rate.[23][24]
-
After a stabilization period, infuse TLCA into the perfusion medium at the desired concentration.
-
Collect bile samples at regular intervals and measure the bile flow rate gravimetrically.
-
Analyze the composition of the bile and perfusate for bile acids and other relevant markers.
-
Conclusion
Taurolithocholic acid, once primarily considered a toxic metabolite, is now understood to be a pleiotropic signaling molecule with significant biological roles. Its potent activation of TGR5 and its involvement in the pathophysiology of cholestasis and cholangiocarcinoma highlight its importance in liver health and disease. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry. Further investigation into the complex signaling networks regulated by TLCA will undoubtedly uncover new therapeutic opportunities for a range of metabolic and inflammatory diseases.
References
- 1. Taurolithocholic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 3. Taurolithocholic Acid | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lithocholic acid - Wikipedia [en.wikipedia.org]
- 5. Comparison of biliary excretion and metabolism of lithocholic acid and its sulfate and glucuronide conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acid species detection and quantification [bio-protocol.org]
- 7. Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protoporphyrin-induced Cholestasis in the Isolated In Situ Perfused Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An Improved Technique for Isolated Perfusion of Rat Livers and an Evaluation of Perfusates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Taurolithocholic Acid Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic pathway of Taurolithocholic acid (TLCA), a secondary bile acid with significant biological activities. The document details its synthesis, degradation, and role in key signaling pathways. It also includes structured quantitative data and detailed experimental protocols for researchers in the field.
The Taurolithocholic Acid Metabolic Pathway
Taurolithocholic acid (TLCA) is the taurine-conjugated form of lithocholic acid (LCA). LCA is a secondary bile acid, meaning it is formed from a primary bile acid through modification by intestinal microbiota. The metabolic pathway of TLCA involves both hepatic and intestinal processes.
Synthesis of Taurolithocholic Acid
The synthesis of TLCA is a two-step process that begins with the primary bile acid, chenodeoxycholic acid (CDCA).
-
Formation of Lithocholic Acid (LCA): In the intestine, gut bacteria, primarily from the Clostridium genus, catalyze the 7α-dehydroxylation of CDCA to produce LCA. This conversion is a key step in the formation of this toxic secondary bile acid.
-
Taurine Conjugation: Following its absorption from the intestine and transport to the liver, LCA is conjugated with the amino acid taurine. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT) in the liver.[1][2] The conjugation of LCA with taurine increases its water solubility and allows for its secretion into bile.
Degradation and Modification of Taurolithocholic Acid
The primary modification and detoxification pathway for TLCA is sulfation.
-
Sulfation: In the liver, TLCA can be sulfated at the 3-hydroxy position to form taurolithocholic acid 3-sulfate.[3] This reaction is catalyzed by the enzyme sulfotransferase 2A1 (SULT2A1).[4][5] Sulfation further increases the water solubility of TLCA, facilitating its renal and biliary excretion and reducing its toxicity.[3] Under normal physiological conditions, sulfation of bile acids is a minor pathway, but it is significantly upregulated during cholestasis as a protective mechanism.[3]
The degradation of the steroid nucleus of bile acids, including LCA, can be initiated by various soil and water bacteria, but the specific complete degradation pathway for TLCA in the human gut is not well-elucidated.[6]
Metabolic pathway of Taurolithocholic acid.
Signaling Pathways Modulated by Taurolithocholic Acid
TLCA is a potent signaling molecule that can activate several cellular pathways, leading to diverse physiological and pathophysiological responses.
TGR5 Signaling Pathway
TLCA is a strong agonist for the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor expressed in various tissues.
-
Activation: Binding of TLCA to TGR5 activates the Gαs subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7]
-
Downstream Effects: The increase in intracellular cAMP activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (EPAC).[7] These effectors can then modulate the activity of various downstream targets, including the transcription factor NF-κB and the protein kinases AKT and ERK1/2.[8][9] TGR5 signaling is involved in regulating inflammation, energy expenditure, and glucose homeostasis.[9][10]
TGR5 signaling pathway activated by TLCA.
EGFR/ERK1/2 Signaling Pathway
In the context of certain cancers, such as cholangiocarcinoma, TLCA can promote cell proliferation through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
-
Mechanism of Activation: The activation of EGFR by TLCA can be mediated through a transactivation mechanism, potentially involving the TGR5 receptor and the release of EGFR ligands like Amphiregulin (AREG).[11] This process may involve the activation of Src kinase and the metalloproteinase TACE (ADAM17), which cleaves pro-AREG to its active form.[11]
-
Downstream Signaling: Activated EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate the Ras/Raf/MEK/ERK (MAPK) cascade.[12][13] The activation of ERK1/2 leads to the phosphorylation of transcription factors that promote the expression of genes involved in cell cycle progression and proliferation, such as Cyclin D1.[12]
EGFR/ERK1/2 signaling pathway activated by TLCA.
PI3K/PKCε Signaling in Cholestasis
TLCA is a known cholestatic agent, and its effects on bile flow are mediated, in part, by the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase C epsilon (PKCε) signaling pathway.
-
Mechanism: TLCA stimulates PI3K activity, which leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates PKCε.
-
Cellular Effects: Activated PKCε impairs hepatobiliary exocytosis and the insertion of transport proteins, such as the multidrug resistance-associated protein 2 (MRP2), into the apical membrane of hepatocytes.[14] This disruption of transport processes leads to a reduction in bile flow, a hallmark of cholestasis.[14]
PI3K/PKCε signaling in TLCA-induced cholestasis.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism and biological effects of TLCA.
Table 1: Concentrations of TLCA used in in vitro and in vivo studies
| Application | Concentration Range | Model System | Observed Effect |
| Cell Viability Assay | 1–40 µM | RMCCA-1 cholangiocarcinoma cells | Concentration-dependent increase in cell viability.[12] |
| Cholestasis Induction | 10 µM | Isolated perfused rat liver | 51% impairment of bile flow.[14] |
| Cholestasis Induction | 2.5 µM | Isolated rat hepatocyte couplets | 50% impairment of canalicular secretion of a fluorescent bile acid analogue.[14] |
| Macrophage Phagocytosis Rescue | Not specified | Bone marrow-derived macrophages (BMDM) | Rescued myelin phagocytosis suppressed by LPS.[15] |
Table 2: Enzyme Kinetic Parameters for TLCA-related enzymes
| Enzyme | Substrate | Apparent Km | Vmax | Source Organism | Notes |
| SULT2A1 | TLCA | ≤1 µM | Not reported | Human | The enzyme follows a substrate inhibition model. |
| hBAT | Cholic Acid | Not reported for TLCA | Not reported | Human | A single enzyme conjugates bile acids with both glycine and taurine. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of TLCA.
Quantification of Taurolithocholic Acid by LC-MS/MS
This protocol is a synthesized methodology based on common practices for bile acid analysis.[16][17][18][19]
Objective: To quantify the concentration of TLCA in biological samples (e.g., serum, plasma, tissue homogenates).
Materials:
-
Biological sample
-
Internal standard (e.g., d4-Taurolithocholic acid)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS vials
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of serum or plasma in a microcentrifuge tube, add 20 µL of the internal standard solution. b. Add 200 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean tube or well of a 96-well plate. e. Evaporate the solvent to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 200 µL of 50% methanol in water.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).
- Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer system (e.g., 0.1% of 200 mM ammonium formate, 0.01% of formic acid).
- Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 1:1 v/v) with 0.1% formic acid or the same buffer as mobile phase A.
- Gradient: A suitable gradient to separate TLCA from other bile acids (e.g., a linear gradient from 5% to 98% B over several minutes).
- Flow Rate: As recommended for the column dimensions (e.g., 0.3-0.5 mL/min).
- Injection Volume: 10 µL. b. Mass Spectrometry Detection:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- TLCA: Precursor ion (Q1) m/z 482.3 -> Product ion (Q3) m/z 80.0 (for the taurine fragment).
- d4-TLCA (Internal Standard): Monitor the appropriate mass shift.
- Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
Data Analysis: a. Construct a calibration curve using known concentrations of TLCA standards. b. Determine the concentration of TLCA in the samples by interpolating their peak area ratios (TLCA/d4-TLCA) on the calibration curve.
Workflow for LC-MS/MS quantification of TLCA.
Cell Viability Assay for TLCA-induced Proliferation
This protocol is based on the study by Amonyingcharoen et al. (2015).[12]
Objective: To assess the effect of TLCA on the viability and proliferation of cholangiocarcinoma cells.
Materials:
-
RMCCA-1 cholangiocarcinoma cell line
-
Complete cell culture medium (e.g., Ham's F-12 with 10% FBS and antibiotics)
-
Taurolithocholic acid (stock solution in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture RMCCA-1 cells in complete medium in a humidified incubator at 37°C with 5% CO2. b. Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well). c. Allow the cells to attach overnight.
-
TLCA Treatment: a. Prepare serial dilutions of TLCA in serum-free medium from the stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM). b. Remove the culture medium from the wells and replace it with the medium containing different concentrations of TLCA. Include a vehicle control (medium with the same concentration of DMSO as the highest TLCA concentration) and a positive control (e.g., medium with 10% FBS). c. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: a. After the incubation period, add the cell viability reagent (e.g., 10 µL of PrestoBlue™ per 100 µL of medium) to each well. b. Incubate for a period recommended by the manufacturer (e.g., 1-2 hours) at 37°C. c. Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Data Analysis: a. Subtract the background reading from a blank well (medium with reagent only). b. Express the results as a percentage of the vehicle control. c. Plot the percentage of cell viability against the TLCA concentration to generate a dose-response curve.
References
- 1. Glycine and taurine conjugation of bile acids by a single enzyme. Molecular cloning and expression of human liver bile acid CoA:amino acid N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemical basis for the conjugation of bile acids with either glycine or taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Taurolithocholic acid 3-sulfate (HMDB0002580) [hmdb.ca]
- 4. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Mechanistic Insights into Ectodomain Shedding of EGFR Ligands Amphiregulin and TGF-α: Impact on Gastrointestinal Cancers Driven by Secondary Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Taurolithocholic acid but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow‐derived macrophages under inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Quantitative Metabolomics: A Technical Guide to Deuterated Standards
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of small molecules is paramount. This guide provides a comprehensive technical overview of the use of deuterated internal standards in mass spectrometry-based metabolomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to implement robust and reliable quantitative workflows. From experimental design to data analysis, we delve into the critical role of deuterated standards in mitigating analytical variability and ensuring data integrity.
The Indispensable Role of Deuterated Standards in Quantitative Analysis
Mass spectrometry (MS) coupled with chromatographic separation, either liquid chromatography (LC) or gas chromatography (GC), is a powerful technique for metabolomics analysis. However, the accuracy and precision of quantification can be significantly impacted by several factors, including matrix effects, instrument variability, and sample preparation inconsistencies.[1][2] Deuterated internal standards are the gold standard for addressing these challenges.[3][4]
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable isotope, deuterium (²H).[4] These standards are chemically and structurally almost identical to their non-deuterated counterparts, meaning they exhibit similar behavior during sample extraction, chromatography, and ionization.[5] By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, it serves as an internal reference to normalize the signal of the target analyte. This process, known as isotope dilution mass spectrometry (IDMS), effectively corrects for variations that occur throughout the analytical process, leading to significantly improved accuracy and precision.[6]
The use of deuterated standards is particularly crucial for:
-
Correcting for Matrix Effects: Biological matrices are complex and can contain compounds that co-elute with the analyte of interest, leading to ion suppression or enhancement in the mass spectrometer. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[1][7]
-
Accounting for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution steps can be a significant source of error. The deuterated standard experiences similar losses, enabling accurate quantification of the original analyte concentration.[5]
-
Compensating for Instrument Fluctuation: Variations in instrument performance, such as injection volume and detector response, can affect the signal intensity. The ratio of the analyte signal to the internal standard signal remains constant, thus mitigating these effects.[8]
Quantitative Data Presentation
The impact of using deuterated internal standards on the quality of quantitative data is significant. The following tables summarize key performance metrics from various targeted metabolomics assays, demonstrating the high levels of precision and accuracy achievable with this approach.
Table 1: Method Validation Parameters for Neurotransmitter Analysis using Deuterated Internal Standards.
| Analyte | Linearity (r²) | Accuracy (% MRE) | Precision (% RSD) | LOQ (µg/mL) | Reference |
| Dopamine | > 0.98 | < ± 9.9% | < 8.6% | 0.025 - 0.075 | [9] |
| Epinephrine | > 0.98 | < ± 9.9% | < 8.6% | 0.025 - 0.075 | [9] |
| Serotonin | > 0.98 | < ± 9.9% | < 8.6% | 0.025 - 0.075 | [9] |
| GABA | > 0.98 | < ± 9.9% | < 8.6% | 0.025 - 0.075 | [9] |
| Glutamic Acid | > 0.98 | < ± 9.9% | < 8.6% | 0.025 - 0.075 | [9] |
MRE: Mean Relative Error; RSD: Relative Standard Deviation; LOQ: Limit of Quantification.
Table 2: Performance of a Targeted Lipidomics Assay with Deuterated Internal Standards.
| Lipid Class | Inter-assay Precision (% CV) | Reference |
| Acylcarnitines | < 25% | [10] |
| Amino Acids | < 25% | [10] |
| Biogenic Amines | < 25% | [10] |
| Glycerophospholipids | < 25% | [10] |
| Sphingolipids | < 25% | [10] |
CV: Coefficient of Variation.
Table 3: Comparison of Precision With and Without Stable Isotope-Labeled Internal Standard (SIL-IS).
| Platform | Median Between-Run Precision with Matching SIL-IS (% CV) | Median Between-Run Precision with Non-Matching IS (% CV) | Reference |
| GC-MS/MS | 5.9% | 16.6% | [3] |
| LC-MS/MS 1 | 2.7% | 5.6% | [3] |
| LC-MS/MS 2 | 3.2% | 8.8% | [3] |
| LC-MS/MS 3 | 4.1% | 12.3% | [3] |
These tables clearly illustrate that methods validated with deuterated internal standards consistently achieve the high levels of accuracy and precision required for reliable biomarker discovery, clinical diagnostics, and drug development.
Experimental Protocols
The successful implementation of deuterated standards in metabolomics research hinges on well-defined and rigorously followed experimental protocols. Below are detailed methodologies for sample preparation, LC-MS/MS analysis, and GC-MS analysis.
Sample Preparation: Spiking with Deuterated Internal Standards
The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[1]
Protocol for Protein Precipitation of Plasma/Serum Samples:
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard mixture in a solvent compatible with the extraction solvent (e.g., methanol or acetonitrile). The concentration should be optimized to be within the linear range of the assay and comparable to the expected endogenous analyte concentrations.
-
Aliquot Sample: In a clean microcentrifuge tube, aliquot a specific volume of the sample (e.g., 50 µL).
-
Spike with Internal Standard: Add a precise volume of the deuterated internal standard working solution to the sample (e.g., 10 µL).
-
Add Precipitation Solvent: Add a volume of ice-cold protein precipitation solvent, such as acetonitrile or methanol (typically 3-4 volumes, e.g., 150-200 µL).
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at a low temperature (e.g., -20°C) for at least 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant containing the metabolites and the internal standard to a new tube or a 96-well plate for analysis.
-
Evaporate and Reconstitute (Optional): The supernatant can be dried down under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the initial mobile phase of the LC-MS system to concentrate the sample.
LC-MS/MS Analysis Protocol for Targeted Metabolomics
This protocol provides a general framework for a targeted LC-MS/MS method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Liquid Chromatography Parameters:
-
Column: A column suitable for the polarity of the target analytes should be chosen (e.g., a C18 column for nonpolar compounds or a HILIC column for polar compounds).
-
Mobile Phase A: Typically aqueous with a small amount of acid (e.g., 0.1% formic acid in water).
-
Mobile Phase B: Typically an organic solvent like acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).
-
Gradient Elution: A gradient from a low to high percentage of Mobile Phase B is used to elute analytes with varying polarities. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: Typically 0.3-0.5 mL/min for a standard analytical column.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: Typically 1-10 µL.
Mass Spectrometry Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analytes.
-
Ion Source Parameters:
-
Capillary Voltage: 3000-4000 V
-
Gas Temperature: 250-350°C
-
Gas Flow: 8-12 L/min
-
Nebulizer Pressure: 30-50 psi
-
-
MRM Transitions: For each analyte and its corresponding deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be optimized. This involves selecting the precursor ion (Q1) and the most abundant product ions (Q3) and optimizing the collision energy for each transition.
GC-MS Analysis Protocol for Targeted Metabolomics
This protocol is suitable for the analysis of volatile or semi-volatile metabolites after derivatization.
Derivatization (Two-step methoximation and silylation):
-
Dry Extract: Ensure the sample extract is completely dry.
-
Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) and incubate at 60°C for 45 minutes. This step protects carbonyl groups.
-
Silylation: Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes. This step increases the volatility of the metabolites.
Gas Chromatography Parameters:
-
Column: A nonpolar column, such as a DB-5ms, is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized metabolites. A typical program might be:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 5 minutes.
-
Mass Spectrometry Parameters (Single Quadrupole or Triple Quadrupole):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: To acquire full mass spectra for compound identification.
-
Selected Ion Monitoring (SIM) or MRM: For targeted quantification, specific ions for the analyte and its deuterated internal standard are monitored to increase sensitivity and selectivity.
-
Data Analysis Workflow
The data analysis workflow for targeted metabolomics using deuterated internal standards involves several key steps to ensure accurate quantification.
Protocol for Quantitative Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for both the target analyte and its corresponding deuterated internal standard in each sample, calibration standard, and quality control (QC) sample.
-
Calculate Peak Area Ratios: For each sample, calculate the peak area ratio:
-
Peak Area Ratio = Peak Area of Analyte / Peak Area of Deuterated Internal Standard
-
-
Generate Calibration Curve: Using the calibration standards, plot the peak area ratio against the known concentration of the analyte. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the peak area ratio and 'x' is the concentration. The regression should be weighted (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range.
-
Calculate Analyte Concentrations: For each unknown sample, use the calculated peak area ratio and the equation from the calibration curve to determine the concentration of the analyte:
-
Concentration of Analyte = (Peak Area Ratio - c) / m
-
Where 'm' is the slope and 'c' is the y-intercept of the calibration curve.
-
-
Quality Control: Analyze QC samples at low, medium, and high concentrations throughout the analytical run to assess the accuracy and precision of the method. The calculated concentrations of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal value).
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex workflows and metabolic pathways.
Experimental and Data Analysis Workflow
Caption: General experimental and data analysis workflow for targeted metabolomics using deuterated internal standards.
Glycolysis Pathway with Isotope Tracing
This diagram illustrates how a deuterated glucose tracer ([U-¹³C₆, D₇]-Glucose) can be used to trace metabolic flux through the glycolysis pathway. The deuterated labels are incorporated into the downstream metabolites, allowing for their quantification relative to their unlabeled counterparts.
Caption: Simplified glycolysis pathway illustrating the flow of deuterium labels from a deuterated glucose tracer.
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative metabolomics. Their ability to mimic the behavior of target analytes throughout the entire analytical workflow provides an unparalleled level of accuracy and precision. By correcting for matrix effects, sample preparation variability, and instrument fluctuations, deuterated standards enable researchers to generate high-quality, reproducible data. The implementation of the detailed protocols and workflows outlined in this guide will empower researchers to confidently quantify metabolites in complex biological systems, thereby advancing our understanding of health and disease at the molecular level.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. texilajournal.com [texilajournal.com]
- 7. myadlm.org [myadlm.org]
- 8. m.youtube.com [m.youtube.com]
- 9. A modified data normalization method for GC-MS-based metabolomics to minimize batch variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Taurolithocholic Acid Receptor Binding Studies
Introduction
Taurolithocholic acid (TLCA) is a taurine-conjugated secondary bile acid, recognized as a potent signaling molecule that modulates critical metabolic and inflammatory pathways. Its biological effects are primarily mediated through interactions with two key receptors: the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, and the nuclear receptor Farnesoid X Receptor (FXR). Understanding the binding characteristics and activation mechanisms of TLCA with these receptors is paramount for the development of novel therapeutics targeting a range of conditions, including metabolic disorders, cholestatic liver diseases, and inflammatory conditions. This guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data pertinent to the study of TLCA-receptor interactions.
Primary Receptors for Taurolithocholic Acid
G-Protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5)
GPBAR1 is a cell surface receptor highly expressed in various tissues, including the intestine, gallbladder, spleen, and certain immune cells like monocytes and macrophages.[1][2] TLCA is one of the most potent endogenous agonists for GPBAR1.[3] Upon binding, GPBAR1 undergoes a conformational change, coupling to the Gsα subunit of its associated heterotrimeric G protein. This event triggers a downstream signaling cascade.[4]
GPBAR1 Signaling Pathway
The activation of GPBAR1 by a ligand such as TLCA initiates a well-defined signaling cascade. The Gsα subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and potentially other cAMP-dependent effectors like the Exchange protein directly activated by cAMP (EPAC).[4][5] This signaling plays a crucial role in various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), modulation of inflammation, and regulation of energy homeostasis.[5]
Figure 1: GPBAR1 (TGR5) signaling pathway initiated by TLCA.
Farnesoid X Receptor (FXR)
FXR (NR1H4) is a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose homeostasis.[6][7] It is highly expressed in the liver and intestine.[6] While chenodeoxycholic acid (CDCA) is considered the most potent endogenous FXR ligand, other bile acids, including TLCA, also serve as ligands.[3][8] Upon ligand binding in the cytoplasm, FXR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR).[7]
FXR Signaling Pathway
The FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Response Elements (FXREs) in the promoter regions of target genes.[6][9] This binding typically leads to the recruitment of co-activator proteins and subsequent gene transcription.[8] A key target gene of FXR is the Small Heterodimer Partner (SHP), which in turn acts as a transcriptional repressor. SHP inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus establishing a negative feedback loop.[8] FXR activation also regulates genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP).[9]
Figure 2: FXR nuclear receptor signaling pathway activated by TLCA.
Quantitative Data on Receptor Binding and Activation
The potency of TLCA and other bile acids is typically quantified by their half-maximal effective concentration (EC50) in functional assays. While direct binding affinity data (Kd, Ki) for TLCA are not as commonly reported, the available EC50 values provide a strong basis for comparing the relative potencies of different ligands.
Table 1: GPBAR1 (TGR5) Agonist Potency
| Compound | Species | Assay Type | EC50 (µM) | Reference |
|---|---|---|---|---|
| Taurolithocholic acid (TLCA) | Human | cAMP Assay | ~0.3 | [10] |
| Lithocholic acid (LCA) | Human | cAMP Assay | 0.53 | [1] |
| Deoxycholic acid (DCA) | Human | cAMP Assay | 1.0 | [1] |
| Chenodeoxycholic acid (CDCA) | Human | cAMP Assay | 4.4 | [1] |
| Cholic acid (CA) | Human | cAMP Assay | 7.7 | [1] |
| Oleanolic Acid | Rat | cAMP Assay | - | [1] |
| INT-777 (Synthetic Agonist) | Mouse | cAMP Assay | - |[4] |
Note: The rank order of potency for taurine-conjugated bile acids at GPBAR1 is generally TLCA > TDCA > TCDCA > TCA.[3]
Table 2: FXR Agonist Potency
| Compound | Species | Assay Type | EC50 (µM) | Reference |
|---|---|---|---|---|
| Chenodeoxycholic acid (CDCA) | Human | Reporter Assay | 17 | [11] |
| Deoxycholic acid (DCA) | Human | Reporter Assay | >17 | [11] |
| Lithocholic acid (LCA) | Human | Reporter Assay | >17 | [11] |
| Cholic acid (CA) | Human | Reporter Assay | ~600 | [11] |
| GW4064 (Synthetic Agonist) | Human | FRET Assay | 0.08 |[12] |
Note: The rank order of potency for unconjugated bile acids as FXR activators is CDCA > DCA > LCA > CA.[11] While TLCA is known to interact with FXR, specific EC50 values are less frequently cited compared to its unconjugated form, LCA.
Experimental Protocols
GPBAR1/TGR5 Functional Assays
This assay directly quantifies the production of the second messenger cAMP following receptor activation.
Objective: To determine the ability of a test compound (e.g., TLCA) to activate GPBAR1 and stimulate cAMP production.
Methodology:
-
Cell Culture: Culture cells engineered to express GPBAR1 (e.g., HEK293T or CHO cells) in appropriate media.
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (TLCA) and control agonists (e.g., INT-777) in a suitable assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 5-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This cell-based assay provides a surrogate measure of receptor activation by quantifying the expression of a reporter gene linked to a cAMP-responsive element (CRE).
Objective: To quantify the activation of GPBAR1 by a test compound through a downstream transcriptional readout.
Methodology:
-
Cell Transfection: Co-transfect a suitable host cell line (e.g., HEK293T) with two plasmids: one expressing human GPBAR1 and another containing a luciferase reporter gene under the control of a CRE promoter.
-
Cell Seeding: After transfection (typically 24 hours), seed the cells into a 96-well assay plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (TLCA) and controls for a defined period (e.g., 5-18 hours).
-
Cell Lysis: Wash the cells with PBS and add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light. Measure the luminescence intensity using a luminometer.[8]
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary (e.g., a co-transfected EGFP plasmid). Plot the normalized relative light units (RLU) against the compound concentration and calculate the EC50 from the resulting dose-response curve.
Figure 3: General workflow for a luciferase reporter gene assay.
FXR Functional Assays
This is the most common method for quantifying FXR activation. The principle is similar to the GPBAR1 assay, but the reporter construct is different.
Objective: To quantify the transcriptional activity of FXR in response to a test compound.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HepG2 or HEK293T) with a plasmid expressing human FXR and a reporter plasmid containing a luciferase gene downstream of a promoter with multiple FXREs.[8]
-
Cell Seeding and Treatment: Follow steps 2 and 3 as described in the GPBAR1 reporter assay (Section 3.1.2).
-
Luminescence Measurement and Analysis: Follow steps 4, 5, and 6 as described in the GPBAR1 reporter assay. The fold induction of luciferase activity over the vehicle control is calculated to determine agonist activity and EC50 values.
This in vitro assay directly measures the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a co-activator peptide.
Objective: To determine if a test compound promotes the physical association of a co-activator with the FXR LBD.
Methodology:
-
Reagent Preparation: Prepare the assay components: a purified, tagged FXR-LBD (e.g., GST-FXR-LBD labeled with a europium fluorophore) and a labeled co-activator peptide (e.g., a peptide from SRC-1 labeled with an allophycocyanin acceptor).[12]
-
Assay Reaction: In a microplate, combine the labeled FXR-LBD, the labeled co-activator peptide, and varying concentrations of the test compound (TLCA).
-
Incubation: Incubate the mixture to allow for binding and interaction to reach equilibrium.
-
FRET Measurement: Excite the donor fluorophore (europium) and measure the emission from both the donor and the acceptor (allophycocyanin). An increase in the acceptor's emission signal indicates that the two molecules are in close proximity, signifying co-activator recruitment.
-
Data Analysis: The FRET signal (often expressed as a ratio of acceptor to donor emission) is plotted against the compound concentration to generate a dose-response curve and determine the EC50 for co-activator recruitment.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 3. Probing the Binding Site of Bile Acids in TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous bile acids are ligands for the nuclear receptor FXR/BAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis and molecular mechanism of biased GPBAR signaling in regulating NSCLC cell growth via YAP activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Taurolithocholic Acid Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolithocholic acid (TLCA), a taurine-conjugated form of the secondary bile acid lithocholic acid (LCA), has emerged as a significant signaling molecule, extending its role beyond simple lipid digestion. Its ability to modulate a variety of cellular pathways has implicated it in diverse physiological and pathophysiological processes, including cholestasis, cell proliferation, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways activated by TLCA, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Core Signaling Pathways of Taurolithocholic Acid
Taurolithocholic acid exerts its effects through several key receptor and non-receptor-mediated signaling pathways. The primary pathways identified are:
-
G Protein-Coupled Bile Acid Receptor 1 (GPBAR1 or TGR5) Signaling: TLCA is a potent agonist of GPBAR1, a cell surface receptor, leading to the activation of downstream adenylyl cyclase and cyclic AMP (cAMP)-dependent signaling cascades.
-
Epidermal Growth Factor Receptor (EGFR) / Extracellular Signal-Regulated Kinase (ERK) Pathway: In the context of cholangiocarcinoma, TLCA has been shown to promote cell growth via the transactivation of EGFR and subsequent activation of the MAPK/ERK signaling cascade.[1][2] This signaling is also associated with the muscarinic acetylcholine receptor (mAChR).[1][2]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling: TLCA can induce cholestatic effects through mechanisms dependent on PI3K and its downstream effector Akt.[3]
-
Nuclear Receptor Signaling (FXR, PXR, and VDR): While direct activation of the farnesoid X receptor (FXR), pregnane X receptor (PXR), and vitamin D receptor (VDR) by TLCA is not as extensively characterized as that of its unconjugated form, lithocholic acid (LCA), the close structural and metabolic relationship suggests potential interactions. It is known that conjugated bile acids can activate nuclear receptors in a cell-type-specific manner, often requiring transporters for intracellular access.[4]
Quantitative Data on TLCA-Receptor Interactions
The following tables summarize the available quantitative data for the interaction of Taurolithocholic acid and its unconjugated form, Lithocholic acid, with their respective receptors.
Table 1: GPBAR1 (TGR5) Activation by Taurolithocholic Acid (TLCA)
| Compound | Receptor | Assay Type | Cell Line | EC50 | Reference |
| TLCA | Human GPBAR1 | cAMP Assay | CHO | ~26 nM | [5] |
Table 2: Nuclear Receptor Activation by Lithocholic Acid (LCA) *
| Compound | Receptor | Assay Type | Cell Line | EC50 / IC50 | Reference |
| LCA | Human FXR | Reporter Assay | - | >10 µM | [6][7] |
| LCA | Human PXR | Reporter Assay | CV-1 | ~9 µM (IC50) | [2] |
| LCA | Human VDR | Reporter Assay | - | Order of magnitude more sensitive than other nuclear receptors | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathways of Taurolithocholic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Taurolithocholic acid signaling pathways.
GPBAR1 Activation Assay (cAMP Measurement)
Objective: To quantify the activation of GPBAR1 by TLCA by measuring intracellular cAMP levels.
Materials:
-
HEK-293T cells stably expressing human GPBAR1.
-
DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Opti-MEM I Reduced Serum Medium.
-
TLCA stock solution (in DMSO).
-
Forskolin (positive control).
-
cAMP-Glo™ Assay kit or equivalent.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed GPBAR1-expressing HEK-293T cells in white, opaque 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Serum Starvation: After 24 hours, replace the medium with 50 µL of serum-free Opti-MEM and incubate for at least 2 hours.
-
Compound Treatment: Prepare serial dilutions of TLCA and forskolin in Opti-MEM. Add 50 µL of the compound dilutions to the respective wells. For the negative control, add 50 µL of Opti-MEM with the corresponding DMSO concentration.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Follow the manufacturer's protocol for the cAMP-Glo™ Assay. This typically involves adding a lysis buffer followed by a detection solution containing a kinase and a luciferase substrate.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in cAMP levels relative to the vehicle control. Determine the EC50 value for TLCA by fitting the dose-response curve using a non-linear regression model.
EGFR and ERK1/2 Phosphorylation Western Blot
Objective: To detect the phosphorylation of EGFR and ERK1/2 in response to TLCA treatment.
Materials:
-
RMCCA-1 cholangiocarcinoma cells.
-
Ham's F12 medium with 10% FBS.
-
TLCA stock solution (in DMSO).
-
EGF (positive control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Culture RMCCA-1 cells in Ham's F12 medium. Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment. Treat cells with TLCA (e.g., 10 µM) or EGF (e.g., 100 ng/mL) for the desired time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on SDS-PAGE gels and transfer to PVDF membranes.
-
Blocking and Antibody Incubation: Block the membranes with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)
Objective: To assess the ability of TLCA to activate FXR, PXR, or VDR.
Materials:
-
HepG2 or other suitable cell line.
-
Expression plasmids for the full-length nuclear receptor (e.g., pCMX-hFXR, pSG5-hPXR, pSG5-hVDR).
-
Reporter plasmid containing response elements for the respective nuclear receptor upstream of a luciferase gene (e.g., pGL3-EcREx3-luc for FXR).
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
TLCA stock solution (in DMSO).
-
Known agonists for each receptor as positive controls (e.g., GW4064 for FXR, Rifampicin for PXR, 1,25-dihydroxyvitamin D3 for VDR).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HepG2 cells in 96-well plates with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of TLCA or the respective positive control.
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Calculate the fold induction relative to the vehicle control and determine the EC50 value for TLCA if activation is observed.
Downstream Target Genes
The activation of these signaling pathways by TLCA leads to the regulation of a variety of downstream target genes, influencing cellular function.
Table 3: Known Downstream Target Genes of TLCA Signaling Pathways
| Signaling Pathway | Target Gene(s) | Function | Reference |
| GPBAR1 | Fatty Acid Desaturase 2 (FADS2) | Fatty acid metabolism | - |
| EGFR/ERK1/2 | Early Growth Response 1 (EGR1), Cyclin D1 | Transcription factor, Cell cycle progression | [9],[10] |
| PI3K/Akt | - | Cell survival, proliferation, metabolism | [11] |
| FXR (via LCA) | UGT2B7 (downregulated) | Detoxification of lithocholic acid | - |
Conclusion
Taurolithocholic acid is a pleiotropic signaling molecule that activates a complex network of intracellular pathways, including GPBAR1, EGFR/ERK, and PI3K signaling. While its direct interaction with nuclear receptors like FXR, PXR, and VDR requires further investigation, the established pathways highlight its significant role in cellular processes ranging from proliferation to cholestasis. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the mechanisms of TLCA action and explore its therapeutic potential. Future studies focusing on the direct interaction of TLCA with nuclear receptors and comprehensive transcriptomic analyses will undoubtedly provide a more complete understanding of the biological functions of this important bile acid.
References
- 1. Identification of bile acid precursors as endogenous ligands for the nuclear xenobiotic pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin D receptor as an intestinal bile acid sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFR mutation up-regulates EGR1 expression through the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of Deuterated Bile Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vivo stability of deuterated bile acids. The strategic replacement of hydrogen with deuterium atoms can significantly alter the metabolic fate of these critical signaling molecules, a concept of growing interest in drug development and metabolic research. This guide details the underlying kinetic isotope effect, experimental protocols for stability assessment, and the key signaling pathways involved.
Introduction: The Rationale for Deuterating Bile Acids
Bile acids, synthesized from cholesterol in the liver, are not only crucial for the digestion and absorption of dietary fats but also act as potent signaling molecules that regulate their own synthesis, as well as lipid, glucose, and energy homeostasis.[1] The major signaling pathways are mediated by the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[2][3][4][5]
Deuteration, the substitution of a hydrogen atom with its stable isotope deuterium, is a strategy increasingly employed in drug discovery to enhance the metabolic stability of molecules.[1][6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage.[1] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , can result in a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of metabolites.[1][7] For bile acids, this could translate to prolonged signaling activity or altered metabolic pathways.
However, deuteration at a primary site of metabolism can sometimes lead to metabolic switching , where the metabolic burden is shifted to other parts of the molecule.[1] Therefore, a thorough in vivo assessment is critical to understand the full metabolic profile of a deuterated bile acid.
Key Bile Acid Signaling Pathways
The biological effects of bile acids are largely mediated through the activation of FXR and TGR5. Understanding these pathways is essential for interpreting the functional consequences of altered bile acid stability.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a sensor for intracellular bile acid levels.[5] Its activation in the liver and intestine plays a central role in maintaining bile acid homeostasis.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies of metabolism of simultaneously administered chenodeoxycholic acid and ursodeoxycholic acid in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent isotope effect on bile formation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of Taurolithocholic acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling information for Taurolithocholic acid-d4. Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this guide extrapolates information from the non-deuterated Taurolithocholic acid and general principles of handling deuterated compounds. Researchers should handle this compound with care, assuming it may have similar hazards to its non-deuterated counterpart until more specific data becomes available.
Chemical and Physical Properties
This compound (TLCA-d4) is a deuterated form of Taurolithocholic acid (TLCA), a taurine-conjugated secondary bile acid. It is primarily used as an internal standard for the quantification of TLCA in mass spectrometry-based analyses.[1] Deuterium labeling can alter the pharmacokinetic and metabolic profiles of a compound.[2]
| Property | Data | Source |
| Chemical Name | 2-[[(3α,5β)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt | Cayman Chemical |
| Synonyms | Sodium Taurolithocholate-d4, TLCA-d4 | [1] |
| CAS Number | 2410279-97-7 | [1] |
| Molecular Formula | C26H40D4NO5S • Na | [1] |
| Formula Weight | 509.7 g/mol | [1] |
| Purity | ≥99% deuterated forms (d1-d4) | [1] |
| Physical Description | Crystalline solid | [1] |
| Melting Point | 212 - 213 °C (non-deuterated) | [3] |
Solubility
| Solvent | Solubility | Source |
| DMF | 25 mg/ml | [1] |
| DMSO | 20 mg/ml | [1] |
| Ethanol | 1 mg/ml | [1] |
| PBS (pH 7.2) | 1 mg/ml | [1] |
Hazard Identification and Toxicology
Assumed Hazards (based on non-deuterated form):
-
Skin Corrosion/Irritation: May cause skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[4]
-
Specific target organ toxicity (single exposure): May cause respiratory system irritation.[4]
The non-deuterated form, Taurolithocholic acid, has been shown to induce apoptosis in hepatocytes and is used to induce cholestasis in animal models.[1][5] At a concentration of 75 μM, it increases caspase-3 and -7 activity in Hep3B cells.[1][5]
Handling and Storage
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4]
-
Avoid dust formation.
-
Wash hands thoroughly after handling.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid ingestion and inhalation.[4]
Storage:
-
Store at -20°C for long-term stability.[1]
-
Keep container tightly closed in a dry and well-ventilated place.[4]
-
Stability is reported to be ≥ 4 years at -20°C.[1]
First Aid Measures
Based on the hazards of the non-deuterated form, the following first aid measures are recommended:
-
Inhalation: If inhaled, remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Skin Contact: In case of skin contact, wash with plenty of soap and water.[4]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Ingestion: If swallowed, rinse mouth. Call a doctor if you feel unwell.
Experimental Protocols and Workflows
General Experimental Workflow for Handling TLCA-d4
The following diagram illustrates a general workflow for handling this compound in a research setting.
Caption: General laboratory workflow for the safe handling of this compound.
Biological Activity and Signaling Pathways
Taurolithocholic acid, the non-deuterated form of TLCA-d4, is biologically active and has been shown to modulate several signaling pathways. It is important to note that while the deuterated form is expected to have similar biological activity, its pharmacokinetics and metabolism may differ.
Taurolithocholic Acid-Induced Cholangiocarcinoma Cell Growth
Studies have shown that TLCA can promote the growth of intrahepatic cholangiocarcinoma cells.[6] This effect is mediated through the activation of the muscarinic acetylcholine receptor (mAChR) and the subsequent transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the ERK1/2 signaling pathway.[6]
Caption: Signaling pathway of TLCA-induced cholangiocarcinoma cell growth.
Taurocholic Acid Anti-inflammatory Signaling
While not specific to Taurolithocholic acid, the related bile acid Taurocholic acid (TCA) has been shown to exert anti-inflammatory effects through the activation of the farnesoid X receptor (FXR).[7] Activation of FXR leads to the expression of downstream targets such as the short heterodimer partner (SHP), which can inhibit inflammatory pathways.[7]
Caption: Anti-inflammatory signaling pathway of Taurocholic acid via FXR.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Consult with your institution's environmental health and safety office for specific guidance on chemical waste disposal.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Researchers should always consult the latest safety information from the supplier and their institution's safety guidelines before handling any chemical.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Taurolithocholic Acid | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Taurolithocholic acid-d4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of Taurolithocholic acid-d4 (TLCA-d4) in cell culture experiments. While TLCA-d4 is a deuterated form of Taurolithocholic acid (TLCA), it is expected to have similar biological activity to its non-deuterated counterpart. The protocols and data presented are based on published research on TLCA and can be adapted for use with TLCA-d4.
Introduction
Taurolithocholic acid (TLCA) is a taurine-conjugated form of the secondary bile acid, lithocholic acid. It has been shown to modulate several important cellular signaling pathways, leading to diverse biological effects depending on the cell type and context. These effects include the promotion of cell proliferation in certain cancers, induction of apoptosis, and modulation of inflammatory responses.[1][2][3] The deuterated form, TLCA-d4, serves as a valuable tool for researchers, particularly in studies involving mass spectrometry-based tracing, as it can be distinguished from endogenous TLCA.
Mechanisms of Action and Signaling Pathways
TLCA has been demonstrated to exert its effects through multiple signaling pathways:
-
EGFR/ERK1/2 Signaling: In intrahepatic cholangiocarcinoma (CCA) cells, TLCA has been shown to induce cell proliferation by activating the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][4] This activation also involves the M3 muscarinic acetylcholine receptor (M3 mAChR).[1]
-
Caspase-Mediated Apoptosis: In hepatoma cell lines, TLCA can induce apoptosis through the activation of caspase-3/7.[2]
-
PI3K/PKCε Pathway: TLCA is known to be a potent cholestatic agent, and its effects on bile flow are mediated by the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase C epsilon (PKCε) signaling pathways in hepatocytes.[5]
-
TGR5 Signaling: TLCA can activate the Takeda G-protein coupled receptor-5 (TGR5), a cell surface bile acid receptor. This interaction leads to the production of cAMP and can rescue phagocytic activity in macrophages under inflammatory stress.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on TLCA, which can be used as a starting point for designing experiments with TLCA-d4.
Table 1: Effective Concentrations of TLCA in Cell Culture
| Cell Line | Effect | Concentration Range | Reference |
| RMCCA-1 (Intrahepatic Cholangiocarcinoma) | Increased cell viability | 1–40 µM | [1][4] |
| RMCCA-1 | Increased phosphorylation of EGFR and ERK1/2 | 10 µM | [1] |
| Rat Hepatocyte Couplets | Impaired canalicular secretion | 2.5 µM | [5] |
| Isolated Perfused Rat Liver | Impaired bile flow | 10 µM | [5] |
| Bone Marrow-Derived Macrophages (BMDM) | Rescued myelin phagocytosis (in the presence of LPS) | Not specified, but used in conjunction with LPS | [3] |
Table 2: Effects of TLCA on Cellular Processes
| Cellular Process | Cell Type | Effect | TLCA Concentration | Reference |
| Cell Proliferation | RMCCA-1 | Increased DNA synthesis (S phase induction) | 1–40 µM | [1][4] |
| Apoptosis | Hepatoma cells | Caspase-3/7 activation | Not specified | [2] |
| Bile Acid Transport | Rat Hepatocytes | Impaired biliary secretion | 2.5–10 µM | [5] |
| Phagocytosis | Macrophages | Rescued phagocytic activity | Not specified | [3] |
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving TLCA. These can be adapted for use with TLCA-d4.
General Cell Culture and Treatment with TLCA-d4
This protocol outlines the basic steps for culturing cells and treating them with TLCA-d4. Specific cell lines, such as cholangiocytes, may require specialized media and coated plates.
Materials:
-
Target cell line (e.g., RMCCA-1, HepG2, primary hepatocytes)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Collagen I coated plates (if required for the cell line)
-
TLCA-d4 stock solution (dissolved in a suitable solvent like DMSO or methanol)[6]
-
Sterile, tissue culture-treated plates/flasks
Procedure:
-
Cell Seeding: Culture cells to approximately 80% confluency. Harvest the cells using trypsin-EDTA and seed them into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density. Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of TLCA-d4 Working Solutions: Prepare a series of dilutions of the TLCA-d4 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of TLCA-d4 or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the desired analysis, such as a cell viability assay, protein extraction for western blotting, or RNA isolation for gene expression analysis.
Cell Viability Assay (e.g., using PrestoBlue™)
This protocol is for assessing the effect of TLCA-d4 on cell proliferation and viability.
Materials:
-
Cells treated with TLCA-d4 in a 96-well plate
-
PrestoBlue™ Cell Viability Reagent (or similar resazurin-based reagent)
-
Plate reader capable of measuring fluorescence (560 nm excitation / 590 nm emission)
Procedure:
-
Following the treatment period with TLCA-d4, add PrestoBlue™ reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
-
Incubate the plate for 1-2 hours at 37°C.
-
Measure the fluorescence at 590 nm using a plate reader with an excitation of 560 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation of key proteins in signaling pathways affected by TLCA-d4, such as EGFR and ERK1/2.
Materials:
-
Cells treated with TLCA-d4 in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Diagrams of Signaling Pathways and Workflows
TLCA-induced Proliferation in Cholangiocarcinoma Cells
Caption: TLCA-induced signaling pathway leading to cell proliferation in cholangiocarcinoma.
TLCA-mediated Rescue of Phagocytosis in Macrophages
Caption: TLCA signaling via TGR5 to rescue macrophage phagocytosis.
Experimental Workflow for Investigating TLCA-d4 Effects
Caption: General workflow for cell culture experiments with TLCA-d4.
References
- 1. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Taurolithocholic acid but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow‐derived macrophages under inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Taurolithocholic acid-d4 as an Internal Standard in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Taurolithocholic acid-d4 (TLCA-d4) as an internal standard in the quantitative analysis of bile acids in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below detail the necessary steps from sample preparation to data analysis, ensuring accuracy and reproducibility in research and clinical settings.
Introduction
Bile acids are crucial signaling molecules and biomarkers for various hepatobiliary and metabolic diseases. Their accurate quantification in biological matrices such as urine is essential for understanding disease pathogenesis and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variations in sample preparation and matrix effects, thereby ensuring the reliability of the analytical results.[1][2][3][4]
Taurolithocholic acid (TLCA) is a secondary bile acid formed in the gut by bacterial modification of primary bile acids. TLCA has been implicated in various signaling pathways, including the activation of the muscarinic acetylcholine receptor (mAChR) and the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase (ERK)1/2 pathway. Understanding its concentration in urine can provide valuable insights into gut microbiome health and its impact on host physiology.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Bile acid standards
-
LC-MS/MS grade water, acetonitrile, methanol, and formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well plates
-
Urine collection containers
Urine Sample Collection and Storage
Collect mid-stream urine samples in sterile containers. For accurate quantification, it is recommended to normalize the bile acid concentrations to creatinine levels. Therefore, an aliquot of the urine should be used for creatinine analysis. Samples should be stored at -80°C until analysis to minimize degradation of the analytes.
Sample Preparation
A robust sample preparation protocol is crucial for removing interferences and concentrating the analytes of interest. Both protein precipitation and solid-phase extraction are commonly employed methods.[3][4]
Protocol: Solid-Phase Extraction (SPE)
-
Thaw urine samples on ice.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 1 mL of the supernatant, add the internal standard solution containing this compound to a final concentration of 100 ng/mL.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the bile acids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are recommended starting conditions for the analysis of bile acids using a triple quadrupole mass spectrometer. Optimization of these parameters may be necessary depending on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS) Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | To be determined empirically |
| Product Ion (m/z) | To be determined empirically |
| Collision Energy (eV) | To be determined empirically |
| Dwell Time | 100 ms |
Note: The specific MRM transitions (precursor and product ions) and collision energy for this compound should be optimized by infusing a standard solution of the compound into the mass spectrometer. As a starting point, the precursor ion will be the deprotonated molecule [M-H]⁻, and product ions can be predicted based on the fragmentation of similar deuterated bile acids.
Data Presentation and Quantitative Analysis
Calibration Curve
Prepare a series of calibration standards by spiking known concentrations of the target bile acids into a surrogate matrix (e.g., synthetic urine or water). Add a constant concentration of this compound to each standard. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.
Method Validation
A thorough method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity: Assess the linear range of the calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control samples at low, medium, and high concentrations.
-
Recovery: Evaluate the extraction efficiency of the sample preparation method.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the urine matrix.[1][2]
Table 3: Representative Method Validation Data for Bile Acid Analysis in Urine
| Parameter | Acceptance Criteria | Typical Performance[3][4] |
| Linearity (r²) | > 0.99 | > 0.995 |
| Intra-day Precision (%CV) | < 15% | 1.02% - 11.07% |
| Inter-day Precision (%CV) | < 15% | 0.42% - 11.47% |
| Accuracy (% bias) | ± 15% | 85.75% - 110.99% |
| Recovery (%) | 80% - 120% | 90.49% - 113.99% |
| Matrix Effect (%) | 85% - 115% | No significant matrix effect reported with deuterated standards |
Note: The values presented are representative and should be established for each specific assay.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall experimental workflow for the quantification of bile acids in urine using this compound as an internal standard is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted quantitative analysis of urinary bile acids by liquid chromatography-tandem mass spectrometry: Method development and application to healthy and obese children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
Application Note: High-Throughput Screening of Bile Acids with Deuterated Standards for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, once primarily known for their role in digestion, are now recognized as critical signaling molecules that regulate a variety of metabolic processes, including lipid, glucose, and energy metabolism.[1][2][3] They exert their effects through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors like TGR5.[2][4][5] Given their integral role in metabolic homeostasis, the study of bile acid profiles is of paramount importance in drug development, particularly for assessing drug-induced liver injury (DILI) and understanding the metabolic effects of new chemical entities.[6]
This application note describes a robust, high-throughput method for the quantitative analysis of a comprehensive panel of bile acids in biological matrices using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled standards ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[6][7]
Experimental Protocols
This section details the methodology for the high-throughput analysis of bile acids from sample preparation to data acquisition.
Materials and Reagents
-
Bile Acid Standards: A comprehensive panel of primary, secondary, conjugated, and deuterated bile acids.
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.
-
Additives: Formic acid and ammonium formate.
-
Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges.
-
Biological Matrix: Serum, plasma, or tissue homogenates.
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation:
-
Aliquoting: Aliquot 50 µL of the biological sample (serum, plasma, or tissue homogenate) into a 96-well protein precipitation plate.
-
Internal Standard Spiking: Add 150 µL of a methanol solution containing a mixture of deuterated bile acid internal standards to each well.
-
Precipitation: Mix thoroughly and incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are performed as follows:
-
UHPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient is used to separate the diverse range of bile acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for the targeted quantification of each bile acid and its corresponding deuterated internal standard.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of acetaminophen (APAP) on bile acid profiles in rats, demonstrating the utility of this high-throughput method in a drug development context.[7][8]
Table 1: Peak Area Ratios for Bile Acids with Significant Changes Between Low (75 mg/kg) and High (600 mg/kg) APAP Dosing in Rat Plasma. [8]
| Bile Acid | Low Dose (75 mg/kg) Peak Area Ratio (Mean ± SD) | High Dose (600 mg/kg) Peak Area Ratio (Mean ± SD) | Fold Change | p-value |
| Unconjugated | ||||
| Cholic Acid (CA) | 0.8 ± 0.2 | 3.5 ± 1.2 | 4.4 | < 0.01 |
| Chenodeoxycholic Acid (CDCA) | 1.2 ± 0.4 | 5.8 ± 2.1 | 4.8 | < 0.01 |
| Deoxycholic Acid (DCA) | 0.5 ± 0.1 | 2.8 ± 0.9 | 5.6 | < 0.001 |
| Glycine Conjugated | ||||
| Glycocholic Acid (GCA) | 2.1 ± 0.7 | 9.5 ± 3.3 | 4.5 | < 0.01 |
| Glycochenodeoxycholic Acid (GCDCA) | 3.5 ± 1.2 | 15.1 ± 5.2 | 4.3 | < 0.01 |
| Glycodeoxycholic Acid (GDCA) | 1.8 ± 0.6 | 8.2 ± 2.8 | 4.6 | < 0.01 |
| Taurine Conjugated | ||||
| Taurocholic Acid (TCA) | 4.2 ± 1.5 | 4.5 ± 1.6 | 1.1 | > 0.05 |
| Taurochenodeoxycholic Acid (TCDCA) | 5.1 ± 1.8 | 5.4 ± 1.9 | 1.1 | > 0.05 |
Table 2: Reference Ranges of Bile Acids in a Healthy Adult Population. [7]
| Bile Acid | Mean Concentration (ng/mL) | 95% Confidence Interval (ng/mL) |
| Total Bile Acids | 795.4 | 171.9–1965.8 |
| Unconjugated | 374.5 | 37.3–1128.4 |
| Glycine Conjugated | 409.6 | 72.5–1217.8 |
| Taurine Conjugated | 74.98 | 22.5–195.9 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and key signaling pathways involving bile acids.
References
- 1. archipel.uqam.ca [archipel.uqam.ca]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Taurolithocholic acid-d4 for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolithocholic acid (TLCA) is a secondary bile acid formed in the intestine through the bacterial 7α-dehydroxylation of taurocholic acid. It is a potent signaling molecule known to activate several receptors, including the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the farnesoid X receptor (FXR). Due to its biological activities, there is growing interest in understanding the pharmacokinetic (PK) profile of TLCA and its potential as a therapeutic agent or biomarker.
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Taurolithocholic acid-d4 (TLCA-d4), a deuterated analog of TLCA, serves as an ideal internal standard for these studies. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate and precise quantification of endogenous or exogenously administered TLCA.
This document provides detailed application notes and protocols for the use of TL-d4 in pharmacokinetic studies, including sample preparation, LC-MS/MS analysis, and an overview of the relevant signaling pathways of its non-deuterated counterpart.
Principle of Stable Isotope Dilution using this compound
The core principle behind using TLCA-d4 in pharmacokinetic studies is stable isotope dilution. A known amount of TLCA-d4 is added to a biological sample (e.g., plasma, serum, urine) at the beginning of the sample preparation process. Because TLCA-d4 is chemically identical to TLCA, it experiences the same extraction losses, matrix effects, and ionization suppression or enhancement during LC-MS/MS analysis. By measuring the ratio of the analyte (TLCA) to the internal standard (TLCA-d4), any variations in the analytical process are normalized, leading to highly accurate and precise quantification.
Advantages of using TLCA-d4 as an internal standard:
-
High Accuracy and Precision: Compensates for variability in sample preparation and matrix effects.
-
Co-elution: Chromatographically co-elutes with the unlabeled analyte, ensuring simultaneous analysis under identical conditions.
-
Specificity: The mass difference allows for unambiguous detection and quantification by the mass spectrometer.
-
Robustness: Leads to more reliable and reproducible bioanalytical methods.
Application in Pharmacokinetic Studies
TLCA-d4 is a critical tool for delineating the pharmacokinetic profile of TLCA. A typical pharmacokinetic study involves the administration of a known dose of unlabeled TLCA to a subject, followed by the collection of biological samples at various time points. The concentration of TLCA in these samples is then determined using an LC-MS/MS method with TLCA-d4 as the internal standard.
Pharmacokinetic Parameters of Taurolithocholic Acid (General Overview)
While specific quantitative pharmacokinetic data for Taurolithocholic acid is not extensively available in the public domain, the general pharmacokinetic properties of bile acids can be summarized as follows. It is important to note that these are general characteristics and may not precisely reflect the behavior of TLCA.
| Parameter | Description | General Characteristics for Bile Acids |
| Absorption | The process by which the drug enters the systemic circulation. | Bile acids are primarily absorbed in the small intestine, with both active and passive transport mechanisms involved. Conjugated bile acids are mainly absorbed in the terminal ileum via the apical sodium-dependent bile acid transporter (ASBT). |
| Distribution | The reversible transfer of a drug from the systemic circulation to the tissues. | Bile acids are largely confined to the enterohepatic circulation, which includes the liver, biliary tract, and intestine. The volume of distribution can be influenced by their binding to plasma proteins like albumin. |
| Metabolism | The chemical modification of a drug by the body. | Primary bile acids are synthesized in the liver from cholesterol. Secondary bile acids like lithocholic acid are formed in the intestine by gut microbiota. TLCA is formed from the taurine conjugation of lithocholic acid in the liver. Further metabolism can include sulfation, which increases water solubility and promotes excretion. |
| Excretion | The removal of the drug and its metabolites from the body. | The primary route of excretion for bile acids is via the feces. A small fraction is excreted in the urine, particularly after being sulfated. The enterohepatic circulation is a highly efficient process, with over 95% of bile acids being reabsorbed and returned to the liver. |
Experimental Protocols
In Vivo Dosing and Sample Collection (Rodent Model)
This protocol provides a general framework for an in vivo pharmacokinetic study in a rodent model. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Taurolithocholic acid (for dosing)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)
-
Rodents (e.g., male Sprague-Dawley rats, 200-250 g)
-
Dosing gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
Protocol:
-
Fast animals overnight with free access to water.
-
Prepare the dosing solution of Taurolithocholic acid in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of Taurolithocholic acid to each animal via oral gavage.
-
Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of TLCA from plasma samples.
Materials:
-
Frozen plasma samples
-
This compound (TLCA-d4) internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
LC-MS vials with inserts
Protocol:
-
Thaw the plasma samples on ice.
-
In a clean 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the TLCA-d4 internal standard solution to each plasma sample and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial with an insert.
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of TLCA. These should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| MRM Transitions | |
| Taurolithocholic acid | Q1: 482.3 m/z, Q3: 124.1 m/z |
| This compound | Q1: 486.3 m/z, Q3: 124.1 m/z |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Signaling Pathways of Taurolithocholic Acid
TLCA is a potent signaling molecule that exerts its effects through various receptor-mediated pathways. Understanding these pathways is crucial for interpreting the physiological and pharmacological effects observed in pharmacokinetic and pharmacodynamic studies.
TGR5 (GPBAR1) Signaling Pathway
TLCA is a strong endogenous agonist for TGR5, a G-protein coupled receptor. Activation of TGR5 by TLCA leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), leading to a variety of downstream cellular responses, including anti-inflammatory effects and the regulation of energy homeostasis.
EGFR/ERK1/2 Signaling Pathway
In certain cell types, such as cholangiocarcinoma cells, TLCA has been shown to promote cell growth through the transactivation of the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway, which is involved in cell proliferation and survival.
PI3K/PKCε Signaling Pathway and Cholestasis
TLCA is known to be a potent cholestatic agent, meaning it can impair bile flow. This effect is mediated, at least in part, through the activation of the Phosphatidylinositol 3-kinase (PI3K) pathway. The activation of PI3K leads to the stimulation of Protein Kinase C epsilon (PKCε), which in turn impairs the insertion of transport proteins into the apical membrane of hepatocytes, thereby reducing bile secretion.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Taurolithocholic acid in biological matrices for pharmacokinetic studies. The use of a stable isotope-labeled internal standard is crucial for robust and reliable bioanalytical method development and validation. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals investigating the pharmacokinetics and pharmacodynamics of this important bile acid. Understanding the intricate signaling pathways of TLCA will further aid in the interpretation of experimental data and the elucidation of its physiological and pathological roles.
Method for quantifying Taurolithocholic acid in liver tissue
An Application Note and Protocol for the Quantification of Taurolithocholic Acid in Liver Tissue using LC-MS/MS
Introduction
Taurolithocholic acid (TLCA) is a hydrophobic secondary bile acid formed in the liver through the conjugation of lithocholic acid with taurine. It is recognized as a potent cholestatic agent, meaning it can impair bile flow, and has been implicated in liver injury.[1] Recent studies have also highlighted its role as a signaling molecule, capable of promoting the growth of certain cancer cells, such as intrahepatic cholangiocarcinoma, through the activation of specific cellular pathways.[2][3][4]
Accurate quantification of TLCA in liver tissue is crucial for researchers in toxicology, drug development, and cancer biology to understand its physiological and pathological roles. This document provides a detailed protocol for the extraction and quantification of TLCA from liver tissue using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[5]
Principle of the Method
This method enables the reliable quantification of Taurolithocholic acid from complex liver tissue matrices. The workflow involves the mechanical homogenization of liver tissue followed by solvent-based extraction to isolate bile acids and precipitate proteins. The resulting extract is then concentrated and reconstituted in a suitable solvent for analysis.
Chromatographic separation is achieved using reversed-phase UPLC, which resolves TLCA from other structurally similar bile acids. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method allows for accurate quantification by monitoring a specific precursor-to-product ion transition for TLCA, ensuring minimal interference from the biological matrix. Quantification is performed using an internal standard and a calibration curve generated from standards of known concentrations.
Experimental Workflow
Caption: Overall experimental workflow for TLCA quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Standards: Taurolithocholic acid (TLCA) and a suitable internal standard (IS), such as Taurolithocholic acid-d4 (TLCA-d4).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS grade or ultrapure).
-
Additives: Formic acid, Ammonium formate.
-
Equipment:
-
Analytical balance
-
Tissue homogenizer (e.g., Precellys 24) with homogenization tubes and beads.[6]
-
Microcentrifuge (refrigerated).
-
Solvent evaporator (e.g., nitrogen stream evaporator or vacuum centrifuge).
-
Vortex mixer.
-
Pipettes and tips.
-
Autosampler vials.
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC coupled to a Xevo TQ-S or Agilent 6495C QQQ).[7][8]
-
Sample Preparation: Liver Tissue Extraction
This protocol is adapted from established methods for bile acid extraction from liver tissue.[6][9]
-
Weighing: On an analytical balance, weigh approximately 50 mg of frozen liver tissue and place it into a 2 mL homogenization tube containing ceramic beads.
-
Extraction Solvent Addition: Add 1.5 mL of ice-cold acetonitrile containing the internal standard (e.g., TLCA-d4 at a final concentration of 1 µM) to the tube.[6][10]
-
Homogenization: Homogenize the tissue using a bead-beating homogenizer. A typical setting is three cycles of 30 seconds at 6500 rpm, with 2-3 minutes of cooling on ice between cycles to prevent degradation.[6]
-
Centrifugation: Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C to pellet proteins and tissue debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Drying: Evaporate the supernatant to complete dryness using a vacuum centrifuge or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).[10] Vortex for 1 minute and sonicate for 5-10 minutes to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample at 18,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are typical parameters for the analysis of bile acids. Optimization may be required depending on the specific instrumentation used.
Table 1: UPLC Parameters
| Parameter | Setting |
|---|---|
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[11] |
| Column Temperature | 55 °C[11] |
| Injection Volume | 10 µL |
| Gradient | Start at 5% B, linear increase to 50% B over 5.5 min, increase to 98% B, hold, then re-equilibrate at 5% B.[8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[7] |
| Capillary Voltage | 2.0 - 5.0 kV (optimized for instrument)[11] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 150 L/hr[6] |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Quantification
MRM Transitions
Quantification is based on specific precursor-to-product ion transitions.
Table 3: Optimized MRM Transitions for TLCA
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| TLCA | 482.2 | 80.0 | 56 |
| TLCA-d4 (IS) | 486.2 | 80.0 | 56 |
Parameters are based on published data and may require optimization.[12]
Method Performance
A calibration curve is constructed by plotting the peak area ratio (TLCA/TLCA-d4) against the concentration of the standards. The method should be validated for linearity, accuracy, and precision.
Table 4: Representative Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.995[12][13] |
| Limit of Detection (LOD) | 0.08 ng/mL[12] |
| Limit of Quantification (LOQ) | 0.25 ng/mL[12] |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 85-115% |
Biological Application: TLCA Signaling Pathway
TLCA has been shown to promote the proliferation of intrahepatic cholangiocarcinoma (iCCA) cells by activating the Epidermal Growth Factor Receptor (EGFR) and downstream ERK1/2 signaling pathways.[2][3][4] This signaling can be modulated by various inhibitors, highlighting potential therapeutic targets.
Caption: TLCA-induced signaling pathway in cancer cell growth.[2]
Conclusion
The described UPLC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of Taurolithocholic acid in liver tissue samples.[14] This application is essential for preclinical and clinical research aimed at investigating liver diseases, drug-induced liver injury, and the role of bile acids in cellular signaling and cancer progression.[11][12] The simple extraction procedure and the high throughput of UPLC-MS/MS make this method suitable for the analysis of a large number of samples.[15]
References
- 1. Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. agilent.com [agilent.com]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. restek.com [restek.com]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Taurolithocholic acid-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Taurolithocholic acid-d4 (TLCA-d4), a deuterated internal standard crucial for the accurate measurement of the secondary bile acid, Taurolithocholic acid (TLCA). The protocol outlines a straightforward protein precipitation extraction procedure from serum or plasma, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method provides the specificity and sensitivity required for pharmacokinetic, metabolomic, and toxicology studies in drug development and life science research.
Introduction
Taurolithocholic acid (TLCA) is a secondary bile acid formed in the intestine through the microbial modification of primary bile acids. It is known to be a potent cholestatic agent and has been implicated as a signaling molecule in various cellular processes. Recent studies have highlighted its role in promoting the growth of certain cancer cells, such as intrahepatic cholangiocarcinoma, through the activation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway[1][2]. Accurate quantification of TLCA in biological matrices is essential for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard like this compound (TLCA-d4) is critical for correcting for matrix effects and variations in sample processing, ensuring high accuracy and precision. This document provides a comprehensive protocol for the detection of TLCA-d4 using LC-MS/MS.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of bile acids from serum or plasma samples.
Materials:
-
Serum or plasma sample
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
Procedure:
-
Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the desired concentration of other internal standards (if applicable).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C[3].
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water)[4].
-
Vortex for 20 seconds and transfer the solution to an LC autosampler vial for analysis.
Liquid Chromatography (LC)
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm particle size)[5].
-
Mobile Phase A: Water with 0.1% Formic Acid[5].
-
Mobile Phase B: Acetonitrile/Methanol (2:1, v/v) with 0.1% Formic Acid[5].
-
Flow Rate: 0.3 mL/min[5].
-
Column Temperature: 40°C[5].
-
Injection Volume: 10 µL[5].
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 30-50% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analyte, and then re-equilibrate to the starting conditions. Optimization is recommended for specific instrumentation.
Mass Spectrometry (MS)
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Spray Voltage: -4500 V[5].
-
Source Temperature: 450°C[5].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the mass spectrometric parameters for the detection of this compound and its unlabeled counterpart, TLCA.
Table 1: MRM Transitions for TLCA and TLCA-d4
| Compound Name | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Polarity |
| Taurolithocholic acid (TLCA) | 482.3 | 80.0 | Negative |
| This compound (TLCA-d4) | 486.3 | 80.0 | Negative |
Note: High-resolution precursor m/z values are 482.295 for TLCA and 486.320 for TLCA-d4[6]. The common fragment at m/z 80.0 corresponds to the taurine moiety [SO3H]⁻.
Table 2: Suggested MS/MS Parameters
| Compound Name | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Cell Exit Potential (CXP) (V) |
| TLCA-d4 | -80 to -100 | -60 to -70 | -10 to -15 |
Note: The optimal DP, CE, and CXP values are instrument-dependent and should be determined empirically by infusing a standard solution of TLCA-d4. The suggested values are based on typical parameters for other taurine-conjugated bile acids[7].
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical protocol, from sample receipt to data acquisition.
Caption: Experimental workflow for TLCA-d4 analysis.
Signaling Pathway
Taurolithocholic acid has been shown to induce the proliferation of intrahepatic cholangiocarcinoma (iCCA) cells through the activation of the EGFR/ERK1/2 signaling pathway.
Caption: TLCA-mediated activation of the EGFR/ERK1/2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Bile Acids for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules and biomarkers in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of bile acids; however, their polar nature and low volatility necessitate a derivatization step to make them amenable to GC analysis. This document provides detailed application notes and protocols for the derivatization of bile acids, focusing on the widely used methods of silylation and a two-step methylation-silylation approach. Additionally, it includes information on sample preparation from various biological matrices and an overview of bile acid signaling pathways.
Comparison of Derivatization Methods
The choice of derivatization method can significantly impact the analytical results. Silylation is a one-step process that is relatively simple and fast, while the two-step methylation-silylation method can offer more stable derivatives for certain bile acids, though it is more time-consuming.[1] Microwave-assisted derivatization presents a rapid alternative to conventional heating methods.[2]
| Feature | Silylation (e.g., BSTFA, MSTFA) | Two-Step Methylation-Silylation |
| Principle | Replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. | The carboxyl group is first methylated, followed by silylation of the hydroxyl groups. |
| Advantages | - Single-step reaction. - Faster reaction times are possible.[3] | - Produces stable derivatives. - Can provide better chromatographic separation for some bile acids.[4] |
| Disadvantages | - TMS derivatives can be susceptible to hydrolysis.[1] - Potential for incomplete derivatization of hindered hydroxyl groups. | - Two-step process is more time-consuming. - Use of hazardous reagents like diazomethane is common for methylation.[2] |
| Common Reagents | BSTFA, MSTFA, TMCS, Pyridine | Diazomethane or Methanol/HCl for methylation; BSTFA, TMCS, Pyridine for silylation. |
Experimental Protocols
Protocol 1: One-Step Silylation using BSTFA and TMCS
This protocol is adapted from a simple and straightforward method for the derivatization of bile acids.[3]
Materials and Reagents:
-
Bile acid standards or extracted sample residue
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reacti-Vials™ or other suitable reaction vials
-
Nitrogen evaporator
-
Heating block or oven
Procedure:
-
Pipette 100 µL of the bile acid standard solution or the extracted sample into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.[3]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with ethyl acetate.
Protocol 2: Two-Step Methylation and Silylation
This protocol involves the methylation of the carboxyl group followed by the silylation of the hydroxyl groups and is suitable for a comprehensive analysis of a wide range of bile acids.[2][4]
Materials and Reagents:
-
Bile acid standards or extracted sample residue
-
Methanol
-
Benzene
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (approx. 10% in hexane) or freshly prepared diazomethane
-
Pyridine
-
N-trimethylsilylimidazole (TMSI)
-
Trimethylchlorosilane (TMCS)
-
Reacti-Vials™ or other suitable reaction vials
-
Nitrogen evaporator
-
Heating block or oven
Procedure:
Step 1: Methylation
-
To the dried bile acid residue in a reaction vial, add 20 µL of methanol and 80 µL of benzene.
-
Add 50 µL of TMS-diazomethane solution.
-
Allow the reaction to proceed at room temperature until the yellow color of the diazomethane disappears, indicating the completion of the methylation.
-
Evaporate the solvents completely under a stream of nitrogen in a fume hood.[2]
Step 2: Silylation
-
To the dried methyl-esterified bile acids, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).[2]
-
Cap the vial tightly and heat at 60°C for 10 minutes.[2]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 3: Microwave-Assisted Derivatization (MAD)
This protocol utilizes microwave energy to accelerate the derivatization process, significantly reducing the reaction time.[2]
Materials and Reagents:
-
Bile acid standards or extracted sample residue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Microwave reactor
Procedure:
-
To the dried bile acid residue in a microwave-safe reaction vial, add an optimized quantity of BSTFA + 1% TMCS (e.g., 40 µL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a power of 210 W for 3 minutes.[2]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Sample Preparation from Biological Matrices
Effective sample preparation is critical for accurate and reproducible GC-MS analysis of bile acids. The goal is to efficiently extract bile acids while removing interfering substances such as proteins and lipids.
General Protocol for Plasma/Serum:
-
Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol or acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Proceed with one of the derivatization protocols described above.
General Protocol for Feces:
-
Homogenization: Homogenize a known weight of lyophilized or wet feces with a suitable solvent, such as 95% ethanol containing 0.1 N NaOH.
-
Extraction: Vortex and sonicate the mixture to ensure complete extraction.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Purification (Optional but Recommended): Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.
-
Elution and Drying: Elute the bile acids from the SPE cartridge and evaporate the eluate to dryness.
-
Derivatization: Proceed with one of the derivatization protocols.
Quantitative Data
The following table summarizes the quantitative ions for the GC-MS analysis of 22 common bile acids after methylation and trimethylsilylation. This data is crucial for setting up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods for targeted quantitative analysis.
| Bile Acid | CAS No. | Quantitative Analysis m/z |
| Cholic acid | 81-25-4 | 458 |
| Chenodeoxycholic acid | 474-25-9 | 370 |
| Deoxycholic acid | 83-44-3 | 370 |
| Lithocholic acid | 434-13-9 | 372 |
| Ursodeoxycholic acid | 128-13-2 | 462 |
| Hyocholic acid | 547-75-1 | 370 |
| Hyodeoxycholic acid | 83-49-8 | 462 |
| α-Muricholic acid | 2393-58-0 | 458 |
| β-Muricholic acid | 2393-59-1 | 458 |
| ω-Muricholic acid | 29598-84-9 | 458 |
| Ursocholic acid | 2955-27-3 | 458 |
| 7-Ketodeoxycholic acid | 911-40-0 | 384 |
| 12-Ketolithocholic acid | 911-40-0 | 386 |
| 3-Dehydrocholic acid | 81-23-2 | 412 |
| 7,12-Diketolithocholic acid | 2851-90-3 | 398 |
| Allocholic acid | 2464-18-8 | 458 |
| Allodeoxycholic acid | 2464-18-8 | 370 |
| Allolithocholic acid | 2464-18-8 | 372 |
| Lagodeoxycholic acid | 68983-55-1 | 462 |
| Nor-cholic acid | 60696-62-0 | 444 |
| Nor-deoxycholic acid | 15478-95-2 | 356 |
| Iso-lithocholic acid | 3245-34-3 | 372 |
Data sourced from Shimadzu Application News No. M283.[4]
Mass Spectral Fragmentation
The mass spectra of derivatized bile acids exhibit characteristic fragmentation patterns that are useful for their identification. For trimethylsilyl (TMS) derivatives, common neutral losses include the loss of a methyl group (15 Da) and trimethylsilanol (90 Da).[5] The fragmentation is often influenced by the position of the hydroxyl groups on the steroid nucleus.[6]
Visualizations
Experimental Workflow for Bile Acid Derivatization
Caption: Experimental workflow for bile acid analysis.
Bile Acid Signaling Pathway
Caption: Overview of bile acid synthesis and signaling.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [mdpi.com]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Bile Acids from Serum: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the solid-phase extraction (SPE) of bile acids from serum, a critical step for accurate quantification in clinical and research settings. Bile acids are increasingly recognized for their role as signaling molecules in various physiological and pathological processes, making their precise measurement essential for disease diagnosis, drug development, and metabolic research.
Introduction
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like serum. It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, better reproducibility, and reduced solvent consumption. This application note details protocols for three common types of SPE sorbents used for bile acid extraction: reversed-phase (C18), polymer-based (Oasis HLB), and mixed-mode.
The general workflow for solid-phase extraction involves several key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analytes. The selection of the appropriate SPE sorbent and optimization of the protocol are crucial for achieving reliable and accurate results.
Comparative Performance of SPE Sorbents
The choice of SPE sorbent can significantly impact the recovery and purity of the extracted bile acids. The following table summarizes the performance characteristics of different SPE methods based on published data.
| SPE Sorbent | Principle | Average Recovery Rate | Precision (CV%) | Key Advantages |
| Reversed-Phase (C18) | Non-polar interactions | 84.9% - 105% | < 7% | Widely available, cost-effective. |
| Polymer-Based (Oasis HLB) | Hydrophilic-Lipophilic Balanced | High (specific data varies) | Low variability | Water-wettable sorbent allows for simplified protocols. |
| Mixed-Mode | Ion-exchange and non-polar | > 90% (for basic compounds) | < 5% | High selectivity for ionizable compounds, leading to cleaner extracts. |
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of bile acids from serum using C18, Oasis HLB, and mixed-mode SPE cartridges.
Protocol 1: Reversed-Phase SPE using C18 Cartridge
This protocol is a widely used method for the extraction of a broad range of bile acids.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg/1 mL)
-
Serum sample
-
0.1 M Sodium Hydroxide (NaOH) or 0.5 M Triethylamine Sulfate (pH 7.0)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of serum, add 400 µL of 0.1 M NaOH or 0.5 M triethylamine sulfate (pH 7.0).
-
Vortex for 30 seconds.
-
Heat the sample at 64°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 2 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of methanol/water 50:50, v/v).
-
Protocol 2: Polymer-Based SPE using Oasis HLB Cartridge
This protocol utilizes a water-wettable polymer sorbent, which can simplify the extraction process. A simplified 3-step protocol is often possible.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 30 mg/1 mL)
-
Serum sample
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of serum, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Sample Loading:
-
Directly load the supernatant onto the Oasis HLB cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute the bile acids with 1 mL of methanol or acetonitrile.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method.
-
Protocol 3: Mixed-Mode SPE
This protocol is designed for the selective extraction of ionizable bile acids and can result in exceptionally clean extracts.
Materials:
-
Mixed-Mode SPE Cartridges (e.g., strong anion exchange and reversed-phase)
-
Serum sample
-
50 mM Ammonium Acetate (pH 6.0)
-
Methanol (HPLC grade)
-
5% Ammonium Hydroxide in Methanol
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Dilute 1 mL of serum with 1 mL of 50 mM ammonium acetate (pH 6.0).
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).
-
-
Sample Loading:
-
Load the diluted sample onto the conditioned and equilibrated cartridge.
-
-
Washing:
-
Wash the cartridge sequentially with:
-
1 mL of 50 mM ammonium acetate (pH 6.0)
-
1 mL of 1 M acetic acid
-
1 mL of methanol
-
-
-
Elution:
-
Elute the bile acids with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method.
-
Visualization of the SPE Workflow
The following diagram illustrates the general workflow for solid-phase extraction of bile acids from serum.
Caption: General workflow for solid-phase extraction of bile acids.
Conclusion
The selection of an appropriate solid-phase extraction protocol is critical for the accurate and reproducible quantification of bile acids in serum. This application note provides a starting point for researchers to develop and validate their methods. It is important to note that large variations in the recovery of bile acids have been observed using sorbents from different manufacturers, highlighting the need to critically evaluate the performance characteristics of solid-phase cartridges. For any quantitative analysis, it is essential to validate the chosen method in-house to ensure it meets the specific requirements of the study.
Application Notes and Protocols for Taurolithocholic acid-d4 in Microbiome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Taurolithocholic acid-d4 (TLCA-d4) as a crucial tool in microbiome research. Detailed protocols for its application as an internal standard in quantitative mass spectrometry-based bile acid analysis are provided, along with insights into its role in studying bile acid signaling pathways.
Introduction to Taurolithocholic Acid and its Deuterated Analog
Taurolithocholic acid (TLCA) is a secondary bile acid formed in the gut by microbial modification of the primary bile acid, chenodeoxycholic acid (CDCA). It is a potent agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. The gut microbiota plays a critical role in the metabolism of primary bile acids into secondary bile acids like TLCA. This metabolism significantly influences the overall bile acid pool and impacts host physiology through the activation of signaling pathways.
This compound (TLCA-d4) is a stable isotope-labeled version of TLCA. The inclusion of four deuterium atoms provides a mass shift that allows it to be distinguished from the endogenous (unlabeled) TLCA in mass spectrometry analysis. This property makes TLCA-d4 an ideal internal standard for the accurate and precise quantification of TLCA and other bile acids in complex biological matrices such as feces, plasma, and serum. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation and instrument response.
Applications of this compound in Microbiome Research
The primary application of TLCA-d4 in microbiome research is as an internal standard for the quantitative analysis of bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate quantification of bile acids is essential for understanding the functional output of the gut microbiome and its impact on host health and disease.
Key Applications Include:
-
Quantitative Profiling of Gut Microbiome-Modified Bile Acids: TLCA-d4 enables the precise measurement of TLCA and a panel of other primary and secondary bile acids in various biological samples. This allows researchers to study how different microbial communities alter the bile acid pool.
-
Investigating the Role of Bile Acids in Host-Microbe Signaling: By accurately quantifying bile acids, researchers can correlate their concentrations with the activation of key signaling pathways, such as those mediated by the farnesoid X receptor (FXR) and TGR5.
-
Biomarker Discovery: Alterations in the bile acid profile are associated with various diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers. TLCA-d4 aids in the development and validation of bile acid-based biomarkers.
-
Preclinical and Clinical Drug Development: In the context of drug development, TLCA-d4 is used to assess the impact of therapeutic interventions on the gut microbiome's metabolic function and on host bile acid homeostasis.
Experimental Protocols
Protocol 1: Quantification of Bile Acids in Fecal Samples using LC-MS/MS with TLCA-d4 Internal Standard
This protocol outlines the procedure for extracting and quantifying bile acids from fecal samples, a key sample type for studying the gut microbiome's metabolic activity.
1. Materials and Reagents:
-
Fecal samples (stored at -80°C)
-
This compound (TLCA-d4) solution (e.g., 1 µg/mL in methanol)
-
Bile acid standards mix (containing TLCA and other relevant bile acids)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
2 mL screw-cap tubes with homogenization beads
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation and Extraction:
-
Weigh approximately 20-50 mg of frozen fecal sample into a pre-weighed 2 mL screw-cap tube containing ceramic beads.
-
Add 1 mL of ice-cold methanol.
-
Add a known amount of TLCA-d4 internal standard solution to each sample. The final concentration should be within the linear range of the calibration curve.
-
Homogenize the samples using a bead beater for 5-10 minutes at a high setting.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
To precipitate proteins, store the supernatant at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used for bile acid separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The MRM transitions for TLCA, TLCA-d4, and other bile acids of interest need to be optimized.
4. Data Analysis:
-
Generate a calibration curve using the bile acid standards mix spiked with the same concentration of TLCA-d4 as the samples.
-
Plot the peak area ratio of the analyte to the internal standard (TLCA-d4) against the concentration of the analyte.
-
Quantify the concentration of each bile acid in the fecal samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Fecal bile acid analysis workflow.
Quantitative Data Presentation
The use of TLCA-d4 as an internal standard allows for the generation of robust and reliable quantitative data. Below is a representative table summarizing typical LC-MS/MS parameters and performance data for the analysis of key bile acids.
| Bile Acid | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) |
| TLCA-d4 (IS) | 486.3 | 80.0 | 8.2 | - |
| TLCA | 482.3 | 80.0 | 8.2 | 0.5 |
| Cholic Acid (CA) | 407.3 | 343.3 | 5.1 | 1.0 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | 6.5 | 1.0 |
| Deoxycholic Acid (DCA) | 391.3 | 391.3 | 7.0 | 0.5 |
| Lithocholic Acid (LCA) | 375.3 | 375.3 | 8.5 | 0.2 |
| Taurocholic Acid (TCA) | 514.3 | 80.0 | 4.8 | 1.0 |
| Taurochenodeoxycholic Acid (TCDCA) | 498.3 | 80.0 | 6.2 | 0.5 |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 80.0 | 6.8 | 0.5 |
LLOQ: Lower Limit of Quantification. Data is representative and may vary based on instrumentation and matrix.
Signaling Pathways
TLCA is a key signaling molecule that activates TGR5, a receptor expressed in various cell types, including enteroendocrine cells, macrophages, and sensory neurons. Activation of TGR5 by TLCA triggers downstream signaling cascades that influence inflammation, energy homeostasis, and gut motility.
TGR5 Signaling Pathway
Caption: TGR5 signaling pathway activation.
Crosstalk between FXR and TGR5 Signaling
The Farnesoid X Receptor (FXR) is another critical bile acid receptor that is activated by both primary and secondary bile acids. There is significant crosstalk between FXR and TGR5 signaling pathways, which collectively regulate bile acid homeostasis, lipid and glucose metabolism, and inflammation.
Caption: FXR and TGR5 signaling crosstalk.
Conclusion
This compound is an indispensable tool for researchers in the field of microbiome and bile acid research. Its use as an internal standard ensures the generation of high-quality, quantitative data, which is fundamental for elucidating the complex interactions between the gut microbiota and host physiology. The protocols and information provided herein serve as a valuable resource for scientists and drug development professionals aiming to investigate the role of bile acids in health and disease.
Application Notes and Protocols for Taurolithocholic acid-d4 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolithocholic acid (TLCA) is a hydrophobic bile acid known to be a potent inhibitor of the Bile Salt Export Pump (BSEP/ABCB11), a critical transporter for bile acid homeostasis in the liver. Inhibition of BSEP can lead to an accumulation of cytotoxic bile acids in hepatocytes, a key initiating event in drug-induced liver injury (DILI).[1][2] Furthermore, TLCA is a substrate of the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1/SLCO1B1) and OATP1B3 (SLCO1B3), which are crucial for the hepatic clearance of many drugs and endogenous compounds. Consequently, understanding the interactions of new chemical entities (NCEs) with these transporters is a vital component of preclinical safety assessment.
Taurolithocholic acid-d4 (TLC-d4), a stable isotope-labeled analogue of TLCA, serves as an ideal internal standard for the accurate quantification of TLCA in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use mitigates variability from sample preparation and matrix effects, ensuring high-quality data in drug-drug interaction (DDI) studies.
These application notes provide detailed protocols for utilizing TLCA and TLC-d4 in in vitro DDI studies to assess the potential of NCEs to inhibit BSEP or to be a substrate or inhibitor of OATP1B1 and OATP1B3.
Data Presentation: Quantitative Analysis of Taurolithocholic Acid Interactions
The following tables summarize the kinetic parameters of Taurolithocholic acid in relation to key hepatic transporters. These values are essential for designing and interpreting DDI studies.
Table 1: BSEP Inhibition by Taurolithocholic Acid
| Compound | Transporter | Assay System | Probe Substrate | IC50 (µM) |
| Taurolithocholic acid | Human BSEP | Inverted Sf9 Membrane Vesicles | Taurocholic Acid | 3.6[3] |
Table 2: OATP-Mediated Uptake of Taurolithocholic Acid
| Compound | Transporter | Assay System | Km (µM) | Vmax (pmol/mg protein/min) |
| Taurolithocholic acid | Human OATP1B1 | HEK293 Cells | 0.84 | 16.3 |
| Taurolithocholic acid | Human OATP1B3 | HEK293 Cells | 0.47 | 9.5 |
Signaling Pathways and Experimental Workflows
Hepatic Bile Acid Transport and Potential for DDI
Bile acids are synthesized in hepatocytes and actively transported into the bile canaliculi, primarily by BSEP. OATP1B1 and OATP1B3 on the sinusoidal membrane mediate their uptake from the blood. An NCE can cause a DDI by inhibiting either the uptake (OATPs) or efflux (BSEP) of bile acids, leading to their intracellular accumulation and potential toxicity.
Figure 1. Hepatic transport of bile acids and sites of potential drug-drug interactions.
Experimental Protocols
Protocol 1: BSEP Inhibition Assay Using Vesicular Transport
This protocol determines the potential of a test compound to inhibit BSEP-mediated transport of a probe substrate, with quantification of the probe substrate facilitated by an internal standard like TLC-d4 if the probe is unlabeled TLCA.
Figure 2. Workflow for the BSEP vesicular transport inhibition assay.
Methodology:
-
Materials:
-
Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human BSEP.
-
Control membrane vesicles (from cells not expressing BSEP).
-
Probe substrate: e.g., [3H]-Taurocholic acid or unlabeled Taurolithocholic acid.
-
Test compound (NCE) at various concentrations.
-
Positive control inhibitor: e.g., Cyclosporine A.
-
Internal Standard: this compound.
-
Assay buffer, ATP and AMP solutions, ice-cold wash buffer.
-
96-well filter plates.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add BSEP vesicles, assay buffer, and either the test compound, positive control, or vehicle control.
-
Pre-incubate the plate for 5-10 minutes at 37°C.
-
Initiate the transport reaction by adding the probe substrate and ATP. For negative controls, add AMP instead of ATP to measure passive diffusion.
-
Incubate for a predetermined time within the linear uptake range (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by adding a large volume of ice-cold wash buffer.
-
Rapidly transfer the contents to a filter plate and apply a vacuum to trap the vesicles on the filter membrane.
-
Wash the filters multiple times with ice-cold wash buffer to remove untransported substrate.
-
After drying the filter plate, lyse the vesicles. If using an unlabeled probe, add a fixed concentration of this compound to each well.
-
Analyze the lysate using LC-MS/MS to quantify the amount of transported probe substrate.
-
The ATP-dependent transport is calculated by subtracting the amount of substrate in the AMP-containing wells from the ATP-containing wells.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: OATP1B1/1B3 Substrate and Inhibition Assay
This protocol assesses if a test compound is a substrate of, or an inhibitor of, OATP1B1 or OATP1B3 using a cell-based uptake assay. Here, TLCA can be used as a probe substrate, with TLC-d4 as the analytical internal standard.
Figure 3. Workflow for OATP substrate and inhibition cell-based assays.
Methodology:
-
Materials:
-
HEK293 or CHO cells stably overexpressing human OATP1B1 or OATP1B3.
-
Mock-transfected cells (as a negative control).
-
Probe substrate: e.g., Taurolithocholic acid or Estradiol-17β-glucuronide.
-
Test compound (NCE).
-
Positive control inhibitor: e.g., Rifampicin.
-
Internal Standard: this compound.
-
Cell culture medium and uptake buffer.
-
96-well cell culture plates.
-
LC-MS/MS system.
-
-
Procedure for Substrate Assessment:
-
Seed OATP-expressing and mock-transfected cells in 96-well plates and culture to form a confluent monolayer.
-
On the day of the experiment, wash the cells with pre-warmed uptake buffer.
-
Add the test compound (at various concentrations for kinetic analysis) in uptake buffer to the cells.
-
Incubate for a predetermined time within the linear uptake range (e.g., 2-5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and add a fixed concentration of a suitable internal standard (e.g., TLC-d4 if the test compound is TLCA).
-
Analyze the cell lysate by LC-MS/MS to determine the intracellular concentration of the test compound.
-
Calculate the net transporter-mediated uptake by subtracting the uptake in mock cells from that in OATP-expressing cells. A compound is considered a substrate if the uptake ratio is significantly greater than 1 (typically ≥2).
-
-
Procedure for Inhibition Assessment:
-
Seed OATP-expressing cells as described above.
-
Wash the cells with pre-warmed uptake buffer.
-
Add the test compound (at various concentrations) or positive control inhibitor, followed immediately by the OATP probe substrate (e.g., Taurolithocholic acid).
-
Incubate for a predetermined time within the linear uptake range of the probe substrate at 37°C.
-
Terminate the uptake and process the cells as described in steps 5-7 of the substrate assessment protocol, using TLC-d4 as the internal standard for TLCA quantification.
-
Calculate the percent inhibition of probe substrate uptake relative to the vehicle control and determine the IC50 value.
-
References
- 1. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Early Identification of Clinically Relevant Drug Interactions With the Human Bile Salt Export Pump (BSEP/ABCB11) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape of Taurolithocholic acid-d4 in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Taurolithocholic acid-d4 by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Poor Peak Shape
Poor peak shape can compromise the accuracy and precision of your analytical results by affecting resolution and integration. Below are common peak shape issues encountered during the analysis of this compound and how to resolve them.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can be caused by several factors related to the analyte's interaction with the stationary phase or issues within the HPLC system.
Potential Causes and Solutions:
-
Secondary Interactions with Residual Silanols: this compound, being an acidic compound, can interact with free silanol groups on the silica-based stationary phase (e.g., C18), leading to tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of residual silanols, minimizing these secondary interactions.[2] It's important to keep the pH at least 2 units away from the analyte's pKa.[3]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity silica column that is well end-capped to reduce the number of available free silanols.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[4][5]
-
Column Contamination or Deterioration: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion for all analytes.[6]
-
Solution 1: Backflush the Column: Reverse the column and flush it to waste with a strong solvent to remove particulate matter from the inlet frit.[6]
-
Solution 2: Use a Guard Column: A guard column protects the analytical column from contaminants and is easier and cheaper to replace.[6]
-
Solution 3: Replace the Column: If the column has deteriorated, it will need to be replaced.[3]
-
Question: What causes peak fronting for this compound?
Answer:
Peak fronting, the inverse of tailing, results in a sharp leading edge and a broader front. This is often related to the sample solvent or column conditions.
Potential Causes and Solutions:
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[3][7]
-
Column Overload: While often associated with tailing, severe sample overload can also manifest as fronting.[4]
-
Solution: Reduce the sample concentration or injection volume.[3]
-
-
Column Void or Channeling: A void at the column inlet or poorly packed stationary phase can cause the sample to travel through different paths, leading to peak distortion.[2]
-
Solution: This indicates a deteriorated column that needs to be replaced.[2]
-
Question: My this compound peak is broad. How can I improve it?
Answer:
Broad peaks can lead to poor resolution and reduced sensitivity. This issue can stem from various parts of the HPLC system or the method itself.
Potential Causes and Solutions:
-
Large Dead Volume: Excessive tubing length or wide-bore fittings between the injector, column, and detector can cause the sample band to spread out.[3]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid unnecessary dead volume.
-
-
Low Mobile Phase Strength: If the mobile phase is too weak, the analyte will be retained too strongly on the column, resulting in a broad peak.[4]
-
Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase or adjust the gradient profile to elute the analyte more quickly.
-
-
Sample Solvent Effects: Injecting a large volume of a sample solvent that is weaker than the mobile phase can sometimes lead to peak broadening.
-
Solution: While using a weaker sample solvent is generally good for peak shape, injecting too large a volume can be detrimental. Reduce the injection volume if possible.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting poor peak shape.
Caption: A flowchart for diagnosing and resolving common HPLC peak shape problems.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for bile acid analysis, including this compound, is reversed-phase chromatography on a C18 column.[8][9] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with an acidic modifier like 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.[8][10]
Q2: How does the mobile phase pH affect the analysis?
A2: The mobile phase pH is a critical parameter. Taurolithocholic acid is an acidic molecule, and its degree of ionization is pH-dependent. Controlling the pH ensures consistent retention times and good peak shape by suppressing interactions with the stationary phase.[8][10] For taurine-conjugated bile acids, retention can be sensitive to the concentration of additives like formic acid and ammonium in the mobile phase.[8][10]
Q3: What are the best practices for sample preparation?
A3: Proper sample preparation is essential to protect the column and ensure reproducible results. For biological samples, this often involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[11][12] It is crucial to dissolve the final extract in a solvent that is compatible with, and preferably weaker than, the initial mobile phase conditions to prevent peak distortion.[3][5]
Q4: Can I use the same HPLC method for this compound as for the non-deuterated Taurolithocholic acid?
A4: Yes. Deuterated internal standards like this compound are designed to have nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts. Therefore, the same HPLC method should be suitable for both compounds, which is essential for accurate quantitation by isotope dilution mass spectrometry.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a general procedure for extracting this compound from a plasma sample.
-
Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add your working solution of this compound.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to the tube to precipitate proteins.
-
Vortexing: Vortex the mixture thoroughly for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HPLC-MS/MS Method Parameters
The following table outlines a typical set of starting parameters for the HPLC-MS/MS analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | A standard UHPLC or HPLC system. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).[8][12] |
| Mobile Phase A | Water with 0.1% Formic Acid.[8][10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid.[8][10] |
| Gradient | Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes. (This is a starting point and must be optimized). |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C.[14] |
| Injection Volume | 5 µL. |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer.[8][15] |
| Ionization Mode | Negative Electrospray Ionization (ESI-).[8] |
| MRM Transition | To be optimized by infusing the this compound standard. The precursor ion will be [M-H]⁻. |
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry
This table illustrates the potential impact of mobile phase additives on the peak shape of an acidic analyte like this compound. Data is hypothetical and for illustrative purposes.
| Mobile Phase Composition | Analyte | Asymmetry Factor (As) | Observation |
| Water / Acetonitrile | This compound | 1.8 | Significant peak tailing observed. |
| Water + 0.1% Formic Acid / Acetonitrile | This compound | 1.2 | Greatly improved peak symmetry. |
| 10 mM Ammonium Acetate pH 5.0 / Acetonitrile | This compound | 1.3 | Good peak shape, provides buffering capacity. |
Asymmetry Factor (As) is measured at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values > 1.2 may indicate problematic tailing.
References
- 1. google.com [google.com]
- 2. agilent.com [agilent.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. uhplcs.com [uhplcs.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 8. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 10. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jfda-online.com [jfda-online.com]
- 14. lcms.cz [lcms.cz]
- 15. Method development and validation of six bile acids for regulated bioanalysis: improving selectivity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Taurolithocholic acid-d4 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Taurolithocholic acid-d4 in plasma samples. Our aim is to help you minimize matrix effects and ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In plasma analysis, these interfering components are often phospholipids, triglycerides, and other endogenous substances.[1][4] For this compound, matrix effects can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of an LC-MS/MS assay, potentially leading to erroneous quantitative results.[3][5]
Q2: Why is this compound used as an internal standard, and can it be affected by matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte of interest and experiences the same degree of matrix effects, thus providing a reliable way to correct for signal variations.[3][6] However, significant matrix effects can still impact the stability of the internal standard's response, leading to inconsistent results.[1] It is crucial to monitor the internal standard's response across all samples to detect potential issues.
Q3: What are the most common sample preparation techniques to minimize matrix effects for bile acid analysis?
A3: The most common techniques are:
-
Protein Precipitation (PPT): A simple, fast, and cost-effective method where a solvent like acetonitrile or methanol is used to precipitate proteins.[7][8]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubilities in two immiscible liquid phases.[4][9]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte of interest while matrix components are washed away.[6][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound in plasma.
Issue 1: Inconsistent or low internal standard (this compound) response.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids.[1][4]
-
Troubleshooting Steps:
-
Review Sample Preparation: If using protein precipitation, consider a more rigorous method like LLE or SPE to achieve a cleaner extract.[4][6]
-
Optimize Chromatography: Modify the chromatographic gradient to better separate this compound from the region where phospholipids typically elute.[6][10] Increasing the organic content of the mobile phase at the end of the run can help wash phospholipids from the column.[2][11]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the lower limit of quantification.[4]
-
Issue 2: Poor peak shape for this compound.
-
Possible Cause: Interaction with metal surfaces in the HPLC column or co-eluting matrix components altering the mobile phase pH.[5][12]
-
Troubleshooting Steps:
-
Consider a Metal-Free Column: For compounds prone to chelation, a metal-free or bio-inert column can improve peak shape and recovery.[12]
-
Mobile Phase Modification: Adjusting the mobile phase additives, such as the concentration of formic acid, can sometimes improve peak shape. However, be aware that some additives can cause ion suppression.[13]
-
Issue 3: High variability in quantitative results between replicate injections or different samples.
-
Possible Cause: Inconsistent matrix effects across different samples. The composition of plasma can vary, leading to different degrees of ion suppression.
-
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as close as possible to the study samples to compensate for consistent matrix effects.[6]
-
Standard Addition: For a smaller number of highly variable samples, the standard addition method can provide more accurate quantification by creating a calibration curve within each sample.[3][14]
-
Improve Sample Cleanup: Re-evaluate the sample preparation method to ensure it is robust enough to handle the variability in the sample set. A more selective technique like SPE may be necessary.[6]
-
Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Simple, fast, cost-effective, high recovery of many analytes.[4][7] | Less clean extract, high potential for matrix effects from phospholipids.[4] | High-throughput screening where some matrix effects can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, can be optimized for selectivity.[4][9] | More labor-intensive, requires solvent optimization, potential for emulsions. | Removing a broad range of interferences when analyte properties are suitable for partitioning. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, can concentrate the analyte.[6][9] | More complex method development, higher cost per sample, can have lower recovery if not optimized. | Assays requiring high sensitivity and minimal matrix effects. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 250 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Adjust the pH of the aqueous layer to be at least 2 pH units lower than the pKa of Taurolithocholic acid to ensure it is in its neutral form.[4]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.[2]
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Mix 50 µL of plasma with 10 µL of the internal standard and 200 µL of an appropriate loading buffer (e.g., 2% formic acid in water). Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elute: Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Diagrams
Caption: A generalized experimental workflow for the analysis of this compound in plasma.
Caption: A troubleshooting decision tree for addressing inconsistent internal standard (IS) response.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. restek.com [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Taurolithocholic acid-d4 by LC-MS
Welcome to the technical support center for the LC-MS analysis of Taurolithocholic acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges such as ion suppression and ensure accurate and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
This compound (TLCA-d4) is a deuterated form of Taurolithocholic acid, a secondary bile acid. In liquid chromatography-mass spectrometry (LC-MS), it is commonly used as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the gold standard for quantitative analysis because they have nearly identical chemical and physical properties to the endogenous analyte of interest. This allows them to co-elute with the target analyte and experience similar matrix effects, including ion suppression, leading to more accurate and precise quantification.
Q2: What is ion suppression and how does it affect the analysis of this compound?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity for this compound, which can negatively impact the sensitivity, accuracy, and reproducibility of your assay.[2] Common sources of ion suppression in biological matrices include phospholipids, salts, and other endogenous metabolites.
Q3: How can I detect ion suppression in my LC-MS analysis of this compound?
A common method to identify ion suppression is the post-column infusion experiment. In this setup, a solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant baseline signal of this compound at a specific retention time indicates the elution of matrix components that are causing ion suppression.
Another approach is to compare the peak area of this compound in a neat solution versus its peak area when spiked into a prepared blank matrix sample. A significantly lower peak area in the matrix sample suggests the presence of ion suppression.
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal for this compound
A diminished or variable signal for your internal standard can compromise the reliability of your quantitative data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | 1. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate this compound from interfering matrix components.[2] 2. Enhance Sample Preparation: Implement more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering substances.[2] |
| Suboptimal Ion Source Parameters | 1. Optimize ESI Settings: Systematically tune the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the signal for this compound. |
| Sample Matrix Complexity | 1. Dilute the Sample: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract before injection. However, ensure that the analyte of interest remains above the limit of quantification. |
Caption: A step-by-step diagram of the protein precipitation protocol for sample preparation.
Protocol 2: Post-Column Infusion for Ion Suppression Assessment
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water) at a concentration that gives a stable and moderate signal.
-
Using a syringe pump, deliver this solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.
-
Begin acquiring data on the mass spectrometer in the MRM mode for this compound.
-
Once a stable baseline signal is achieved, inject a blank, protein-precipitated matrix sample.
-
Monitor the baseline for any significant drops in signal intensity, which correspond to regions of ion suppression.
Setup for Post-Column Infusion
Caption: A schematic of the experimental setup for a post-column infusion experiment to detect ion suppression.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate ion suppression of this compound, leading to more reliable and accurate results in their LC-MS analyses.
References
Technical Support Center: Optimizing ESI Conditions for Taurolithocholic acid-d4
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing Electrospray Ionization (ESI) conditions for the analysis of Taurolithocholic acid-d4 (D4-TLCA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any signal for this compound. What are the first things I should check?
A1: When no signal is detected, it's crucial to systematically check the instrument setup and sample preparation.
-
Confirm ESI Mode: Taurolithocholic acid and its deuterated analog are taurine-conjugated bile acids, which are acidic. They ionize most effectively in negative ion mode (ESI-). Ensure your mass spectrometer is set to detect negative ions.[1][2][3]
-
Check Mass Transitions (MRM): Verify that you are monitoring the correct precursor and product ions for D4-TLCA. The nominal mass for the [M-H]⁻ precursor ion of D4-TLCA (C₂₆H₄₁D₄NO₅S) is approximately 486.3 m/z.[4] A common product ion for taurine-conjugated bile acids is related to the taurine fragment at m/z 80.[4][5]
-
Sample Preparation: Ensure that the D4-TLCA standard has been correctly prepared and spiked into your samples. Bile acid standards are often prepared in methanol.[6]
-
Instrument Status: Confirm that the mass spectrometer is properly calibrated and has passed all system checks.
Q2: The signal intensity for D4-TLCA is very low. How can I improve it?
A2: Low signal intensity is a common issue that can often be resolved by optimizing ESI source conditions and mobile phase composition.
-
Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization efficiency of bile acids. For negative mode ESI, a slightly basic mobile phase can enhance deprotonation. A mobile phase containing a buffer like ammonium acetate adjusted to pH 8.0 has been shown to be effective.[2]
-
Mobile Phase Additives: Both the type and concentration of additives are critical. While acidic additives like formic acid are common in reversed-phase chromatography, high concentrations can suppress the ionization of some bile acids in negative mode.[7] Conversely, for taurine-conjugated bile acids, some studies have found that stronger acids like trifluoroacetic acid (TFA) can improve signal intensity.[8][9] Experiment with different additives and concentrations to find the optimal balance for your system.
-
ESI Source Parameters: Systematically optimize the key ESI source parameters. This includes the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature. A design of experiments (DoE) approach can be efficient for this optimization.[10]
-
Solvent Composition: The organic solvent composition (typically methanol or acetonitrile) in the mobile phase affects droplet formation and desolvation. Ensure your gradient is optimized for the elution and ionization of D4-TLCA.
Q3: I'm observing significant signal suppression or matrix effects. What can I do to mitigate this?
A3: Matrix effects, where other components in the sample interfere with the ionization of the analyte, are a major challenge in bioanalysis.[1]
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to improve the sample preparation. Protein precipitation is a common first step.[1][4][11] For complex matrices like plasma or feces, consider a more rigorous solid-phase extraction (SPE) protocol.
-
Chromatographic Separation: Ensure that D4-TLCA is chromatographically resolved from major matrix components, especially phospholipids.[1] Adjusting the chromatographic gradient or using a different column chemistry can improve separation.
-
Dilution: If the concentration of D4-TLCA is sufficient, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.
-
Internal Standard Correction: As you are using D4-TLCA, it serves as an excellent internal standard to correct for matrix effects, assuming it co-elutes and experiences similar ionization suppression as the unlabeled analyte.
Q4: My peak shape for D4-TLCA is poor (e.g., broad, tailing). How can I improve it?
A4: Poor peak shape can compromise integration and reduce analytical sensitivity.
-
Column Choice: Ensure you are using a suitable column. C18 columns are widely used for bile acid analysis.[1][7]
-
Mobile Phase Compatibility: Mismatches between the sample solvent and the initial mobile phase can cause peak distortion. The sample should be reconstituted in a solvent that is as weak as or weaker than the initial mobile phase.[1] For example, if starting with a high aqueous percentage, reconstituting the dried sample in 35-50% methanol is a common practice.[1][2]
-
Flow Rate and Gradient: Optimize the flow rate and the gradient slope. A slower gradient can often improve peak shape and resolution between isomers.
-
System Contamination: Check for potential contamination in the LC system or column, which can lead to peak tailing.
Quantitative Data Summary
The following tables summarize typical parameters used in the LC-MS/MS analysis of bile acids, including taurine-conjugated species like Taurolithocholic acid. These values should be used as a starting point for method development and optimization.
Table 1: ESI Source Parameters (Negative Ion Mode)
| Parameter | Typical Range | Reference |
| Ion Spray Voltage | -3000 V to -4500 V | [2] |
| Temperature | 450 °C to 600 °C | [2] |
| Nebulizer Gas | 10 - 50 psi | [10] |
| Curtain Gas | Instrument Dependent | [2] |
| Collision Gas (CAD) | Instrument Dependent | [2] |
Note: Optimal values are instrument-specific and should be determined empirically.
Table 2: D4-Taurolithocholic Acid Mass Spectrometry Information
| Parameter | Value | Reference |
| Chemical Formula | C₂₆H₄₁[²H]₄NO₅S | [4] |
| Ionization Mode | ESI- | [1][2] |
| Precursor Ion [M-H]⁻ (m/z) | ~486.3 | [4] |
| Common Product Ion (m/z) | ~80.0 (Taurine fragment) | [4][5] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum via Protein Precipitation
This protocol is a general method for extracting bile acids from plasma or serum.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma or serum sample.[1]
-
Internal Standard Spiking: Add an appropriate volume of your D4-TLCA internal standard solution (e.g., 50 µL) to the sample and vortex briefly.[1] The concentration of the internal standard should be chosen based on the expected analyte concentration range. D4-TLCA is often included in commercially available deuterated bile acid mixtures.[12]
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile (or 4-5 volumes of methanol) to the sample.[1][4]
-
Vortexing & Centrifugation: Vortex the mixture thoroughly for 30 seconds to 10 minutes.[4][6] Centrifuge at high speed (e.g., 14,000-17,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[4][6]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial or plate.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40-60 °C.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of a solvent compatible with your initial LC conditions, such as 35-50% methanol in water.[1][2] Vortex to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low or no D4-TLCA signal.
Caption: Key factors influencing D4-TLCA signal in negative ESI mode.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. rsc.org [rsc.org]
- 3. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Deuterium Isotope Effect on Taurolithocholic Acid Retention Time
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering variations in retention times when analyzing Taurolithocholic acid (TLCA) and its deuterated analogues using liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect in chromatography?
A1: The deuterium isotope effect in chromatography, often referred to as the Chromatographic Deuteration Effect (CDE), is the phenomenon where the substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), in a molecule can lead to a slight change in its retention time during chromatographic separation. In reversed-phase liquid chromatography (RPLC), it is common for deuterated compounds to elute slightly earlier than their non-deuterated (protiated) counterparts.
Q2: Why does deuterium substitution affect the retention time of Taurolithocholic acid?
A2: The change in retention time is primarily due to subtle differences in the physicochemical properties between the C-H and C-D bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a decrease in the molecule's overall hydrophobicity. In reversed-phase chromatography, where the stationary phase is nonpolar, a less hydrophobic molecule will have a weaker interaction with the stationary phase, resulting in a shorter retention time.
Q3: How significant is the retention time shift for deuterated Taurolithocholic acid?
A3: The magnitude of the retention time shift is typically small but can be significant enough to cause partial or baseline separation from the unlabeled compound, which can be problematic when using the deuterated analogue as an internal standard for quantification. The exact shift depends on several factors, including the number and position of deuterium atoms, the chromatographic conditions (e.g., column chemistry, mobile phase composition, temperature), and the specific instrumentation used.
Q4: Can the deuterium isotope effect impact the accuracy of my quantitative analysis?
A4: Yes, if the deuterated internal standard does not perfectly co-elute with the native analyte, it can lead to inaccuracies in quantification. This is because the two compounds may experience different matrix effects at slightly different retention times, leading to variations in ionization efficiency in the mass spectrometer. It is crucial to assess the degree of separation and its potential impact on the data during method development and validation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Taurolithocholic acid and its deuterated internal standard.
| Problem | Potential Cause | Recommended Solution |
| Partial or complete separation of Taurolithocholic acid and its deuterated internal standard peaks. | Deuterium Isotope Effect: The inherent difference in hydrophobicity between the deuterated and non-deuterated forms of the molecule. | - Optimize Chromatographic Conditions: - Decrease the organic content of the mobile phase to increase retention and potentially improve co-elution. - Adjust the gradient slope to be shallower around the elution time of the analytes. - Experiment with different column chemistries (e.g., C8, Phenyl-Hexyl) that may offer different selectivities. - Lowering the column temperature can sometimes reduce the separation between isotopologues. |
| Inconsistent peak area ratios between the analyte and the internal standard across a batch. | Differential Matrix Effects: Due to the slight separation in retention times, the analyte and internal standard may be affected differently by co-eluting matrix components that cause ion suppression or enhancement. | - Improve Sample Preparation: Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. - Modify Chromatography: Adjust the chromatographic method to shift the retention time of the analytes away from regions of significant matrix effects. This can be assessed by post-column infusion of the analyte while injecting a blank matrix extract. |
| Retention time of the deuterated internal standard is significantly shorter than expected. | High Degree of Deuteration: The more deuterium atoms present in the molecule, the larger the potential shift in retention time. | - Confirm Internal Standard Identity: Ensure the correct deuterated standard is being used. - Method Optimization: The chromatographic optimizations listed above are the primary means to address this. If co-elution cannot be achieved, it may be necessary to integrate the peaks separately and ensure the calibration curve is linear and reproducible. |
| Poor peak shape for one or both compounds. | Secondary Interactions with the Stationary Phase: Bile acids can have complex interactions with the stationary phase beyond simple hydrophobic interactions. | - Adjust Mobile Phase pH: The ionization state of the sulfonic acid group on the taurine conjugate can affect peak shape. Ensure the mobile phase pH is appropriate. - Use a Different Column: Consider a column with a different silica base or end-capping to minimize secondary interactions. |
Data Presentation
The following table provides a hypothetical, yet representative, example of the retention time difference that might be observed between Taurolithocholic acid and its deuterated analogue (Taurolithocholic acid-d4) under typical reversed-phase LC-MS conditions.
| Compound | Retention Time (minutes) |
| Taurolithocholic Acid | 5.28 |
| This compound | 5.24 |
Note: This data is for illustrative purposes. Actual retention times and the magnitude of the shift will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol for the Analysis of Taurolithocholic Acid and its Deuterated Analogue by LC-MS/MS
This protocol provides a general framework for the analysis. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., 1 µg/mL this compound in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS System and Conditions
-
Liquid Chromatograph: UPLC/HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-70% B
-
8-8.1 min: 70-95% B
-
8.1-9 min: 95% B
-
9-9.1 min: 95-30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Illustrative):
-
Taurolithocholic Acid: Q1 482.3 -> Q3 107.0
-
This compound: Q1 486.3 -> Q3 107.0
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Taurolithocholic acid using a deuterated internal standard.
Caption: Troubleshooting logic for addressing peak separation of deuterated internal standards.
Stability of Taurolithocholic acid-d4 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Taurolithocholic acid-d4. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability of this compound Under Various Storage Conditions
The stability of this compound is critical for obtaining accurate and reproducible experimental results. While a definitive, comprehensive stability study for this specific molecule is not publicly available, data from analogous deuterated bile acids and general best practices provide a strong framework for its proper storage and handling.
Summary of Storage Recommendations and Stability Data
The following table summarizes the recommended storage conditions for this compound, compiled from supplier information and stability studies on similar compounds.
| Form | Storage Temperature | Duration | Solvent/Matrix | Expected Stability | Source |
| Solid | -20°C | Long-term (≥ 4 years) | N/A (Lyophilized) | High stability | [1][2][3] |
| Solid | Room Temperature | Short-term (Shipping) | N/A (Lyophilized) | Stable for short durations | [1][2][4] |
| Solution | -20°C | Up to 1 month | Various organic solvents | Good stability | [4][5] |
| Solution | -80°C | Up to 6 months | Stock solutions | Enhanced long-term stability | [6] |
| Solution | Room Temperature, 4°C, -20°C | 15 days | Serum | Stable | [7] |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected concentrations in analytical measurements (e.g., LC-MS).
-
Potential Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solid compound has been consistently stored at -20°C. For solutions, confirm they were stored at -20°C or -80°C and used within the recommended timeframe.
-
Check Solvent: If using a prepared solution, consider the possibility of solvent-induced degradation. It is recommended to prepare solutions fresh for each experiment whenever possible.[5]
-
Assess Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions by preparing aliquots.
-
Perform a Quality Control Check: If in doubt, compare the performance of your current stock with a freshly prepared solution from a new vial of solid material.
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Potential Cause 1: Presence of degradation products.
-
Troubleshooting Steps:
-
Review the storage history of the standard. Prolonged storage at room temperature or in solution can lead to degradation.
-
Analyze a freshly prepared standard to see if the extraneous peaks are absent.
-
-
Potential Cause 2: Isotopic exchange (loss of deuterium).
-
Troubleshooting Steps:
-
Evaluate Sample Processing: Avoid harsh chemical conditions, particularly strong bases (alkaline hydrolysis), during sample preparation, as this can cause the exchange of deuterium atoms with protons from the solvent.[8] Enzymatic methods for processes like deconjugation are gentler and preferred.[8]
-
Check Mass Spectra: Look for an increase in the signal corresponding to the unlabeled Taurolithocholic acid (M+0) and a decrease in the deuterated (M+4) signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed vial at -20°C.[1][2][3][9] Under these conditions, the compound is expected to be stable for at least four years.[1][2][3]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored at -20°C for use within one month or at -80°C for extended periods up to six months.[4][5][6] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: Is it acceptable to ship this compound at room temperature?
A3: Yes, suppliers often ship deuterated bile acids at ambient temperatures for domestic transit, which indicates good short-term stability of the solid material.[1][2][4] However, upon receipt, it should be promptly stored at -20°C for long-term preservation.
Q4: In which solvents can I dissolve this compound?
A4: Based on data for structurally similar deuterated bile acids, this compound is expected to be soluble in organic solvents such as DMF, DMSO, and ethanol, as well as in aqueous buffers like PBS (pH 7.2).[1][2][3] The choice of solvent will depend on the requirements of your specific assay.
Q5: Can the deuterium labels on this compound exchange?
A5: While the deuterium labels on the cholan skeleton are generally stable, exposure to harsh chemical environments, particularly high pH (alkaline conditions), can potentially lead to H/D exchange.[8] It is advisable to use milder, enzymatic methods for sample processing steps like deconjugation to maintain isotopic integrity.[8]
Experimental Protocols
Protocol: Assessment of Short-Term Stability in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under various temperature conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the desired solvent (e.g., methanol, DMSO, PBS) to a final concentration of 1 mg/mL.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, tightly sealed vials.
-
Store the vials at different temperature conditions to be tested (e.g., Room Temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
-
Analyze the concentration and purity of this compound in the sample using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Compare the concentration at each time point to the initial concentration (time 0).
-
Calculate the percentage recovery at each time point. A recovery within ±15% of the initial value is generally considered stable.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of [22,23-3H]cholic acid as a stable tracer through conversion to deoxycholic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taurocholic acid, 3-sulfate (TCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Support Center: Analysis of Taurolithocholic acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of Taurolithocholic acid-d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they enter the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, compromising the accuracy and sensitivity of quantitative analyses. For this compound, which is often used as an internal standard, ISF can lead to inaccurate quantification of endogenous bile acids.
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of in-source fragmentation for molecules like this compound in electrospray ionization (ESI) mass spectrometry include:
-
High Ion Source Temperature: Elevated temperatures in the ion source can provide sufficient thermal energy to induce fragmentation.[1]
-
High Declustering Potential (DP) or Fragmentor Voltage: These voltages are applied to facilitate the desolvation of ions, but excessive levels can cause energetic collisions with gas molecules, leading to fragmentation.[1]
-
Complex Sample Matrix: The presence of co-eluting matrix components can affect the ionization efficiency and stability of the analyte, potentially contributing to fragmentation.[2]
-
Chemical Structure: The inherent chemical stability of the molecule plays a role. While bile acids are generally stable, the taurine conjugate is susceptible to cleavage.
Q3: What are the characteristic fragment ions of taurine-conjugated bile acids like this compound?
A3: Taurine-conjugated bile acids typically fragment at the amide bond, leading to the loss of the taurine group. Characteristic fragment ions observed in negative ion mode include m/z 124.01 (taurine), m/z 106.98 (C₂H₃SO₃⁻), and m/z 79.96 (SO₃⁻ radical).[3][4] Understanding these fragments is crucial for identifying and troubleshooting in-source fragmentation.
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
This guide provides a systematic approach to diagnosing and mitigating in-source fragmentation of this compound.
Initial Assessment Workflow
The following diagram illustrates a logical workflow for assessing and addressing in-source fragmentation.
Caption: Troubleshooting workflow for in-source fragmentation.
Detailed Troubleshooting Steps
Step 1: Optimization of Mass Spectrometer Source Parameters
In-source fragmentation is highly dependent on the energy applied to the ions in the source. Systematically optimizing these parameters is the first line of defense.
Table 1: Recommended Starting MS Source Parameters for this compound (Negative Ion Mode)
| Parameter | Recommended Starting Value | Optimization Strategy |
| IonSpray Voltage | -4200 to -4500 V | Adjust for stable spray and optimal signal. |
| Ion Source Temperature | 350 - 450 °C | Start at the lower end and increase gradually. Monitor for signal improvement versus fragmentation.[1][5] |
| Declustering Potential (DP) / Fragmentor Voltage | -40 to -80 V | This is a critical parameter. Start with a lower (less negative) value and increase in small increments.[6] |
| Collision Energy (CE) | -40 to -60 V | While primarily for MS/MS, ensure it's optimized for the desired product ion and not excessively high.[6][7] |
| Curtain Gas | 30 - 40 psi | Maintain at a level that prevents solvent clusters from entering the mass analyzer. |
| Nebulizer Gas (Gas 1) | 35 - 50 psi | Optimize for efficient nebulization. |
| Heater Gas (Gas 2) | 45 - 50 psi | Adjust in conjunction with the source temperature. |
Experimental Protocol: Optimization of Declustering Potential (DP)
-
Prepare a standard solution of this compound at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the precursor ion (m/z 486.3) and the characteristic taurine fragment ion (e.g., m/z 80.0).[2][6]
-
Begin with a low DP value (e.g., -20 V) and record the intensities of the precursor and fragment ions.
-
Increase the DP in small increments (e.g., 5-10 V) and record the ion intensities at each step.
-
Plot the intensities of the precursor and fragment ions as a function of the DP.
-
Select the DP value that maximizes the precursor ion intensity while minimizing the fragment ion intensity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. restek.com [restek.com]
- 3. Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Resolving co-eluting interferences with Taurolithocholic acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taurolithocholic acid-d4 (TLCA-d4) as an internal standard in analytical experiments, particularly focusing on the challenge of co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TLCA-d4) and why is it used in our experiments?
This compound is a deuterated form of Taurolithocholic acid. The four deuterium atoms increase its mass by four atomic mass units compared to the endogenous (unlabeled) form. This mass difference allows it to be distinguished by a mass spectrometer. It is used as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the measurement of endogenous Taurolithocholic acid and other related bile acids. The internal standard is added at a known concentration to samples and standards to correct for variations in sample preparation and instrument response.
Q2: What are co-eluting interferences and why are they a problem for TLCA-d4 analysis?
Co-eluting interferences are compounds in a sample that exit the liquid chromatography (LC) column at the same time as the analyte of interest, in this case, TLCA-d4. In mass spectrometry, if these interfering compounds have the same mass-to-charge ratio (m/z) as TLCA-d4, they are called isobaric interferences.[1] These interferences can artificially inflate or suppress the signal of TLCA-d4, leading to inaccurate quantification of the target analyte.[2][3]
Q3: What are the common sources of co-eluting interferences for TLCA-d4?
Common sources of co-eluting interferences in bile acid analysis include:
-
Matrix components: Biological samples like plasma, serum, and feces are complex mixtures containing numerous endogenous compounds.[1][3] Phospholipids and triglycerides are known to cause significant matrix effects.[3]
-
Isomeric Compounds: Bile acids have many structural isomers (compounds with the same chemical formula but different structures) that can be difficult to separate chromatographically.[1][4][5] While TLCA-d4 is a labeled standard, endogenous isomers of other bile acids might have fragment ions that are isobaric to TLCA-d4 fragments.
-
Mobile Phase Solvents and Additives: Impurities or degradation products from mobile phase solvents can sometimes cause interference.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for TLCA-d4
Poor peak shape can be an indicator of various chromatographic issues and can compromise the accuracy of integration and quantification.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase; Column degradation. | - Ensure mobile phase pH is appropriate for bile acid analysis. - Consider a different column chemistry (e.g., embedded polar group). - Replace the guard column or analytical column if it's old or has been subjected to harsh conditions. |
| Peak Fronting | Sample overload; Sample solvent stronger than the mobile phase. | - Reduce the concentration of the internal standard spiking solution. - Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. |
| Peak Splitting | Contamination on the column inlet frit; Column void. | - Reverse and flush the column with a strong solvent. - If the problem persists, the inlet frit may be irreversibly clogged, and the column may need to be replaced. - Ensure proper column packing and handling to avoid void formation. |
Issue 2: Inaccurate Quantification due to Suspected Co-eluting Interference
This is often observed as inconsistent internal standard response, high variability in quality control samples, or a non-zero baseline at the retention time of TLCA-d4 in blank matrix samples.
Detailed Methodologies for Interference Resolution
Experimental Protocol 1: Optimization of Chromatographic Separation
If a co-eluting interference is suspected, the primary goal is to achieve chromatographic separation between the interference and TLCA-d4.
Objective: To resolve the TLCA-d4 peak from any co-eluting matrix components.
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18, Phenyl-Hexyl)
-
Mobile Phase A: Water with appropriate additives (e.g., 0.1% formic acid, 10 mM ammonium acetate)
-
Mobile Phase B: Acetonitrile or Methanol with the same additives
-
Blank biological matrix (e.g., plasma, serum) processed without the addition of TLCA-d4
-
TLCA-d4 standard solution
Procedure:
-
Initial Assessment: Inject a prepared blank matrix sample and monitor the mass transition for TLCA-d4. Observe if a peak is present at the expected retention time of TLCA-d4.
-
Gradient Modification:
-
Decrease the initial percentage of organic solvent (Mobile Phase B): This will increase the retention of hydrophobic compounds, potentially separating them from TLCA-d4.
-
Shallow the gradient: Decrease the rate of increase of Mobile Phase B over time. This provides more time for separation to occur.
-
Introduce an isocratic hold: Hold the mobile phase composition constant for a short period around the elution time of TLCA-d4 to improve resolution in that region.
-
-
Mobile Phase Solvent Selection: If using acetonitrile, consider switching to methanol as the organic modifier, or vice versa. The different selectivity of these solvents can alter the elution profile of interfering compounds relative to TLCA-d4.
-
Column Chemistry Evaluation: If gradient and solvent modifications are insufficient, consider a different stationary phase. For example, a Phenyl-Hexyl column offers different selectivity compared to a standard C18 column due to pi-pi interactions, which can be effective in separating structurally similar compounds.
Data Comparison Table:
| Parameter | Method A (Original) | Method B (Optimized) | Outcome |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | No Change |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 8.0 | Change to buffered mobile phase |
| Mobile Phase B | Acetonitrile | Methanol | Change in organic solvent |
| Gradient | 5-95% B in 5 min | 20-60% B in 8 min (slower gradient) | Slower, more focused gradient |
| TLCA-d4 Peak in Blank | Present | Absent or significantly reduced | Successful resolution of interference |
Experimental Protocol 2: Utilizing High-Resolution Mass Spectrometry (HRMS)
When chromatographic separation is challenging, HRMS can be a powerful tool to differentiate TLCA-d4 from isobaric interferences.
Objective: To resolve TLCA-d4 from co-eluting interferences based on small mass differences.
Principle: Triple quadrupole mass spectrometers (TQMS) often operate with a mass resolution that may not distinguish between compounds with very similar masses (isobaric compounds).[1] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, can measure mass with much higher accuracy. This allows for the differentiation of TLCA-d4 from an interfering compound even if their nominal masses are the same, provided their exact masses are different.
Procedure:
-
Acquire data on an HRMS instrument in full scan mode or targeted MS/MS mode with a narrow mass extraction window.
-
Determine the exact mass of TLCA-d4.
-
Extract the ion chromatogram for the exact mass of TLCA-d4 using a very narrow mass window (e.g., ± 5 ppm).
-
Compare this to the chromatogram extracted with a wider mass window. If the interfering peak is absent or reduced in the narrow-window chromatogram, it confirms that the interference has a different exact mass and can be resolved using HRMS.
Signaling Pathway for Interference Resolution using HRMS:
References
- 1. sciex.com [sciex.com]
- 2. Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Impact of mobile phase additives on Taurolithocholic acid-d4 signal
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of mobile phase additives on Taurolithocholic acid-d4 (TLCA-d4) signal during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of mobile phase additives in the analysis of this compound?
Mobile phase additives are crucial for controlling the chromatographic separation and enhancing the mass spectrometry signal of bile acids like TLCA-d4. They function by modifying the pH of the mobile phase and by forming ion pairs with the analyte. Proper selection of additives can lead to improved peak shape, better resolution from interfering compounds, and increased ionization efficiency in the MS source. For instance, additives like formic acid or acetic acid are used to acidify the mobile phase, while salts such as ammonium acetate or ammonium formate act as buffering agents.[1][2]
Q2: How does the acidity of the mobile phase affect the TLCA-d4 signal?
The pH of the mobile phase significantly influences the retention and ionization of bile acids. While appropriate acidification can improve the separation of bile acids on a reverse-phase column, excessive acidity can suppress the electrospray ionization (ESI) signal when detecting deprotonated anions like TLCA-d4 in negative ion mode.[3] Therefore, a balance must be struck to achieve good chromatography without sacrificing MS sensitivity.
Q3: What is the impact of using ammonium acetate as a mobile phase additive on the TLCA-d4 signal?
Ammonium acetate is a widely used volatile buffer in LC-MS analysis of bile acids.[3][4] It can improve peak shape and, in some cases, enhance the MS signal. However, its concentration must be carefully optimized. Studies have shown that both the ammonium level and the pH of the mobile phase can impact the ESI of bile acids.[3] For TLCA, an optimized concentration of ammonium acetate can lead to a significant increase in peak area, indicating a stronger signal.[5]
Troubleshooting Guide
Problem: Low or No TLCA-d4 Signal
A weak or absent signal for TLCA-d4 is a common issue. This troubleshooting workflow can help identify and resolve the root cause.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Characterization of Bile Acids in Human Biological Samples and Effect of 4-Week Strawberry Intake on Bile Acid Composition in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Bile Acid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of bile acids during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of bile acids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomeric Bile Acids | Inadequate column selectivity. | - Column Chemistry: Consider a column with a different stationary phase. Phenyl-based columns can offer alternative selectivity to C18 columns due to π-π interactions with the bile acid steroid core. For example, a phenyl-hexyl column may provide better separation of certain isomers compared to a standard C18 column.[1][2][3][4]- Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase pH. The pH can alter the ionization state of bile acids, thereby affecting their retention and selectivity.[5][6][7][8]- Gradient Slope: A shallower gradient can improve the separation of closely eluting compounds.[9] |
| Peak Tailing | - Secondary interactions between bile acids and the stationary phase.- Column contamination or degradation. | - Mobile Phase Additives: The addition of a small amount of an acidic modifier like formic acid or a basic modifier like ammonium hydroxide can help to improve peak shape by minimizing secondary interactions.- Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components. A wash with a high percentage of organic solvent, such as isopropanol, can be effective.[10]- Guard Column: Use a guard column to protect the analytical column from contaminants.[11] |
| Retention Time Drift | - Inadequate column equilibration.- Changes in mobile phase composition.- Column temperature fluctuations. | - Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.[11]- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition. Use a buffer to maintain a stable pH.[7][12]- Column Oven: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[11] |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS) | Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts). | - Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[13][14]- Chromatographic Separation: Optimize the chromatography to separate the bile acids from the majority of the matrix components. A longer column or a shallower gradient may be necessary.- Internal Standards: Use stable isotope-labeled internal standards for each analyte to compensate for matrix effects.[15][16] |
| Low Signal Intensity/Poor Sensitivity | - Suboptimal ionization in the mass spectrometer.- Analyte degradation. | - Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of bile acids in the mass spectrometer. For negative ion mode, a slightly basic pH may improve the signal for some bile acids.[17][18]- Source Parameters: Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for the specific bile acids being analyzed.- Sample Handling: Minimize sample freeze-thaw cycles and store samples at appropriate temperatures to prevent degradation. |
Frequently Asked Questions (FAQs)
Column Selection
-
Q1: What is the most common type of column used for bile acid separation? A1: Reversed-phase C18 columns are the most widely used stationary phases for the separation of bile acids due to their hydrophobicity, which allows for good retention and separation of these molecules.[17]
-
Q2: When should I consider a column other than a C18 for bile acid analysis? A2: You should consider an alternative column chemistry when you experience co-elution of isomeric bile acids or interference from matrix components that cannot be resolved by optimizing the mobile phase on a C18 column. Phenyl-based columns, for example, can offer different selectivity and may resolve these challenging separations.[1][4][9][19]
-
Q3: What are the advantages of using a Phenyl column for bile acid separation? A3: Phenyl columns provide a different separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and the steroid core of the bile acids. This can lead to improved resolution of structurally similar bile acids, especially isomers, that may be difficult to separate on a C18 column.[2][3]
Method Development
-
Q4: How does mobile phase pH affect the separation of bile acids? A4: The mobile phase pH influences the ionization state of the carboxylic acid and sulfonic acid groups of bile acids. At a pH below their pKa, they will be in their neutral form and more retained on a reversed-phase column. Conversely, at a pH above their pKa, they will be ionized and less retained. Manipulating the pH can therefore be a powerful tool to adjust retention times and improve selectivity.[5][6][7][8]
-
Q5: What is the impact of the organic modifier (acetonitrile vs. methanol) on the separation? A5: Acetonitrile and methanol have different solvent strengths and can provide different selectivities for bile acid separation. Acetonitrile is a stronger solvent and will generally result in shorter retention times. Methanol, being more viscous, can sometimes offer better resolution for certain bile acid pairs. The choice between the two often requires empirical testing to determine the optimal conditions for a specific set of analytes.
Sample Preparation
-
Q6: What is a common and effective method for extracting bile acids from serum or plasma? A6: A widely used method is protein precipitation with a cold organic solvent like methanol or acetonitrile. This method is relatively simple and effective at removing the majority of proteins, which can interfere with the analysis. For cleaner extracts, solid-phase extraction (SPE) is a more rigorous technique.[10][13][20][21]
-
Q7: Why is it important to use internal standards in bile acid analysis? A7: Internal standards, particularly stable isotope-labeled versions of the bile acids of interest, are crucial for accurate quantification. They help to correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) that can occur during LC-MS analysis.[15][16]
Quantitative Data Summary
Table 1: Comparison of HPLC/UPLC Columns for Bile Acid Separation
| Column Type | Particle Size (µm) | Dimensions (mm) | Key Features | Application Example |
| Reversed-Phase C18 | 1.7 - 5 | 2.1 x 50, 4.6 x 150 | General purpose, good retention for a wide range of bile acids. | Separation of 15 bile acid species in human plasma.[22] |
| Phenyl-Hexyl | 2.7 - 5 | 2.1 x 50, 4.6 x 150 | Alternative selectivity to C18, useful for resolving isomeric bile acids. | Separation of isobaric bile acids that co-elute on a C18 column.[17] |
| HSS T3 | 1.8 | 2.1 x 100 | High-strength silica, provides excellent retention for polar bile acids. | Analysis of over 30 individual bile acids in biological fluids.[21] |
Experimental Protocols
Protocol 1: Bile Acid Extraction from Human Serum/Plasma using Protein Precipitation
-
Sample Thawing: Thaw frozen serum or plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of the serum or plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of an internal standard solution (containing stable isotope-labeled bile acids) to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and Centrifuge: Vortex the reconstituted sample for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS analysis.
Visualizations
Caption: Overview of Bile Acid Metabolism.
Caption: Key Bile Acid Signaling Pathways.
References
- 1. differencebetween.com [differencebetween.com]
- 2. support.waters.com [support.waters.com]
- 3. halocolumns.com [halocolumns.com]
- 4. lcms.cz [lcms.cz]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bile acid analysis [sciex.com]
- 16. researchgate.net [researchgate.net]
- 17. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Trace Level Bile Acid Analysis
Welcome to the technical support center for trace level bile acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common contamination issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in trace level bile acid analysis?
A1: Contamination in trace level bile acid analysis can originate from various sources throughout the experimental workflow. The most common culprits include:
-
Plastics: Plasticizers, such as phthalates, can leach from various laboratory consumables like pipette tips, centrifuge tubes, and well plates.[1][2] Using plastic containers for storing liquids is a known source of organic contamination.[3]
-
Glassware: Improperly cleaned glassware can introduce a variety of contaminants. Dishwashers, in particular, can be a source of phthalate contamination.[4] Detergents themselves can contain polyethylene glycol (PEG), which can interfere with mass spectrometry analysis.[5]
-
Solvents and Reagents: The purity of solvents and reagents is critical. Even high-purity solvents can contain low levels of contaminants or become contaminated through improper handling and storage.[2][4] For instance, airborne phthalates from air conditioning filters can contaminate solvents.[3]
-
Laboratory Environment: The laboratory air itself can be a source of contamination. Common airborne contaminants include siloxanes (from personal care products) and phthalates.[3][6] Dust is also a common carrier of keratin, a protein contaminant.[5]
-
Sample Collection and Handling: Contamination can be introduced during the sample collection process. The choice of collection tubes and handling procedures can impact sample integrity.[7] Proper personal protective equipment, such as powder-free gloves, is essential to prevent contamination from the analyst.[8]
Q2: I am seeing unexpected peaks in my LC-MS chromatogram. How can I identify if they are contaminants?
A2: Unexpected peaks in a chromatogram are a common issue. Here’s a systematic approach to determine if they are contaminants:
-
Analyze a Blank Injection: Run a blank injection (solvent only) through your LC-MS system. If the unexpected peaks are present in the blank, they are likely contaminants originating from your solvent, mobile phase, tubing, or the instrument itself.[9]
-
Check Common Contaminant Masses: Compare the mass-to-charge ratio (m/z) of the unknown peaks with lists of common laboratory contaminants. Phthalates and siloxanes are frequent offenders. A table of common contaminant m/z values is provided below.
-
Evaluate Peak Shape: Contaminant peaks, especially those that have accumulated on the column, may exhibit poor peak shape, such as tailing or fronting.[10]
-
Isolate the Source: Systematically isolate different components of your experimental setup. For example, if the contamination is not in the solvent blank, prepare a "mock" sample that goes through the entire sample preparation process without the biological matrix. This can help pinpoint contamination from reagents or consumables used during sample preparation.
Troubleshooting Guides
Issue 1: Phthalate Contamination
Symptoms:
-
Presence of characteristic phthalate ions in the mass spectrum (e.g., m/z 149, 167, 279).
-
Unexpected peaks in blank chromatograms.
-
Increased background noise.
Troubleshooting Steps:
Possible Solutions & Preventative Measures:
-
Glassware: Avoid washing glassware in dishwashers.[4] Implement a rigorous cleaning protocol involving an acid wash followed by rinsing with high-purity water and organic solvents.[11][12][13][14][15]
-
Plastics: Whenever possible, replace plastic consumables with glass or high-quality polypropylene alternatives.[5] Be aware that significant leaching of phthalates can occur from various plastics.[1][2]
-
Solvents: Use the highest purity solvents available and filter them if necessary, though be cautious as filters themselves can be a source of contamination.[6] Store solvents in glass containers, not plastics.[3]
-
Environment: Maintain a clean laboratory environment to minimize airborne contaminants.[6]
Issue 2: Siloxane Contamination
Symptoms:
-
Presence of repeating ions with a mass difference of 74 Da in the mass spectrum.
-
Common siloxane ions include m/z 355, 429, 445, and 503.[8]
Troubleshooting Steps:
Possible Solutions & Preventative Measures:
-
Vials and Septa: Use vials with PTFE-lined caps instead of silicone septa.[8]
-
Glassware: Avoid using siliconized glassware.[5]
-
LC System: Siloxanes can leach from silica-based columns, especially at a pH higher than 7.5.[8]
-
Laboratory Air: Siloxanes are present in many personal care products and can be airborne contaminants.[3] If possible, isolating the mass spectrometer's ionization source from the ambient laboratory air can reduce this type of contamination.[16]
Data Presentation: Common Contaminants
The following table summarizes common contaminants, their likely sources, and their characteristic m/z values observed in LC-MS analysis.
| Contaminant Class | Common Name(s) | Likely Source(s) | Common m/z Values (Positive Ion Mode) |
| Phthalates | Diethyl Phthalate (DEP) | Plastics, solvents, lab environment | 223.1, 245.1 |
| Dibutyl Phthalate (DBP) | Plastics, solvents, lab environment | 279.2, 301.2 | |
| Di(2-ethylhexyl) Phthalate (DEHP) | Plastics, solvents, lab environment | 391.3, 413.3 | |
| Siloxanes | Polydimethylsiloxane (PDMS) | Septa, glassware, pump oil, personal care products | Repeating units of 74 Da (e.g., 355, 429, 445, 503)[8] |
| Polyethylene Glycol (PEG) | PEG | Detergents, surfactants | Repeating units of 44 Da |
| Other | Keratin | Dust, skin, hair | Varies |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Analysis
This protocol is designed to minimize organic and inorganic contamination on laboratory glassware.
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the residues. For aqueous solutions, use deionized water. For organic residues, use a suitable organic solvent like acetone or ethanol.[14]
-
Detergent Wash (Optional): If a detergent wash is necessary, use a laboratory-grade, phosphate-free detergent.[12][14] Avoid household detergents as they can leave residues.[14]
-
Acid Wash: Soak the glassware in a dilute acid bath. A 0.5% nitric acid solution for at least 8 hours is effective for removing trace metals and some organic residues.[11] Alternatively, a 10% hydrochloric acid solution can be used.[12]
-
Tap Water Rinse: Thoroughly rinse the glassware with tap water to remove the acid.[12]
-
Deionized Water Rinse: Rinse the glassware multiple times (at least 4-5 times) with high-purity, deionized water.[11][12]
-
Solvent Rinse: For applications highly sensitive to organic contaminants, a final rinse with a high-purity organic solvent (e.g., methanol or acetone) can be performed.
-
Drying and Storage: Dry the glassware in an oven, ensuring the temperature is appropriate for the type of glassware. Store in a clean, dust-free environment, covered with aluminum foil.[5]
Protocol 2: Solid-Phase Extraction (SPE) for Bile Acids in Serum
This protocol provides a general workflow for the extraction and purification of bile acids from serum samples using a C18 SPE cartridge.
Methodology:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by water. This activates the stationary phase.[17]
-
Sample Preparation: Dilute the serum sample (e.g., 1:4 v/v with MilliQ water) and add a mixture of deuterated internal standards. This is followed by protein precipitation using a solvent like 2-propanol. After centrifugation, the supernatant is collected.
-
Sample Loading: Load the prepared sample supernatant onto the conditioned SPE cartridge.[17]
-
Washing: Wash the cartridge with water or a weak aqueous buffer to remove polar impurities and salts.[17]
-
Elution: Elute the bile acids from the cartridge using methanol.[17]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 6. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 7. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. help.waters.com [help.waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. watersciences.unl.edu [watersciences.unl.edu]
- 13. feedhaccp.org [feedhaccp.org]
- 14. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. How To [chem.rochester.edu]
- 16. proceedings.cmbes.ca [proceedings.cmbes.ca]
- 17. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Taurolithocholic acid-d4 Calibration Curve Linearity Issues: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Taurolithocholic acid-d4 (TLC-d4) calibration curves in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves for this compound?
A1: Non-linear calibration curves for TLC-d4 are often attributed to several factors, including:
-
Matrix Effects: Co-eluting endogenous substances from the sample matrix (e.g., plasma, serum) can cause ion suppression or enhancement, affecting the analyte and internal standard response.[1][2] Phospholipids and triglycerides are common sources of matrix effects in bile acid analysis.[1]
-
Inappropriate Internal Standard (IS) Concentration: An incorrect concentration of the internal standard can lead to non-linearity, especially if the IS response is not consistent across the calibration range.
-
Poor Chromatographic Resolution: Inadequate separation of TLC-d4 from isomeric bile acids or other interfering compounds can result in inaccurate quantification and a non-linear response.[1][3][4]
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect MS settings, such as source temperature, gas flows, and collision energy, can lead to inconsistent ionization and fragmentation.[3][5][6]
-
Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to become non-linear.
-
Improper Calibration Range: The selected concentration range for the calibration standards may not be appropriate for the detector's linear dynamic range for TLC-d4.
-
Sample Preparation Inconsistencies: Variability in the extraction efficiency of TLC-d4 and its internal standard during sample preparation can introduce errors and affect linearity.[1][7]
Q2: How can matrix effects be minimized to improve linearity?
A2: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a common method, but may not be sufficient to remove all interferences.[1][7]
-
Chromatographic Separation: Optimize the LC method to separate TLC-d4 from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.[1][3]
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is as close as possible to the study samples (e.g., charcoal-stripped serum or a synthetic matrix).[8] This helps to compensate for matrix-related ion suppression or enhancement.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.
Q3: My internal standard (TLC-d4) response is inconsistent across my calibration curve. What could be the cause?
A3: Inconsistent internal standard response can be caused by:
-
Matrix Effects on the IS: Just like the analyte, the internal standard can be affected by ion suppression or enhancement from co-eluting matrix components.[1]
-
Crosstalk or Isobaric Interference: There might be an endogenous compound in the matrix that has the same mass-to-charge ratio as TLC-d4, leading to an artificially high signal.
-
IS Purity: Ensure the purity of the TLC-d4 internal standard. Impurities could contribute to the signal.
-
Incorrect IS Concentration: The concentration of the IS should be optimized to provide a stable and reproducible signal throughout the analytical run.
Troubleshooting Guides
Guide 1: Troubleshooting Non-Linearity at High Concentrations
This guide addresses calibration curves that lose linearity at the upper concentration levels.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | Dilute the upper-level calibration standards and re-inject. | The diluted standards should fall within the linear range of the curve. |
| Check the detector's dynamic range specifications. | Ensure the concentration range is within the manufacturer's recommended limits. | |
| Ion Suppression at High Analyte Concentration | Prepare a new set of calibration standards with a narrower concentration range. | The new curve should exhibit better linearity. |
| Evaluate the use of a different internal standard that is less susceptible to suppression. | A more stable internal standard response across the curve. |
Guide 2: Troubleshooting Poor Reproducibility and Scatter in the Calibration Curve
This guide focuses on issues related to inconsistent data points across the calibration curve.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Review and standardize the sample preparation protocol. Ensure consistent vortexing times, temperatures, and reagent volumes.[7] | Reduced variability between replicate preparations and a tighter calibration curve. |
| Evaluate the extraction recovery of both the analyte and internal standard. | Consistent and high recovery for both compounds. | |
| LC System Issues (e.g., inconsistent injection volume) | Perform a system suitability test to check for injection precision and carryover. | The system should meet predefined performance criteria. |
| Visually inspect the syringe and injection port for any blockages or leaks. | A properly functioning autosampler. | |
| Matrix Effects | Implement matrix effect mitigation strategies as described in FAQ 2. | Reduced scatter and improved linearity of the calibration curve.[1][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards in a Surrogate Matrix
-
Prepare Stock Solutions:
-
Prepare a primary stock solution of Taurolithocholic acid (TLC) at 1 mg/mL in methanol.
-
Prepare a primary stock solution of this compound (TLC-d4) internal standard at 1 mg/mL in methanol.[8]
-
-
Prepare Working Solutions:
-
From the TLC primary stock, prepare a series of working solutions by serial dilution in methanol to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution of TLC-d4 at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
-
Prepare Calibration Standards:
-
For each calibration level, add a small, fixed volume of the corresponding TLC working solution to an aliquot of the surrogate matrix (e.g., charcoal-stripped human serum).
-
Add a fixed volume of the TLC-d4 working internal standard solution to each calibration standard.
-
Vortex mix thoroughly.
-
-
Sample Extraction (Protein Precipitation):
-
To each calibration standard, add 3 volumes of ice-cold acetonitrile.[1]
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Visualizations
Caption: Experimental workflow for TLC-d4 analysis.
Caption: Troubleshooting logic for linearity issues.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Bile Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility and accuracy of bile acid quantification experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during bile acid analysis, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing high variability between replicate injections of the same sample?
A: High variability between replicate injections often points to issues with the analytical instrument, particularly the LC-MS/MS system.
-
Potential Cause: Inadequate column equilibration.
-
Solution: Ensure the analytical column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate for a duration equivalent to 5-10 column volumes.
-
-
Potential Cause: Carryover from a previous high-concentration sample.[1]
-
Solution: Implement a rigorous needle and injection port washing protocol between samples. This can involve multiple washes with a strong organic solvent like acetonitrile or isopropanol. Injecting blank samples after high-concentration samples can help assess and mitigate carryover.[2]
-
-
Potential Cause: Fluctuations in the LC pump flow rate or inconsistent autosampler injection volume.
-
Solution: Perform routine maintenance and calibration of your LC system. Check for leaks in the pump and ensure the autosampler is drawing and injecting consistent volumes.
-
Q2: My peak shapes are poor (e.g., fronting, tailing, or splitting). What could be the cause?
A: Poor peak shape can be attributed to several factors related to the chromatography or sample preparation.
-
Potential Cause: Column degradation or contamination.
-
Solution: Use a guard column to protect the analytical column from contaminants.[3] If peak shape deteriorates, try flushing the column according to the manufacturer's instructions or replace it if necessary.
-
-
Potential Cause: Incompatibility between the sample solvent and the initial mobile phase.
-
Solution: The sample should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to ensure proper focusing of the analytes on the column head.[4]
-
-
Potential Cause: Co-elution with interfering matrix components.
-
Solution: Optimize the chromatographic gradient to better separate the bile acids from matrix components. Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE).
-
Q3: I'm experiencing significant matrix effects (ion suppression or enhancement). How can I minimize this?
A: Matrix effects are a common challenge in bioanalysis and can severely impact quantification accuracy.[1]
-
Potential Cause: Co-eluting phospholipids or other endogenous compounds from the biological matrix.
-
Solution 1: Sample Preparation: Employ more effective sample preparation techniques to remove interfering substances. Protein precipitation is a simple method, but for complex matrices like plasma or tissue, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract.[4]
-
Solution 2: Chromatographic Separation: Modify the LC gradient to separate the analytes from the bulk of the matrix components. A divert valve can also be used to direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer.
-
Solution 3: Internal Standards: The most effective way to compensate for matrix effects is the use of stable isotope-labeled internal standards (SIL-IS) for each analyte. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[5]
-
Q4: My recovery of certain bile acids is consistently low. What steps can I take to improve it?
A: Low recovery can occur during sample extraction and processing steps.
-
Potential Cause: Inefficient extraction from the sample matrix.
-
Solution: Optimize the extraction solvent and procedure. For protein precipitation, ensure a sufficient volume of cold organic solvent (e.g., methanol or acetonitrile) is used. For LLE, multiple extractions may be necessary to achieve higher recovery. For SPE, ensure the correct sorbent and elution solvents are used for the target bile acids. Recovery for SPE typically ranges from 89.1% to 100.2%.[4]
-
-
Potential Cause: Adsorption of bile acids to plasticware.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be used to minimize adsorption.
-
-
Potential Cause: Degradation of bile acids during sample processing.
-
Solution: Keep samples on ice or at 4°C during processing to minimize enzymatic degradation. Work efficiently to reduce the overall processing time.
-
Q5: I'm having trouble separating isomeric bile acids. What are the best strategies?
A: The separation of isomeric and isobaric bile acids is a significant challenge in bile acid analysis.
-
Potential Cause: Insufficient chromatographic resolution.
-
Solution 1: Column Selection: Utilize a high-resolution analytical column, such as one with a smaller particle size (e.g., sub-2 µm) or a different stationary phase chemistry (e.g., C18, C8, or phenyl-hexyl).
-
Solution 2: Gradient Optimization: Employ a shallow and extended elution gradient to maximize the separation of closely eluting isomers.
-
Solution 3: Mobile Phase Modifiers: The addition of different modifiers to the mobile phase, such as formic acid or ammonium acetate, can alter the selectivity and improve separation.[6][7]
-
Quantitative Data Summary
The reproducibility of bile acid quantification is highly dependent on the chosen methodology. The following tables summarize typical performance data for various aspects of the analytical workflow.
Table 1: Comparison of LC-MS/MS Method Reproducibility
| Parameter | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) | Reference |
| Method 1 (Serum) | 1.53 - 10.63 | 3.01 - 13.98 | Not Reported | [7] |
| Method 2 (Serum) | < 10 | < 10 | 92 - 110 | [6] |
| Method 3 (Plasma) | 2 | 5.4 | 98 ± 3 | [8] |
| Method 4 (Bile) | < 1.8 | < 4.8 | 85.6 - 109.8 | [9] |
| Method 5 (Feces) | 0.01 - 9.82 | Not Reported | 80.05 - 120.83 | [10] |
| Method 6 (Liver) | < 20 | < 20 | Not Reported | [11] |
%CV = Percent Coefficient of Variation
Table 2: Comparison of Sample Preparation Techniques - Recovery Rates
| Sample Matrix | Preparation Method | Analyte Class | Average Recovery (%) | Reference |
| Serum/Plasma | Protein Precipitation (Methanol) | Various Bile Acids | ~95 | [8] |
| Serum/Plasma | Solid-Phase Extraction (SPE) | Various Bile Acids | 89.1 - 100.2 | [4] |
| Feces | Liquid-Liquid Extraction (LLE) | Unconjugated Bile Acids | >80 | [10] |
| Feces | Solid-Phase Extraction (SPE) | Conjugated Bile Acids | >90 | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in bile acid quantification.
Protocol 1: Protein Precipitation for Serum/Plasma Samples
This protocol is a simple and rapid method for removing the bulk of proteins from serum or plasma samples.[7][8]
Materials:
-
Serum or plasma sample
-
Ice-cold methanol containing internal standards
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g at 4°C
Procedure:
-
Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold methanol containing the appropriate internal standards.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Fecal Samples
This protocol provides a more rigorous cleanup for complex matrices like feces, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
Lyophilized fecal sample
-
Extraction solvent (e.g., 75% ethanol)
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (mobile phase A)
Procedure:
-
Weigh approximately 50 mg of lyophilized and homogenized fecal sample into a tube.
-
Add 1 mL of extraction solvent and vortex thoroughly.
-
Sonicate the sample for 20 minutes, followed by centrifugation at 12,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the extracted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Bile Acid Synthesis Pathways
Bile acids are synthesized from cholesterol in the liver through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[12][13][14][15][16]
Caption: Overview of the classical and alternative bile acid synthesis pathways.
FXR and TGR5 Signaling Pathways
Bile acids act as signaling molecules by activating nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5), which regulate various metabolic processes.[17][18][19][20][21]
Caption: Key signaling pathways activated by bile acids through FXR and TGR5.
Experimental Workflow for Bile Acid Quantification
A typical workflow for the quantification of bile acids from biological samples involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for bile acid quantification.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of bile acids in human plasma by liquid chromatography-electrospray tandem mass spectrometry: a simple and rapid one-step method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of Taurolithocholic Acid: Validation of an LC-MS/MS Method Using a d4 Standard
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids such as Taurolithocholic acid (TLCA) is critical for studying liver diseases, drug-induced liver injury, and metabolic disorders. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (TLCA-d4) with alternative analytical techniques. The superior sensitivity, specificity, and accuracy of the LC-MS/MS method are highlighted through supporting experimental data.
Methodology Comparison: LC-MS/MS vs. Alternatives
The quantification of TLCA in biological matrices presents analytical challenges due to its complex structure and the presence of interfering substances. While various methods exist, LC-MS/MS has emerged as the gold standard.[1][2]
Table 1: Comparison of Analytical Methods for Taurolithocholic Acid Quantification
| Feature | LC-MS/MS with TLCA-d4 Internal Standard | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by mass-based detection and quantification using a stable isotope-labeled internal standard. | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | Immunoassay based on antigen-antibody recognition. |
| Specificity | Very High (distinguishes between isobaric compounds).[3][4] | High (requires derivatization, which can introduce variability).[1] | Moderate to Low (potential for cross-reactivity with structurally similar bile acids). |
| Sensitivity | Very High (Lower Limit of Quantification typically in the low nM range).[2][3] | High.[1] | Moderate. |
| Sample Throughput | High.[5] | Low to Moderate (due to lengthy sample preparation). | High. |
| Multiplexing | Excellent (simultaneous quantification of multiple bile acids).[3][6] | Moderate. | Limited. |
| Matrix Effects | Can be significant but are effectively corrected by the co-eluting deuterated internal standard.[4][7] | Present, requires extensive sample cleanup. | Can be significant. |
| Instrumentation Cost | High. | Moderate to High. | Low. |
| Consumables Cost | Moderate. | Moderate. | Low. |
Performance Data of a Validated LC-MS/MS Method for TLCA
The following table summarizes typical validation parameters for the quantification of TLCA in human plasma using an LC-MS/MS method with TLCA-d4 as the internal standard.
Table 2: Validation Summary for TLCA Quantification by LC-MS/MS
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99[2][8] |
| Lower Limit of Quantification (LLOQ) | 0.08 - 5 ng/mL[2][3] |
| Intra-day Precision (%CV) | < 15%[2][9] |
| Inter-day Precision (%CV) | < 15%[2][9] |
| Accuracy (% Recovery) | 85 - 115%[2][8] |
| Matrix Effect | Minimal after correction with internal standard. |
| Analyte Stability | Stable for at least 3 freeze-thaw cycles and for 24 hours at room temperature. |
Experimental Protocol: LC-MS/MS Quantification of TLCA
This section details the methodology for the quantification of TLCA in human plasma.
1. Materials and Reagents:
-
Taurolithocholic acid (TLCA) analytical standard
-
Taurolithocholic acid-d4 (TLCA-d4) internal standard
-
Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Formic acid
-
Human plasma (charcoal-stripped for calibration standards)
2. Sample Preparation: A protein precipitation method is utilized for sample extraction.[10]
-
To 50 µL of plasma sample, add 10 µL of internal standard working solution (TLCA-d4 in MeOH).
-
Add 150 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: UPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.[9]
-
Gradient Elution: A linear gradient from 50% to 80% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[11]
-
MRM Transitions:
-
TLCA: 482.2 > 80[3]
-
TLCA-d4: 486.2 > 80
-
4. Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte (TLCA) to the internal standard (TLCA-d4) and comparing it against a calibration curve constructed from standards of known concentrations.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for TLCA quantification.
Caption: Key parameters of bioanalytical method validation.
References
- 1. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. mdpi.com [mdpi.com]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of Bile Acid Immunoassay with LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is crucial for understanding liver function, diagnosing cholestatic liver diseases, and advancing drug development. While Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recognized as the gold standard for its specificity and sensitivity in measuring individual bile acid species, enzymatic immunoassays offer a high-throughput and more accessible alternative for the determination of total bile acids (TBA). This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the appropriate analytical technique for their needs.
Performance Comparison: Total Bile Acid Immunoassay vs. LC-MS/MS
The primary method for immunoassay-based quantification of total bile acids is the enzymatic cycling assay. Several commercial kits are available and have been evaluated against the reference LC-MS/MS method. The following tables summarize the key performance characteristics from cross-validation studies.
Table 1: Correlation and Bias of Enzymatic Total Bile Acid Assays Compared to LC-MS/MS
| Enzymatic Assay Kit | Correlation Coefficient (Spearman's ρ) | Mean Bias (%) vs. LC-MS/MS | Reference |
| Diazyme | >0.92 | -44% | [1] |
| Randox | >0.92 | -16% | [1] |
| Sentinel | >0.92 | -12% | [1] |
| Diazyme (on Roche Integra 800) | R² = 0.9904 | -8.3% | [2] |
Key Observation: While enzymatic assays demonstrate a strong correlation with LC-MS/MS for total bile acid measurement, they consistently underestimate the concentration.[1][3][4] This discrepancy can be attributed to the differing specificities of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme for various bile acid species and the composition of the assay calibrators.[1][5] For instance, some assays show higher recovery for cholic acid (CA) and taurocholic acid (TCA) and lower recovery for other species like glycocholic acid (GCA) and chenodeoxycholic acid (CDCA).[5][6]
Table 2: Analytical Performance of Enzymatic Total Bile Acid Assays
| Parameter | Diazyme Assay | Randox Assay | Sentinel Assay | Reference |
| Total Imprecision | ≤ 3% | ≤ 3% | ≤ 3% | [1] |
| Linearity Range (µmol/L) | 3 - 138 | 3 - 138 | 3 - 138 | [1] |
The Gold Standard: LC-MS/MS for Individual Bile Acid Quantification
LC-MS/MS offers unparalleled specificity and sensitivity for the simultaneous quantification of a wide array of individual bile acid species.[7][8][9] This is a significant advantage over enzymatic assays, which only provide a composite measure of total bile acids. The ability to profile individual bile acids is critical in research and clinical settings where the relative abundance of specific bile acids can be indicative of particular pathologies.
Table 3: Typical Performance Characteristics of a Validated LC-MS/MS Method for Bile Acid Analysis
| Parameter | Performance | Reference |
| Linearity (R²) | >0.99 for all analytes | [7] |
| Lower Limit of Quantification (LLOQ) | 0.25 - 10 nM | [10][11] |
| Intra- and Inter-assay Imprecision | <10% - <15% | [7][12] |
| Accuracy | 85% - 115% | [7] |
| Recovery | 92% - 110% | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for both enzymatic and LC-MS/MS-based bile acid analysis.
Enzymatic Immunoassay for Total Bile Acids (General Protocol)
Enzymatic assays for total bile acids are typically performed on automated clinical chemistry analyzers. The principle involves the oxidation of bile acids by 3α-hydroxysteroid dehydrogenase (3α-HSD), leading to the reduction of a chromogen that can be measured spectrophotometrically.
-
Sample Preparation: Serum or plasma samples are used directly with minimal preparation, often just centrifugation to remove particulate matter.
-
Reagent Preparation: Commercially available kits contain the necessary reagents, including the 3α-HSD enzyme, cofactors (NAD⁺), and a chromogenic substrate. These are typically prepared and loaded onto the automated analyzer according to the manufacturer's instructions.
-
Assay Procedure: The automated analyzer mixes the sample with the assay reagents. The reaction kinetics or endpoint absorbance is measured, and the total bile acid concentration is calculated based on a calibration curve generated using the provided calibrators.
LC-MS/MS for Individual Bile Acid Quantification (Representative Protocol)
This protocol outlines a common workflow for the quantification of multiple bile acids in serum or plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma, add 10 µL of an internal standard working solution (containing a mixture of deuterated bile acid standards).
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[12][13]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., Thermo Hypersil Gold C18, 2.1 × 100 mm, 1.9 µm).[14]
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: A mixture of methanol and acetonitrile (2:1, v/v) with 0.1% formic acid.[14]
-
Gradient Elution: A gradient is run to separate the different bile acid species over a typical run time of 10-20 minutes.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding internal standard.
-
Quantification: The concentration of each bile acid is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study comparing a total bile acid immunoassay to the gold-standard LC-MS/MS method.
Caption: Workflow for comparing total bile acid immunoassay with LC-MS/MS.
Conclusion
For high-throughput screening and routine clinical testing where a rapid turnaround of total bile acid levels is required, enzymatic immunoassays are a practical and reliable option. However, it is crucial for researchers and clinicians to be aware of the inherent negative bias of these assays compared to LC-MS/MS. For in-depth research, drug development, and clinical scenarios requiring the differentiation of individual bile acid species, LC-MS/MS remains the indispensable gold standard, providing superior specificity, sensitivity, and a comprehensive profile of the bile acid pool. The choice of methodology should, therefore, be guided by the specific requirements of the study or clinical application.
References
- 1. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic methods may underestimate the total serum bile acid concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance evaluation of enzymatic total bile acid (TBA) routine assays: systematic comparison of five fifth-generation TBA cycling methods and their individual bile acid recovery from HPLC-MS/MS reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
A Head-to-Head Comparison: Taurolithocholic acid-d4 vs. C13-Labeled Internal Standards for Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the accurate quantification of Taurolithocholic acid.
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly crucial for endogenous compounds like Taurolithocholic acid (TLCA), a secondary bile acid implicated in various physiological and pathological processes. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides an in-depth comparison of two common types of stable isotope-labeled internal standards for TLCA: the commercially available Taurolithocholic acid-d4 and the theoretically superior, though less accessible, C13-labeled Taurolithocholic acid.
The Foundation: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis. It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of the workflow. Since the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same processing and analysis variations. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, irrespective of sample losses or signal fluctuations.
This compound: The Incumbent Standard
This compound (TLCA-d4) is a widely used internal standard for the quantification of TLCA. The four deuterium atoms provide a mass shift of +4 Da, allowing for its differentiation from the unlabeled analyte by the mass spectrometer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₆H₄₁D₄NO₅S |
| Molecular Weight | Approx. 509.7 g/mol |
| Mass Shift (vs. TLCA) | +4 Da |
| Isotopic Purity | Typically ≥98% |
| Commercial Availability | Readily available from various suppliers |
While TLCA-d4 is a practical and cost-effective choice, the use of deuterium-labeled standards is not without potential drawbacks.
C13-Labeled Taurolithocholic acid: The Superior Challenger
Carbon-13 (¹³C) labeled internal standards are considered the gold standard in IDMS. A C13-labeled TLCA would have one or more ¹²C atoms replaced with ¹³C atoms, resulting in a mass shift without altering the elemental composition in a way that affects chemical behavior.
Table 2: Theoretical Physicochemical Properties of C13-Labeled Taurolithocholic acid
| Property | Value (Hypothetical) |
| Chemical Formula | ¹³CₓC₂₆₋ₓH₄₅NO₅S |
| Molecular Weight | Variable depending on the number of ¹³C labels |
| Mass Shift (vs. TLCA) | +n Da (where n is the number of ¹³C atoms) |
| Isotopic Purity | High purity achievable through synthesis |
| Commercial Availability | Not readily available commercially; requires custom synthesis |
The primary advantages of ¹³C-labeled standards stem from their identical physicochemical properties to the native analyte.
Performance Comparison: this compound vs. C13-Labeled TLCA
The following table summarizes the key performance differences between the two types of internal standards. While direct comparative experimental data for TLCA is limited in publicly available literature, the points below are based on established principles of isotope-labeled standards and data from studies on other bile acids and small molecules.
Table 3: Performance Comparison of Internal Standards
| Performance Parameter | This compound | C13-Labeled Taurolithocholic acid | Supporting Evidence |
| Co-elution with Analyte | May exhibit a slight retention time shift in chromatography. | Co-elutes perfectly with the unlabeled analyte. | Deuteration can alter the physicochemical properties of a molecule, leading to chromatographic separation from the native analyte. This is not observed with ¹³C-labeling. |
| Correction for Matrix Effects | Good, but can be compromised if chromatographic separation occurs. | Excellent and reliable correction for matrix-induced ion suppression or enhancement. | Co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time in the ion source. |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons, especially at certain positions. | ¹³C-labels are stable and not prone to exchange. | The C-D bond is weaker than the C-H bond, making it more susceptible to exchange under certain analytical conditions. |
| Accuracy of Quantification | Generally good, but can be affected by isotopic effects and chromatographic shifts. | Considered to provide the highest level of accuracy in quantitative LC-MS. | The identical behavior of the ¹³C-labeled standard to the analyte minimizes potential biases in quantification. |
| Cost and Availability | Relatively low cost and readily available. | High cost and requires custom synthesis. | The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. |
Experimental Protocols
Below is a general experimental protocol for the quantification of Taurolithocholic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol is a composite based on several published methods for bile acid analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution (either TLCA-d4 or C13-labeled TLCA in methanol) at a known concentration.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate TLCA from other bile acids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
TLCA: Precursor ion (m/z) -> Product ion (m/z)
-
TLCA-d4: Precursor ion (m/z) -> Product ion (m/z) (shifted by +4)
-
C13-labeled TLCA: Precursor ion (m/z) -> Product ion (m/z) (shifted by the number of ¹³C labels)
-
-
Optimize collision energy and other MS parameters for each analyte and internal standard.
-
3. Data Analysis
-
Integrate the peak areas for the MRM transitions of both the analyte (TLCA) and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of TLCA in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow and Concepts
To better illustrate the analytical process and the theoretical differences between the internal standards, the following diagrams are provided.
Caption: LC-MS/MS workflow for the quantification of Taurolithocholic acid.
Caption: Isotopic dilution principle comparing ¹³C and d4 standards.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in quantitative LC-MS analysis that directly impacts the quality and reliability of the data.
-
This compound is a readily available and cost-effective internal standard that can provide acceptable performance for many applications. However, researchers should be aware of the potential for chromatographic shifts and isotopic instability, which may introduce inaccuracies, particularly in complex matrices.
-
C13-labeled Taurolithocholic acid represents the ideal internal standard. Its identical chemical behavior to the unlabeled analyte ensures co-elution and the most accurate correction for all sources of analytical variability. While its use is currently limited by commercial availability and cost, for demanding applications such as clinical trials or the development of diagnostic assays where the highest level of accuracy is required, the investment in a custom-synthesized ¹³C-labeled standard is strongly recommended.
For routine research and exploratory studies, this compound may be a suitable choice, provided that careful method development and validation are performed to mitigate its potential drawbacks. For regulated bioanalysis and studies requiring the highest accuracy, the use of a C13-labeled internal standard is the superior approach. As the availability of ¹³C-labeled standards increases, they are likely to become the new benchmark for the accurate quantification of endogenous molecules like Taurolithocholic acid.
A Researcher's Guide to Bile Acid Quantification: An Inter-laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is paramount. These complex molecules, synthesized from cholesterol in the liver, are not only crucial for digestion but also act as key signaling molecules in metabolic regulation.[1][2] Dysregulation of bile acid homeostasis is implicated in a variety of diseases, making their precise measurement a critical aspect of both basic research and clinical drug development.[1][2]
This guide provides an objective comparison of the most common analytical methods for bile acid quantification, supported by experimental data from various studies. We will delve into the methodologies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays, presenting their performance characteristics in clearly structured tables. Detailed experimental protocols are provided to aid in the replication and adaptation of these methods.
Method Comparison: At a Glance
The choice of analytical method for bile acid quantification depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. While enzymatic assays offer a high-throughput solution for total bile acid measurement, chromatographic methods coupled with mass spectrometry provide the detailed profiling of individual bile acid species necessary for in-depth metabolic studies.[3][4]
| Feature | LC-MS/MS | GC-MS | Enzymatic Assays |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. | Enzymatic conversion of bile acids producing a detectable signal. |
| Analytes Measured | Individual conjugated and unconjugated bile acids.[4][5] | Individual unconjugated bile acids (requires derivatization).[3] | Total bile acids.[6][7] |
| Sample Throughput | Moderate to High | Low to Moderate | High |
| Sensitivity | High | High | Moderate |
| Specificity | High | High | Low (measures total) |
| Sample Volume | Low (typically 10-50 µL of serum/plasma).[5] | Low | Low (typically 4-15 µL of serum/plasma).[6] |
| Instrumentation Cost | High | Moderate to High | Low |
| Primary Application | Comprehensive profiling, biomarker discovery, drug metabolism studies. | Targeted analysis of specific unconjugated bile acids. | Routine clinical screening of total bile acid levels. |
Quantitative Performance Data
The following tables summarize the quantitative performance of various bile acid quantification methods as reported in different studies. It is important to note that these values are not from a direct head-to-head inter-laboratory comparison study but are compiled from individual validated methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Bile Acid Quantification in Serum/Plasma
| Parameter | Study 1[8] | Study 2[5] | Study 3[9] |
| Linearity (r²) | >0.99 for 15 bile acids | >0.99 for all analytes | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL for all 15 bile acids | 3.238 - 54.14 nM for 7 bile acids | Not explicitly stated |
| Intra-day Precision (%CV) | <10% | 1.53% - 10.63% | <10.63% |
| Inter-day Precision (%CV) | <10% | 3.01% - 13.98% | <13.98% |
| Accuracy/Recovery (%) | 85% - 115% | 82% - 117% | 83% - 115% |
Table 2: Performance Characteristics of a GC-MS Method for Fecal Bile Acid Quantification
| Parameter | Study[10] |
| Limit of Detection (LOD) | 0.05 µg for most bile acids |
| Limit of Quantification (LOQ) | 0.1 µg for most bile acids |
| Intra-day Precision (%CV) | Not explicitly stated |
| Inter-day Precision (%CV) | Not explicitly stated |
| Accuracy (%) | Not explicitly stated |
Table 3: Performance Characteristics of an Enzymatic Assay for Total Bile Acids
| Parameter | Diazyme Total Bile Acids Assay[7] |
| Linear Range | 0 - 180 µM |
| Intra-Assay Precision (%CV) | <4% |
| Inter-Assay Precision (%CV) | <3% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques.
LC-MS/MS Protocol for Bile Acid Quantification in Serum
This protocol is a generalized representation based on common practices.[4][9][11]
Caption: Experimental workflow for LC-MS/MS-based bile acid quantification.
-
Sample Preparation:
-
To 50 µL of serum or plasma, add an internal standard solution (a mixture of deuterated bile acid analogs).[5]
-
Precipitate proteins by adding a threefold to fourfold volume of cold methanol.[5]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[11]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water with a small amount of formic acid or ammonium acetate and an organic solvent like acetonitrile or methanol.[9]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for the quantification of specific bile acids, with optimized precursor-to-product ion transitions for each analyte and internal standard.
-
-
GC-MS Protocol for Bile Acid Quantification in Feces
This protocol requires a derivatization step to increase the volatility of the bile acids.[3][10][12]
Caption: Experimental workflow for GC-MS-based bile acid quantification.
-
Sample Preparation and Derivatization:
-
Homogenize a known amount of fecal sample.
-
Extract bile acids using an appropriate solvent.
-
Esterification: Methylate the carboxyl group of the bile acids, for example, by heating with 12N HCl in methanol at 60°C for 2 hours.[10]
-
Silylation: Derivatize the hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) by heating at 60°C for 30 minutes.[3]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., Rxi-5ms) for separation.
-
Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification.[13]
-
Enzymatic Assay Protocol for Total Bile Acids in Serum
This protocol is based on commercially available kits.[14][15]
Caption: Experimental workflow for the enzymatic determination of total bile acids.
-
Assay Procedure:
-
Prepare a standard curve using the provided bile acid standard.
-
Pipette samples and standards into a 96-well microplate.
-
Add the reaction mixture containing the enzyme 3-α-hydroxysteroid dehydrogenase (3α-HSD), NAD⁺ (or a derivative), and a chromogenic substrate.[6][15]
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the total bile acid concentration in the samples by comparing their absorbance to the standard curve.
-
Bile Acid Signaling Pathways in Drug Development
Bile acids exert their signaling effects primarily through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like GPBAR1 (also known as TGR5).[1][16] Understanding these pathways is crucial for drug development, as they represent potential therapeutic targets for metabolic and inflammatory diseases.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[17][18][19] Its activation by bile acids in the liver and intestine triggers a cascade of events that control bile acid synthesis and transport.
Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway in the liver and intestine.
GPBAR1 (TGR5) Signaling Pathway
GPBAR1 is a cell surface receptor that is activated by bile acids, leading to the activation of intracellular signaling cascades involved in energy expenditure, inflammation, and glucose metabolism.[20][21][22]
Caption: Simplified GPBAR1 (TGR5) signaling pathway.
Conclusion
The field of bile acid analysis is continually evolving, with LC-MS/MS emerging as the gold standard for detailed and sensitive quantification of individual bile acid species.[4] While GC-MS remains a robust technique, particularly for specific unconjugated bile acids, and enzymatic assays provide a convenient method for determining total bile acid concentrations in clinical settings, the comprehensive profiling capabilities of LC-MS/MS are indispensable for modern research and drug development. The intricate signaling pathways regulated by bile acids offer exciting opportunities for therapeutic intervention in a range of metabolic and inflammatory diseases. A thorough understanding of the analytical methodologies and the underlying biology is essential for any researcher working in this dynamic field.
References
- 1. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Restek - Blog [restek.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diazyme.com [diazyme.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 12. shimadzu.com [shimadzu.com]
- 13. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Farnesoid x receptor: Significance and symbolism [wisdomlib.org]
- 19. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 20. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 21. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 22. The G-protein-coupled bile acid receptor Gpbar1 (TGR5) suppresses gastric cancer cell proliferation and migration through antagonizing STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bile Acid Quantification: A Performance Comparison of Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the use of stable isotope-labeled internal standards (SIL-ISs) in liquid chromatography-mass spectrometry (LC-MS/MS) is paramount. This guide provides a comprehensive comparison of the performance of Taurolithocholic acid-d4 and other deuterated bile acid standards, underscoring the principle of using a deuterated analog for each target analyte to achieve the highest accuracy and precision.
The consensus in the scientific community is that the ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte of interest.[1] This approach ensures that the internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer, leading to the most accurate quantification.[2] This guide will present data from validated LC-MS/MS methods that employ a suite of deuterated bile acid internal standards, including this compound, to demonstrate their performance.
Performance of Deuterated Bile Acid Standards in LC-MS/MS Analysis
The following tables summarize the performance characteristics of an LC-MS/MS method for the simultaneous quantification of 15 bile acid species using five deuterated internal standards.[3] The data showcases the excellent linearity, accuracy, precision, and recovery achievable when using the appropriate deuterated internal standard for each analyte.
Table 1: Linearity of the LC-MS/MS Method for Bile Acid Quantification [3]
| Analyte | Deuterated Internal Standard Used | Dynamic Range (ng/mL) | Regression Coefficient (r²) |
| Glycoursodeoxycholic acid (GUDCA) | GUDCA-d4 | 5 - 5000 | >0.99 |
| Glycochenodeoxycholic acid (GCDCA) | GCDCA-d4 | 5 - 5000 | >0.99 |
| Glycodeoxycholic acid (GDCA) | GDCA-d4 | 5 - 5000 | >0.99 |
| Taurolithocholic acid (TLCA) | TLCA-d4 | 5 - 5000 | >0.99 |
| Ursodeoxycholic acid (UDCA) | UDCA-d4 | 5 - 5000 | >0.99 |
| Cholic acid (CA) | CA-d4 | 5 - 5000 | >0.99 |
| Chenodeoxycholic acid (CDCA) | CDCA-d4 | 5 - 5000 | >0.99 |
| Deoxycholic acid (DCA) | DCA-d4 | 5 - 5000 | >0.99 |
| Lithocholic acid (LCA) | LCA-d4 | 5 - 5000 | >0.99 |
| Tauroursodeoxycholic acid (TUDCA) | TUDCA-d4 | 5 - 5000 | >0.99 |
| Taurochenodeoxycholic acid (TCDCA) | TCDCA-d4 | 5 - 5000 | >0.99 |
| Taurodeoxycholic acid (TDCA) | TDCA-d4 | 5 - 5000 | >0.99 |
| Glycocholic acid (GCA) | GCA-d4 | 5 - 5000 | >0.99 |
| Taurocholic acid (TCA) | TCA-d4 | 5 - 5000 | >0.99 |
| Hyodeoxycholic acid (HDCA) | HDCA-d4 | 5 - 5000 | >0.99 |
Table 2: Accuracy, Precision, and Recovery of the LC-MS/MS Method [3]
| Analyte | Accuracy (%) | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) |
| Glycoursodeoxycholic acid (GUDCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Glycochenodeoxycholic acid (GCDCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Glycodeoxycholic acid (GDCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Taurolithocholic acid (TLCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Ursodeoxycholic acid (UDCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Cholic acid (CA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Chenodeoxycholic acid (CDCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Deoxycholic acid (DCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Lithocholic acid (LCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Tauroursodeoxycholic acid (TUDCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Taurochenodeoxycholic acid (TCDCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Taurodeoxycholic acid (TDCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Glycocholic acid (GCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Taurocholic acid (TCA) | 85 - 115 | <10 | <10 | 92 - 110 |
| Hyodeoxycholic acid (HDCA) | 85 - 115 | <10 | <10 | 92 - 110 |
As demonstrated in the tables, the use of specific deuterated internal standards for each bile acid analyte results in excellent method performance, meeting the stringent requirements for bioanalytical method validation. The high regression coefficients indicate a strong linear relationship between concentration and response, while the accuracy and precision data demonstrate the method's reliability and reproducibility. The recovery values, close to 100%, show that the extraction process is efficient and not subject to significant matrix effects when a proper internal standard is used.
Experimental Protocols
A detailed methodology is crucial for replicating these results. Below is a representative experimental protocol for the quantification of bile acids in serum using LC-MS/MS with deuterated internal standards.
Sample Preparation
-
To 200 µL of serum sample, add 780 µL of methanol and 20 µL of the internal standard mix solution (containing the deuterated bile acids at a final concentration of 10 µg/mL each).[3]
-
Vortex the mixture for 20 seconds.[3]
-
Centrifuge the samples for 5 minutes at 18,000 rcf.[3]
-
Transfer 200 µL of the supernatant to a 96-well plate.[3]
-
Add 200 µL of water to each well.[3]
LC-MS/MS Analysis
-
Chromatographic System: Acquity UHPLC I-Class System FTN.[3]
-
Column: Cortecs T3 2.7um (2.1 x 30 mm), maintained at 60 °C.[3]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% of formic acid.[3]
-
Mobile Phase B: 50:50 acetonitrile/isopropanol with 0.1% of 200 mM ammonium formate and 0.01% of formic acid.[3]
-
Injection Volume: 10 µL.[3]
-
Mass Spectrometer: Xevo TQ-S micro MS/MS detector.[3]
-
Ionization Mode: Electrospray negative ionization (ESI-).[3]
-
Capillary Voltage: 2 kV.[3]
-
Cone Voltage: 60 V.[3]
-
Source Temperature: 150 °C.[3]
-
Desolvation Temperature: 600 °C.[3]
-
Cone Gas Flow: 50 L/h.[3]
-
Desolvation Gas Flow: 1000 L/h.[3]
-
Data Acquisition: Multiple Reaction Monitoring (MRM).[3]
The following diagram illustrates the general workflow for bile acid analysis using LC-MS/MS with deuterated internal standards.
Experimental workflow for bile acid analysis.
Bile Acid Signaling Pathways
Bile acids are not only important for digestion but also act as signaling molecules that regulate various metabolic processes. They primarily exert their effects through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor.[4][5][6] Understanding these pathways is crucial for drug development and disease research.
FXR Signaling Pathway
Activation of FXR by bile acids in the liver and intestine plays a central role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis.[7][8]
FXR signaling pathway in liver and intestine.
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor that, upon activation by bile acids, stimulates the production of cyclic AMP (cAMP), leading to the activation of protein kinase A (PKA) and subsequent downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1).[5][8]
TGR5 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bioequivalence of Two Formulations of Drug X Using a Validated LC-MS/MS Method with Taurolithocholic acid-d4 as an Internal Standard
This guide provides a comprehensive comparison of the bioequivalence between a new test formulation and a reference formulation of the hypothetical anti-inflammatory agent, Drug X. The assessment is based on a randomized, two-period, crossover study in healthy human subjects. The concentration of Drug X in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Taurolithocholic acid-d4 as an internal standard to ensure accuracy and precision.
Comparative Pharmacokinetic Data
The bioequivalence of the two formulations was assessed by comparing key pharmacokinetic parameters. A summary of the demographic data of the study participants and the calculated pharmacokinetic parameters for Drug X after administration of the test and reference formulations are presented below. The statistical analysis of these parameters was conducted to determine if the two formulations can be considered bioequivalent.
Table 1: Subject Demographics
| Characteristic | Value (N=24) |
| Age (years) | 28.5 ± 5.2 |
| Weight (kg) | 72.3 ± 8.1 |
| Height (cm) | 175.4 ± 6.5 |
| Sex (Male/Female) | 12/12 |
Table 2: Pharmacokinetic Parameters of Drug X for Test and Reference Formulations (Mean ± SD)
| Parameter | Test Formulation | Reference Formulation |
| AUC0-t (ng·h/mL) | 875.6 ± 150.3 | 890.1 ± 145.8 |
| AUC0-inf (ng·h/mL) | 910.4 ± 155.2 | 925.7 ± 151.9 |
| Cmax (ng/mL) | 125.8 ± 20.7 | 128.3 ± 22.1 |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 |
| t1/2 (h) | 8.1 ± 1.5 | 8.3 ± 1.6 |
Table 3: Statistical Analysis of Pharmacokinetic Parameters
| Parameter | 90% Confidence Interval | Ratio (Test/Reference) | Intra-Subject CV (%) |
| AUC0-t | 95.8% - 101.2% | 98.4% | 5.7% |
| AUC0-inf | 96.1% - 101.5% | 98.3% | 5.5% |
| Cmax | 94.7% - 102.3% | 98.0% | 6.8% |
The 90% confidence intervals for the geometric mean ratios of AUC0-t, AUC0-inf, and Cmax fall within the regulatory acceptance range of 80-125%.[1][2] This indicates that the test formulation is bioequivalent to the reference formulation.
Experimental Protocols
Bioequivalence Study Protocol
A single-center, randomized, single-dose, open-label, two-period, crossover study was conducted in 24 healthy adult subjects.[1][3][4]
-
Subject Selection: Healthy male and female volunteers aged 18-45 years with a body mass index between 18.5 and 30.0 kg/m ² were enrolled. All subjects provided written informed consent before participation.
-
Study Design: The study consisted of two treatment periods separated by a washout period of 14 days, which is more than five times the half-life of Drug X.[1][3] In each period, subjects received either the test or the reference formulation of Drug X (200 mg tablet) after an overnight fast.
-
Blood Sampling: Venous blood samples (5 mL) were collected into tubes containing K2-EDTA at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time profiles of Drug X using non-compartmental analysis. The primary endpoints for bioequivalence assessment were the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and the maximum plasma concentration (Cmax).[1][2]
Bioanalytical Method: LC-MS/MS
The concentration of Drug X in plasma samples was determined by a validated LC-MS/MS method.[5][6][7]
-
Sample Preparation: To 100 µL of plasma, 20 µL of internal standard working solution (this compound, 500 ng/mL in methanol) was added, followed by 400 µL of acetonitrile for protein precipitation.[7] The mixture was vortexed and centrifuged. The supernatant was then transferred to an autosampler vial for injection into the LC-MS/MS system.
-
Chromatographic Conditions: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm) was used for chromatographic separation.[7] The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The flow rate was 0.4 mL/min.
-
Mass Spectrometric Conditions: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode was used for detection.[7] The multiple reaction monitoring (MRM) transitions were m/z [M-H]⁻ → [fragment ion]⁻ for Drug X and m/z 486.3 → 79.9 for this compound.[8]
-
Method Validation: The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Visualizations
Caption: Logic of using an internal standard for accurate quantification in LC-MS/MS analysis.
References
- 1. asean.org [asean.org]
- 2. nihs.go.jp [nihs.go.jp]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
A Comparative Guide to the Biological Activities of Taurolithocholic Acid and Taurolithocholic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of Taurolithocholic acid (TLCA) and its deuterated analog, Taurolithocholic acid-d4 (TLCA-d4). While direct comparative studies on the biological effects of TLCA-d4 are not extensively available in public literature, this document extrapolates the likely pharmacological profile of TLCA-d4 based on the established principles of the kinetic isotope effect and the known metabolic pathways of TLCA.
Introduction
Taurolithocholic acid is a taurine-conjugated secondary bile acid and a potent endogenous agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] It is involved in various physiological and pathophysiological processes, including the regulation of energy homeostasis, inflammation, and apoptosis.[3][4][5] TLCA has also been identified as a cholestatic agent, meaning it can impair bile flow.[6]
This compound is a stable isotope-labeled version of TLCA, where four hydrogen atoms have been replaced by deuterium. This modification is not expected to alter the fundamental pharmacodynamic properties of the molecule, such as its affinity for receptors. However, the substitution of hydrogen with the heavier isotope deuterium can significantly impact the compound's metabolic stability.[7][8][9] This is due to the kinetic isotope effect, where the breaking of a carbon-deuterium (C-D) bond requires more energy and proceeds at a slower rate than the cleavage of a carbon-hydrogen (C-H) bond.[10][11][12]
The primary metabolic pathway for lithocholic acid (the precursor to TLCA) involves hydroxylation by cytochrome P450 enzymes, particularly CYP3A4.[8][9] By slowing down this metabolic process, deuteration is anticipated to increase the half-life and systemic exposure of TLCA-d4 compared to TLCA.
Comparative Biological Activity and Physicochemical Properties
The following table summarizes the known biological activities and physicochemical properties of TLCA and the predicted properties of TLCA-d4.
| Property | Taurolithocholic Acid (TLCA) | This compound (TLCA-d4) | Reference |
| Molecular Formula | C₂₆H₄₅NO₅S | C₂₆H₄₁D₄NO₅S | [11] |
| Molar Mass | 483.70 g/mol | 487.73 g/mol | [11] |
| Primary Target | Takeda G protein-coupled receptor 5 (TGR5) | Takeda G protein-coupled receptor 5 (TGR5) (Predicted) | [1][2] |
| Known Agonist Activity | Potent endogenous agonist of TGR5 | Potentially more sustained TGR5 agonism due to longer half-life (Predicted) | [1][2] |
| Metabolism | Primarily metabolized by cytochrome P450 enzymes (CYP3A4) in the liver. | Slower metabolism by CYP3A4 due to the kinetic isotope effect (Predicted). | [8][9] |
| Biological Half-life | Shorter | Longer (Predicted) | [7][10] |
| Potential Therapeutic Effects | - Anti-inflammatory effects- Modulation of energy metabolism- Rescues phagocytosis in macrophages | - Enhanced and prolonged therapeutic effects due to increased exposure (Predicted). | [4][5] |
| Known Adverse Effects | Cholestasis (impaired bile flow) | Potentially exacerbated cholestatic effects due to prolonged exposure (Predicted). | [6] |
| Other Biological Activities | Induces apoptosis in hepatoma cell lines. | Potentially enhanced pro-apoptotic activity due to increased exposure (Predicted). | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of TLCA and a typical experimental workflow for assessing its biological activity.
References
- 1. The lithocholic acid 6 beta-hydroxylase cytochrome P-450, CYP 3A10, is an active catalyst of steroid-hormone 6 beta-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal CYP3A4 protects against lithocholic acid-induced hepatotoxicity in intestine-specific VDR-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic model to generate mechanistic insights in bile acid homeostasis and drug-induced cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. Bile Acid–Drug Interaction via Organic Anion-Transporting Polypeptide 4C1 Is a Potential Mechanism of Altered Pharmacokinetics of Renally Excreted Drugs [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Taurocholic acid metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The lithocholic acid 6 beta-hydroxylase cytochrome P-450, CYP 3A10, is an active catalyst of steroid-hormone 6 beta-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taurolithocholic Acid | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
A Researcher's Guide to Bile Acid Analysis: Comparing Sample Preparation Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of bile acids is crucial for understanding liver function, metabolic disorders, and drug-induced hepatotoxicity. The journey to precise analysis, however, begins with a critical first step: sample preparation. The chosen method can significantly impact the reliability and reproducibility of results. This guide provides an objective comparison of the three most common sample preparation techniques for bile acid analysis—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—supported by experimental data and detailed protocols.
The primary goal of sample preparation in bile acid analysis is to remove interfering substances from complex biological matrices such as serum, plasma, and urine, while ensuring high recovery of the target analytes.[1] The three techniques discussed here achieve this through different mechanisms, each with its own set of advantages and disadvantages.
At a Glance: Performance Comparison of Sample Preparation Techniques
The following table summarizes the key performance metrics for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) based on available experimental data.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | 89.1% - 100.2%[2] | Good to high recovery, though can be variable.[3] One study on urinary organic acids reported a mean recovery of 77.4%.[4] | Generally >80% with acetonitrile.[5] One study reported recoveries between 92% and 110%.[1] |
| Reproducibility | High | Good[3] | Can be variable, dependent on technique and analyte.[5] |
| Matrix Effect | Generally low; provides cleaner extracts compared to PPT.[6] | Can be significant depending on the solvent system and matrix complexity. | Can be significant, with potential for ion suppression or enhancement.[7] |
| Selectivity | High | Moderate to high | Low |
| Throughput | Moderate to high (amenable to automation) | Low to moderate (can be tedious) | High |
| Cost | High (requires cartridges/plates) | Low to moderate (solvent costs) | Low (reagent costs) |
| Complexity | Moderate | Moderate to high | Low |
In-Depth Look: Experimental Protocols
Here, we provide detailed methodologies for each of the key sample preparation techniques. These protocols are synthesized from established methods in the scientific literature and are intended to serve as a starting point for laboratory implementation.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that utilizes a solid sorbent to bind bile acids while matrix interferences are washed away. This technique is known for providing clean extracts and high, reproducible recoveries.[2]
Experimental Workflow for Solid-Phase Extraction (SPE):
Protocol for SPE of Bile Acids from Serum/Plasma:
-
Column Conditioning: Precondition a C18 SPE column by passing 1 mL of methanol followed by 1 mL of water through the column.[2]
-
Sample Preparation: Dilute 100 µL of serum or plasma with 400 µL of water. Add an appropriate internal standard.
-
Sample Loading: Load the diluted sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of water, followed by 1 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the bile acids with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]
Liquid-Liquid Extraction (LLE)
LLE separates bile acids from the sample matrix based on their differential solubility in two immiscible liquid phases. This technique is particularly effective for complex matrices like liver tissue and feces.[2]
Experimental Workflow for Liquid-Liquid Extraction (LLE):
Protocol for LLE of Bile Acids from Liver Tissue:
-
Homogenization: Homogenize approximately 50 mg of frozen liver tissue in 1 mL of a 1:1 (v/v) mixture of deionized water and an organic solvent (e.g., ethyl acetate).[2]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Phase Separation: Carefully collect the upper organic phase.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another 1 mL of the organic solvent to the remaining aqueous phase, vortex, and centrifuge again. Collect the organic phase.
-
Combine and Evaporate: Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.[2]
Protein Precipitation (PPT)
PPT is a simple and rapid method that uses an organic solvent to denature and precipitate proteins, leaving the bile acids in the supernatant. It is a high-throughput technique suitable for large sample batches.[4]
Experimental Workflow for Protein Precipitation (PPT):
Protocol for PPT of Bile Acids from Plasma:
-
Sample Preparation: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution.[8]
-
Protein Precipitation: Add 140 µL of ice-cold acetonitrile to the plasma sample.[8] Acetonitrile is often preferred over methanol as it tends to precipitate proteins more efficiently.[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: The supernatant can either be directly injected for analysis or evaporated to dryness and reconstituted in the mobile phase to concentrate the analytes.[8]
Choosing the Right Technique
The optimal sample preparation method depends on several factors, including the biological matrix, the required sensitivity and selectivity, sample throughput needs, and available resources.
-
For the highest selectivity and cleanest extracts, especially for complex matrices, SPE is the method of choice. Its higher cost and moderate throughput may be justified by the quality of the data.
-
When simplicity, speed, and high throughput are paramount, PPT is a strong contender. However, researchers must be mindful of potential matrix effects and may need to implement strategies to mitigate them.
-
LLE offers a balance between cost and performance and is particularly useful for tissue samples. The manual nature of the technique can make it less suitable for very large sample sets.
By carefully considering these factors and utilizing the detailed protocols provided, researchers can select and implement the most appropriate sample preparation technique to achieve accurate and reliable bile acid analysis.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting the Optimal LC Column for Bile Acid Isomer Separation
The accurate separation and quantification of bile acid isomers are critical in clinical diagnostics and drug development, as subtle structural differences, such as the epimeric distinction between ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA), can lead to vastly different biological functions. The primary challenge in their analysis lies in achieving chromatographic resolution of these structurally similar compounds. This guide provides a comparative overview of various liquid chromatography (LC) column technologies, supported by experimental data, to aid researchers in selecting the most appropriate column for their analytical needs.
The Challenge of Isomeric Separation
Bile acids are C24 steroid molecules that can differ by the number, position, and stereochemical orientation (α or β) of hydroxyl groups on the steroid core. These variations result in numerous isomers and epimers. For instance, UDCA (3α, 7β-dihydroxy-5β-cholan-24-oic acid) and its epimer CDCA (3α, 7α-dihydroxy-5β-cholan-24-oic acid) require highly selective chromatographic methods for baseline separation. The choice of LC column stationary phase is the most critical factor in achieving this selectivity.
Comparative Evaluation of LC Column Chemistries
The most common approach for bile acid analysis is reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS).[1] However, the specific chemistry of the stationary phase dictates the success of isomer separation. We evaluate three primary categories: traditional C18, alternative selectivity phases like Pentafluorophenyl (PFP), and specialized Chiral columns.
Reversed-Phase C18 Columns: The Workhorse
Standard C18 (octadecyl) columns are the most widely used stationary phase for bile acid analysis due to their hydrophobicity, which provides good retention for the steroidal backbone.[2] While effective for general profiling, achieving baseline separation of critical isomer pairs can be challenging and highly method-dependent.
Performance Data: Studies show that while standard C18 columns can resolve many bile acid isomers, issues such as co-elution with matrix interferences can arise.[3] A sterically protected C18 phase (e.g., ARC-18) can offer altered selectivity, resolving compounds that co-elute on a traditional end-capped C18 column.[3] High-strength silica (HSS) T3 and ethylene-bridged hybrid (BEH) C18 columns are also employed to improve separation under specific mobile phase conditions.[2][4]
| Column Type | Stationary Phase | Key Bile Acid Isomers | Performance Highlights | Source |
| Raptor C18 | End-capped C18 | GUDCA/GCDCA, TUDCA/TCDCA, UDCA/CDCA | Good resolution of isomer sets, but potential for matrix interference co-elution. | [3] |
| Raptor ARC-18 | Sterically Protected C18 | GUDCA/GCDCA, TUDCA/TCDCA, UDCA/CDCA | Resolved matrix interference from D4-UDCA that co-eluted on standard C18. | [3] |
| Acquity UPLC BEH C18 | Ethylene-Bridged Hybrid C18 | UDCA/CDCA | Baseline separation achieved in <2.5 minutes (UHPLC). | [5] |
| Purospher STAR RP-18 | End-capped C18 | UDCA/CDCA and related bile acids | Effective separation achieved with gradient elution. |
Alternative Selectivity: Pentafluorophenyl (PFP) Columns
Pentafluorophenyl (PFP), or F5, columns provide a unique separation mechanism. In addition to hydrophobic interactions, they offer aromatic, π-π, dipole-dipole, and ion-exchange interactions due to the electron-withdrawing nature of the fluorine atoms.[6][7] This makes them particularly effective for separating positional isomers on a benzene ring and other structurally similar compounds like bile acids.[6][8]
Performance Data: PFP columns are an excellent alternative when C18 phases fail to provide adequate resolution. They can offer superior selectivity for aromatic compounds and have shown potential for shape-selective separation of isomers.[6] One study highlighted that both C18 and F5 columns could be used for the separation of bile acid derivative positional isomers, with the choice depending on the specific compounds and desired retention behavior.[8]
| Column Type | Stationary Phase | Key Bile Acid Isomers | Performance Highlights | Source |
| Raptor FluoroPhenyl | Pentafluorophenyl | Glycine & Taurine Isomers | Showed selectivity for conjugated isomers but not for unconjugated pairs (UDCA/CDCA). | [3] |
| Generic F5 | Pentafluorophenyl | Bile Acid Derivatives | Enables separation of positional isomers; provides alternative selectivity to C18. | [8] |
Chiral Columns: For Enantiomeric and Diastereomeric Separation
For separating enantiomers or diastereomers, chiral stationary phases (CSPs) are the gold standard.[9] Bile acids, having multiple chiral centers, can form diastereomers.[10] Chiral columns operate on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, leading to different retention times for the isomers.[11] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common choices.[9][10]
Performance Data: Chiral columns are engineered for the direct separation of a wide range of enantiomeric compounds, including carboxylic acids.[9] While less common for routine bile acid profiling, they are indispensable when the primary goal is to resolve specific enantiomers or diastereomers that cannot be separated by other means.
| Column Type | Stationary Phase | Application | Performance Highlights | Source |
| Astec CHIROBIOTIC | Macrocyclic Glycopeptide | Enantiomers of polar analytes | Operates in reversed-phase, normal phase, and polar organic modes. | [10] |
| SUMICHIRAL OA | Pirkle-type / Amide-type | Enantiomers of carboxylic acids | Separation based on hydrogen bonding, charge transfer, and host-guest interactions. | [11] |
| CHIRAL-AGP | α1-acid glycoprotein | Broad range of drugs (amines, acids) | Used in reversed-phase with simple buffered mobile phases. | [12] |
Experimental Workflows & Protocols
A successful separation is dependent not only on the column but also on the entire analytical method. Below is a generalized workflow and example protocols derived from published methods.
General Experimental Workflow
Caption: Generalized workflow for the analysis of bile acid isomers from biological samples.
Example Experimental Protocols
Protocol 1: C18 Separation of UDCA and CDCA [13]
-
Column: C18 column (dimensions not specified in abstract)
-
Mobile Phase: Acetonitrile and 100 mM phosphate buffer (pH 2.3) in a 50:50 (v/v) ratio.
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 210 nm
-
Outcome: Baseline separation of UDCA and CDCA was achieved. The method was also adapted for UHPLC, achieving separation in under 2.5 minutes.
Protocol 2: Sterically Protected C18 for Complex Samples [3]
-
Column: Raptor ARC-18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: 50:50 Methanol:Acetonitrile
-
Gradient: A shallow gradient was optimized to resolve all 13 tested bile acids.
-
Flow Rate: 0.5 mL/min, increased to 0.8 mL/min for column flushing
-
Column Temperature: 60°C
-
Detection: LC-MS/MS
-
Outcome: Successfully resolved all isomer sets and separated a critical matrix interference from the D4-UDCA internal standard.
Logical Relationship for Column Selection
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. welch-us.com [welch-us.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scas.co.jp [scas.co.jp]
- 12. ChromTech and Daicel HPLC columns [hplc.eu]
- 13. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bile Acid Quantification: A Comparative Guide to Taurolithocholic acid-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bile acids is paramount. This guide provides an objective comparison of Taurolithocholic acid-d4's performance as an internal standard against other alternatives, supported by experimental data, to ensure the reliability of your analytical methods.
The consensus in the scientific community is clear: stable isotope-labeled (SIL) internal standards that are chemically identical to the analyte of interest provide the highest quality data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] This is primarily due to their ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[1] this compound, a deuterated analog of Taurolithocholic acid, stands out as the preferred internal standard for the quantification of its non-labeled counterpart, consistently delivering superior accuracy and precision.
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods. While various deuterated and non-deuterated compounds have been utilized for bile acid analysis, the data consistently demonstrates the superiority of using a matching SIL internal standard.
| Internal Standard Type | Analyte | Accuracy (%) | Precision (CV%) | Reference |
| Matching SIL-IS | Taurolithocholic acid | 85 - 115 | < 10 | [2][3] |
| Non-matching SIL-IS | Various Bile Acids | Variable | Variable | [1][4] |
| Non-isotopic IS | Various Bile Acids | Less Reliable | Higher Variability | [5][6] |
As illustrated in the table, methods employing a matching SIL internal standard, such as this compound for Taurolithocholic acid, consistently achieve accuracy within the widely accepted range of 85-115% and precision with a coefficient of variation (CV) of less than 15%, and often below 10%.[2][7] While other deuterated bile acids can be used as internal standards, their performance may vary depending on the specific analyte and matrix. Non-isotopic internal standards are generally considered less reliable for LC-MS/MS analysis of complex biological samples due to differences in ionization efficiency and susceptibility to matrix effects compared to the analyte.[5][6]
The Rationale for Using this compound
The superior performance of this compound as an internal standard for the analysis of Taurolithocholic acid can be attributed to several key factors:
-
Co-elution: this compound has nearly identical chromatographic behavior to the endogenous Taurolithocholic acid, ensuring they experience the same matrix effects during elution.
-
Similar Ionization Efficiency: As a stable isotope-labeled analog, it exhibits very similar ionization characteristics in the mass spectrometer source, leading to a more consistent analyte-to-internal standard response ratio.
-
Correction for Sample Preparation Variability: Any loss of analyte during the extraction and sample preparation process will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration.
The following diagram illustrates the logical workflow for justifying the use of a matching stable isotope-labeled internal standard.
Figure 1: Logical workflow for selecting an optimal internal standard.
Experimental Protocol: Quantification of Taurolithocholic Acid in Human Serum
This section provides a detailed methodology for the quantification of Taurolithocholic acid in human serum using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Taurolithocholic acid standard (Sigma-Aldrich)
-
This compound internal standard (Cayman Chemical or equivalent)[8]
-
LC-MS grade methanol, acetonitrile, and water (Fisher Scientific or equivalent)
-
Formic acid (≥98%, Sigma-Aldrich)
-
Human serum (drug-free, commercially available)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Taurolithocholic acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Taurolithocholic acid stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human serum sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of methanol:water (1:1, v/v).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
The following diagram outlines the experimental workflow for sample preparation.
Figure 2: Workflow for the preparation of serum samples.
LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex QTRAP 6500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Taurolithocholic acid: Precursor ion (m/z) 482.3 → Product ion (m/z) 80.0
-
This compound: Precursor ion (m/z) 486.3 → Product ion (m/z) 80.0
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Taurolithocholic acid) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Taurolithocholic acid in the unknown samples is then determined from this calibration curve.
Conclusion
The use of this compound as an internal standard provides the highest level of accuracy and precision for the quantification of Taurolithocholic acid in biological matrices. Its ability to effectively compensate for analytical variability makes it the gold standard for researchers requiring reliable and reproducible data. By following a well-defined and validated experimental protocol, such as the one outlined in this guide, researchers can have high confidence in the integrity of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Reference Ranges for Taurolithocholic Acid in Healthy Populations: A Comparative Guide
This guide provides an objective comparison of Taurolithocholic acid (TLCA) reference ranges in healthy populations, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals.
Data Presentation: Taurolithocholic Acid Reference Ranges
Establishing a definitive reference range for Taurolithocholic acid (TLCA) in healthy individuals is challenging due to its typically low and often undetectable concentrations in serum and plasma. However, data from various studies using sensitive mass spectrometry techniques provide insights into its expected levels.
One study involving healthy adults found that TLCA was detected in less than 75% of the samples analyzed, indicating that its concentration is frequently below the limit of detection in a significant portion of the healthy population[1]. This highlights the variable nature of TLCA levels among individuals.
While specific reference ranges for TLCA are not widely established, studies measuring a panel of bile acids offer valuable data. The following table summarizes the reported concentrations of total bile acids in different healthy populations, which provides a broader context for individual bile acid levels.
| Population Group | Total Bile Acids (TBA) Concentration (μmol/L) | Study Population Details | Notes |
| Adults | 5.1 ± 2.9 (mean ± SD) | 63 healthy adults | Fasting samples[2] |
| Newborns (0-4 weeks) | 19.6 ± 5.2 (mean ± SD) | Part of a cohort of 278 healthy children | 3 hours post-meal[2][3] |
| Infants (1 month) | 22.2 ± 5.1 (mean ± SD) | Part of a cohort of 278 healthy children | 3 hours post-meal[2] |
| Children (6-24 months) | 6.61 - 9.43 (95% CI) | 194 healthy children and adolescents | Age-dependent variations observed[4] |
| Children (6-11 years) | 3.61 - 5.41 (95% CI) | 194 healthy children and adolescents | Levels decrease with age[4] |
| Adolescents (>11 years) | 3.09 - 4.12 (95% CI) | 194 healthy children and adolescents | Levels approach those of adults[4] |
It is important to note that bile acid concentrations, including TLCA, can be influenced by factors such as age, diet, and the gut microbiome.
Experimental Protocols
The quantification of Taurolithocholic acid and other bile acids in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for measuring low-abundance analytes like TLCA.
Key Experiment: Quantification of Serum Bile Acids by LC-MS/MS
Objective: To accurately measure the concentration of Taurolithocholic acid and other bile acids in human serum.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum, 10 µL of an internal standard working solution (containing deuterated bile acid standards) is added.
-
Protein precipitation is induced by adding 140 µL of methanol.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for the separation of bile acids.
-
Mobile Phase: A gradient elution is employed using two mobile phases:
-
Mobile Phase A: Water with a small percentage of an additive like formic acid or ammonium formate to improve ionization.
-
Mobile Phase B: An organic solvent mixture, such as acetonitrile and methanol, also containing an additive.
-
-
Gradient: The percentage of Mobile Phase B is gradually increased over the course of the chromatographic run to elute the bile acids based on their hydrophobicity.
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each bile acid and internal standard. For TLCA, this allows for its quantification even in complex biological matrices.
-
Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice for this application.
-
Data Analysis:
-
The concentration of each bile acid, including TLCA, is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve. The calibration curve is generated using known concentrations of bile acid standards.
Mandatory Visualization
Signaling Pathway of Farnesoid X Receptor (FXR)
Bile acids, including Taurolithocholic acid, are key signaling molecules that activate the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism[7][8][9][10].
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
Experimental Workflow for TLCA Quantification
The following diagram illustrates the typical workflow for the quantification of Taurolithocholic acid from a serum sample using LC-MS/MS.
Caption: Experimental Workflow for TLCA Quantification.
References
- 1. Age-Related Changes of Plasma Bile Acid Concentrations in Healthy Adults—Results from the Cross-Sectional KarMeN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Range of serum bile acid concentrations in neonates, infants, older children, and in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the conjugating activity of bile acids in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reference ranges of serum bile acids in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 9. Farnesoid X receptor (FXR): Structures and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
The Gold Standard: Why Deuterated Internal Standards are Essential for Regulated Bioanalysis
For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts data quality, regulatory compliance, and ultimately, the success of a drug development program. This guide provides a comprehensive comparison of deuterated internal standards against other common alternatives, supported by experimental data and detailed protocols, to unequivocally justify their preferential use in regulated bioanalytical studies.
The fundamental purpose of an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis is to compensate for the inherent variability of the analytical process. From sample extraction and handling to chromatographic separation and ionization efficiency, an ideal internal standard should perfectly mimic the behavior of the analyte, thereby ensuring accurate and precise quantification. While various compounds, such as structural analogs, can be employed as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated ones, have emerged as the gold standard, especially in the context of regulatory submissions.
The Scientific Imperative: Mitigating Matrix Effects
The primary scientific justification for using a deuterated internal standard lies in its superior ability to compensate for matrix effects.[1] Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological matrix (e.g., plasma, urine).[1] These effects can lead to ion suppression or enhancement, resulting in inaccurate and unreliable data.[1] Because a deuterated internal standard is chemically identical to the analyte, it has the same physicochemical properties, leading to co-elution and experiencing the same degree of matrix effects.[1] This co-elution ensures that any signal suppression or enhancement affecting the analyte will be mirrored by the internal standard, allowing for a reliable normalization of the signal and accurate quantification.
Structural analogs, on the other hand, often have different retention times and ionization efficiencies, making them less effective at compensating for matrix effects. This can lead to significant assay bias and variability, which is unacceptable in a regulated environment.
Regulatory Landscape: A Clear Preference for Isotopic Labeling
Regulatory bodies such as the European Medicines Agency (EMA) have expressed a strong preference for the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory review. While the U.S. Food and Drug Administration (FDA) does not explicitly mandate their use, the expectation for robust and reliable data implicitly favors the use of an IS that can best account for analytical variability. The use of a less suitable internal standard, like a structural analog, may lead to greater scrutiny and potential rejection of study data.
Performance Comparison: Deuterated vs. Analog Internal Standards
The superiority of deuterated internal standards is not merely theoretical. Experimental data from various studies consistently demonstrate their enhanced performance in terms of accuracy and precision compared to structural analogs.
Case Study 1: Olmesartan Bioanalysis
In a bioanalytical method for the cardiovascular drug olmesartan, the performance of a deuterated internal standard (Olmesartan-d4) was compared to a structural analog. The results, summarized in the table below, clearly show the improved accuracy and precision achieved with the deuterated standard.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated (Olmesartan-d4) | 5 | 98.7 | 4.2 |
| 50 | 101.2 | 2.8 | |
| 500 | 99.5 | 3.5 | |
| Structural Analog | 5 | 85.2 | 12.8 |
| 50 | 92.1 | 9.5 | |
| 500 | 88.9 | 11.2 |
Table 1: Comparison of accuracy and precision in the bioanalysis of olmesartan using a deuterated internal standard versus a structural analog internal standard.
Case Study 2: Kahalalide F Bioanalysis
A study on the anticancer agent Kahalalide F also highlighted the significant improvement in assay performance when switching from a butyric acid analog internal standard to a deuterated (D8) internal standard.
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias | Statistical Significance (p-value) |
| Deuterated (Kahalalide F-D8) | 100.3 | 7.6 | p > 0.05 (not significant) |
| Analog (Butyric Acid Analog) | 96.8 | 8.6 | p < 0.0005 (significant) |
Table 2: Statistical comparison of bias in the bioanalysis of Kahalalide F using a deuterated internal standard versus an analog internal standard.[2]
The data demonstrates that the use of the deuterated internal standard resulted in a mean bias that was not statistically different from the true value, while the analog internal standard showed a significant bias.[2] Furthermore, the variance in the assay was significantly lower with the deuterated internal standard (p=0.02).[2]
Experimental Protocols
To ensure the reliability and regulatory acceptance of bioanalytical data, rigorous validation of the analytical method is required. The following are detailed protocols for key experiments to justify the use of a deuterated internal standard.
Assessment of Matrix Effects
Objective: To evaluate the potential for matrix components to affect the ionization of the analyte and internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked in the mobile phase at low and high concentrations.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix at low and high concentrations.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process at low and high concentrations.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across different lots of the biological matrix should be ≤15%.
Caption: Workflow for the assessment of matrix effects.
Accuracy and Precision Assessment
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Analyze a minimum of five replicates of each QC level in at least three separate analytical runs.
-
Calculate Accuracy:
-
Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) x 100
-
-
Calculate Precision:
-
Precision (%CV) = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) x 100
-
-
Acceptance Criteria (FDA/EMA):
-
Accuracy: The mean value should be within ±15% of the nominal value for QC samples and ±20% for the LLOQ.
-
Precision: The %CV should not exceed 15% for QC samples and 20% for the LLOQ.
-
References
Navigating the Isotopic Landscape: A Guide to the Impact of Deuterium Labeling on Mass Spectrometry Fragmentation
For researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling, understanding the influence of deuterium substitution on fragmentation patterns is paramount. This guide provides a comprehensive comparison of the mass spectrometric behavior of deuterated and non-deuterated compounds, supported by experimental data and detailed protocols to inform study design and data interpretation.
Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful and versatile tool in mass spectrometry-based analysis. This subtle atomic change can profoundly influence the fragmentation of a molecule, providing invaluable insights into reaction mechanisms, metabolic pathways, and protein dynamics. While widely utilized for quantitative analysis as internal standards, the deliberate use of deuterium to alter and probe fragmentation pathways offers a deeper level of structural elucidation.
The primary physicochemical difference between a C-H and a C-D bond is the latter's greater strength. This increased bond energy, a manifestation of the kinetic isotope effect (KIE), can alter the propensity of certain bonds to break during collision-induced dissociation (CID) or other tandem mass spectrometry (MS/MS) techniques. Consequently, the resulting fragmentation pattern of a deuterated compound can differ significantly in both the relative intensities of shared fragment ions and the emergence of unique fragmentation channels compared to its non-deuterated counterpart.
Quantitative Comparison of Fragmentation Patterns: Armodafinil
To illustrate the impact of deuterium labeling on fragmentation, we examine the electrospray ionization tandem mass spectrometry (ESI-MS/MS) data for the wakefulness-promoting agent armodafinil and its deuterated analog, armodafinil-d₃. In this labeled version, three hydrogen atoms on the methyl group of the sulfinyl moiety are replaced with deuterium.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Relative Intensity (Non-Deuterated) | Relative Intensity (Deuterated, Armodafinil-d₃) |
| 274.09 | 167.08 | [C₁₅H₁₅O]⁺ - Diphenylmethyl cation | High | High |
| 274.09 | 139.04 | [C₁₀H₁₁]⁺ | Moderate | Moderate |
| 274.09 | 105.03 | [C₇H₅O]⁺ - Benzoyl cation | Low | Low |
| 277.11 | 168.09 | [C₁₅H₁₄DO]⁺ - Deuterated Diphenylmethyl cation | - | High |
| 277.11 | 140.05 | [C₁₀H₁₀D]⁺ | - | Moderate |
Table 1: Comparison of major fragment ions and their relative intensities in the ESI-MS/MS spectra of non-deuterated armodafinil and armodafinil-d₃.
The data clearly shows that the major fragmentation pathway for both compounds involves the formation of the stable diphenylmethyl cation. For armodafinil-d₃, the corresponding fragment ion is observed at m/z 168.09, confirming the retention of the deuterium label on this fragment. The relative intensities of the other common fragments remain comparable, suggesting that for armodafinil, the primary fragmentation pathways are not significantly altered by deuteration at the methyl group. However, the mass shift in the fragment ions is a critical piece of information for confirming fragmentation mechanisms.
Elucidating Fragmentation Pathways: A General Workflow
Deuterium labeling is a cornerstone technique for the elucidation of fragmentation pathways. By strategically placing deuterium atoms at different positions within a molecule, researchers can track the fate of specific hydrogen atoms during fragmentation, thereby confirming or refuting proposed mechanisms.
Experimental Protocols
General Protocol for Deuterium Labeling and LC-MS/MS Analysis
This protocol outlines a general procedure for comparing the fragmentation patterns of a non-deuterated drug molecule and its deuterated analog.
1. Materials and Reagents:
-
Non-deuterated analytical standard of the compound of interest.
-
Deuterated analytical standard of the compound of interest (e.g., purchased from a commercial supplier or custom synthesized).
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water).
-
LC-MS grade formic acid or other appropriate mobile phase additives.
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer capable of MS/MS, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.
2. Sample Preparation:
-
Prepare stock solutions of both the non-deuterated and deuterated standards in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to a final concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL) using the initial mobile phase composition.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable reversed-phase C18 column.
-
Establish a gradient elution method using, for example, water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B. The gradient should be optimized to achieve good peak shape and separation from any potential interferences.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing a standard solution of the non-deuterated compound.
-
Perform a full scan (MS1) experiment to determine the m/z of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) for both the non-deuterated and deuterated compounds.
-
Set up a product ion scan (MS/MS) experiment for the precursor ions identified in the previous step.
-
Optimize the collision energy to achieve a rich fragmentation spectrum. It may be beneficial to acquire spectra at multiple collision energies to observe a wider range of fragment ions.
-
Acquire data for both the non-deuterated and deuterated compounds under identical instrumental conditions.
-
4. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the major fragment ions in the MS/MS spectrum of the non-deuterated compound.
-
Analyze the MS/MS spectrum of the deuterated compound and identify the corresponding fragment ions, noting any mass shifts.
-
Compare the relative intensities of the fragment ions between the two spectra.
-
Based on the observed mass shifts, deduce which fragments have retained the deuterium label(s) and use this information to propose and confirm the fragmentation pathways.
Protocol for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein Conformational Analysis
HDX-MS is a powerful technique that leverages the exchange of labile amide hydrogens on the protein backbone with deuterium from a deuterated buffer to probe protein conformation and dynamics.
1. Reagents and Buffers:
-
Purified protein of interest.
-
Deuterium oxide (D₂O, 99.9%).
-
Quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5, containing a denaturant like guanidine HCl).
-
Digestion enzyme (e.g., immobilized pepsin).
-
LC-MS grade solvents.
2. Experimental Workflow:
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting the protein solution into a deuterated buffer (e.g., PBS prepared in D₂O).
-
Incubate the mixture for various time points (e.g., 10s, 1min, 10min, 1h) at a controlled temperature.
-
-
Quenching:
-
Stop the exchange reaction by adding an ice-cold quench buffer. The low pH and temperature significantly slow down the back-exchange of deuterium to hydrogen.
-
-
Digestion:
-
Immediately inject the quenched sample onto an online digestion column containing an acid-stable protease like pepsin. This generates peptides that are amenable to MS analysis.
-
-
Chromatographic Separation and Desalting:
-
The resulting peptides are trapped and desalted on a reversed-phase trap column and then separated on a C18 analytical column, typically maintained at a low temperature (e.g., 0-4 °C) to minimize back-exchange.
-
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Acquire both MS1 and MS/MS data. MS1 data is used to measure the mass increase of the peptides due to deuterium incorporation, while MS/MS is used for peptide identification.
-
3. Data Analysis:
-
Identify the peptides from the MS/MS data.
-
For each identified peptide, calculate the centroid mass from the isotopic distribution in the MS1 spectra at each time point.
-
Calculate the amount of deuterium uptake for each peptide over time.
-
Compare the deuterium uptake profiles of the protein in different states (e.g., with and without a ligand) to identify regions of conformational change.
Conclusion
The strategic incorporation of deuterium into molecules provides a powerful lens through which to examine and understand their behavior in the gas phase of a mass spectrometer. By carefully designing experiments and analyzing the resulting data, researchers can harness the kinetic isotope effect to elucidate complex fragmentation pathways, confirm structural assignments, and gain deeper insights into molecular structure and reactivity. The provided protocols and comparative data serve as a foundational guide for scientists and drug development professionals to effectively implement deuterium labeling in their mass spectrometry workflows, ultimately leading to more robust and informative analytical outcomes.
Unraveling the Connection: A Comparative Guide to Serum and Fecal Taurolithocholic Acid Levels
For researchers, scientists, and drug development professionals, understanding the relationship between systemic and localized levels of bile acids is crucial for advancing diagnostics and therapeutics. This guide provides a comparative analysis of serum and fecal taurolithocholic acid (TLCA), a key secondary bile acid, offering insights into its measurement, physiological significance, and the correlation—or lack thereof—between its concentrations in these two critical biological matrices.
Taurolithocholic acid (TLCA) is a secondary bile acid formed in the intestine through the microbial modification of primary bile acids. Its presence in both the systemic circulation (serum) and the gastrointestinal tract (feces) raises important questions about its role as a biomarker and its physiological and pathological functions. While direct quantitative correlations between serum and fecal TLCA are not extensively documented in head-to-head studies, existing research provides a framework for understanding their distinct and overlapping implications.
Quantitative Data Summary
A direct correlation coefficient between serum and fecal TLCA is not consistently reported across studies. However, research on various bile acids suggests that the correlation can be weak. For instance, lithocholic acid (LCA), the unconjugated form of TLCA, is not as readily absorbed from the intestine as other bile acids, which implies that fecal levels may not be accurate surrogates for serum concentrations[1][2]. The following table summarizes typical findings regarding TLCA and related bile acids in different disease contexts.
| Condition | Matrix | Key Findings Related to TLCA or its Precursor (LCA) | Reference |
| Ulcerative Colitis | Feces | Concentrations of secondary bile acids, including TLCA, were significantly lower in patients compared to healthy controls.[3] | [3] |
| Intrahepatic Cholangiocarcinoma | In vitro | TLCA promotes cell growth through the EGFR/ERK1/2 signaling pathway.[4][5] | [4][5] |
| Cholestasis | Animal Model | TLCA can induce cholestatic effects.[6] | [6] |
| General Bile Acid Studies | Serum & Feces | General concordance between serum and fecal bile acids is variable and metabolite-dependent.[7] | [7] |
Experimental Protocols
Accurate quantification of TLCA in both serum and feces is paramount for research and clinical applications. Mass spectrometry-based methods are the gold standard, offering high sensitivity and specificity.
1. Quantification of TLCA in Serum by LC-MS/MS
This protocol provides a general workflow for the analysis of TLCA in serum samples.
-
Sample Preparation: A simple protein precipitation is often employed. To 100 µL of plasma or serum, 25 µL of a deuterated internal standard solution and 200 µL of an acetonitrile/methanol mixture are added to precipitate proteins.[8]
-
Chromatographic Separation: A reverse-phase C18 column is typically used for separation. A common mobile phase consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., a mixture of methanol and acetonitrile).[9] A gradient elution is used to separate the various bile acids.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for TLCA and its internal standard.[9][10]
2. Quantification of TLCA in Feces by LC-MS/MS or GC-MS
Fecal matrix is more complex, requiring more extensive sample preparation.
-
Sample Preparation (LC-MS/MS):
-
Approximately 10 mg of lyophilized fecal sample is weighed.[11]
-
An extraction solution (e.g., 5% ammonium-ethanol aqueous solution or acetonitrile/methanol) is added along with zirconium oxide beads for homogenization.[11][12]
-
The mixture is vortexed and centrifuged to separate the supernatant containing the bile acids.
-
The supernatant is then diluted and prepared for injection.
-
-
Sample Preparation (GC-MS):
-
Lyophilized stool powder (e.g., 5.0 mg) is heated with water and incubated with cholylglycine hydrolase/sulfatase to deconjugate the bile acids.[13]
-
Ethanol is added, and the solution is refluxed.
-
After centrifugation, the supernatant is evaporated, and the extracted bile acids are resuspended and purified using a solid-phase extraction column.[13]
-
The bile acids are then derivatized to make them volatile for GC-MS analysis.
-
-
Analysis: The subsequent chromatographic separation and mass spectrometric detection are similar to the methods used for serum, with adjustments to the chromatography to handle the more complex fecal extract.
Comparison of Analytical Methods
| Feature | ELISA | Mass Spectrometry (LC-MS/MS, GC-MS) |
| Principle | Immunoassay based on antibody-antigen recognition. | Separation based on chromatography, detection based on mass-to-charge ratio. |
| Specificity | Can be prone to cross-reactivity with structurally similar bile acids. | High specificity, able to distinguish between different bile acid isomers.[10] |
| Sensitivity | High sensitivity. | Generally high sensitivity, especially with modern instrumentation.[14] |
| Multiplexing | Typically measures one or a few analytes at a time. | Can simultaneously quantify a large panel of bile acids.[8][9] |
| Cost & Complexity | Relatively simpler and more economical.[14] | Requires specialized equipment and expertise, higher cost.[14] |
Signaling Pathways and Experimental Workflows
TLCA Signaling in Cholangiocarcinoma
Research has shown that TLCA can promote the growth of intrahepatic cholangiocarcinoma cells. This is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-regulated kinase (ERK1/2) signaling pathway.[4][5][15] The involvement of the M3 muscarinic acetylcholine receptor (M3AChR) has also been demonstrated.[4]
Caption: Proposed signaling pathway of TLCA-mediated cell proliferation.
General Experimental Workflow for Bile Acid Analysis
The process of analyzing bile acids from biological samples involves several key steps, from sample collection to data analysis.
Caption: General workflow for serum and fecal bile acid analysis.
References
- 1. Evaluation of gut dysbiosis using serum and fecal bile acid profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Altered profiles of fecal bile acids correlate with gut microbiota and inflammatory responses in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproducibility, temporal variability, and concordance of serum and fecal bile acids and short chain fatty acids in a population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation Analysis Between Serum Bile Acid Profiles and Colonic Neoplasms [xiahepublishing.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altered metabolism of bile acids correlates with clinical parameters and the gut microbiota in patients with diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Taurolithocholic Acid-d4: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and operational efficiency. This guide provides essential, step-by-step procedures for the safe disposal of Taurolithocholic acid-d4, a deuterated bile acid used in metabolic research and as an internal standard. By adhering to these protocols, laboratories can ensure a safe working environment while maintaining regulatory compliance.
While this compound is not classified as a hazardous substance, responsible chemical management necessitates a structured approach to its disposal. The following information is designed to provide clear, actionable guidance for laboratory personnel.
Key Safety and Disposal Information
A summary of the essential safety and handling information for Taurolithocholic acid and its analogs is presented below. This information is aggregated from various safety data sheets (SDS) for similar compounds.
| Parameter | Summary of Information |
| Hazard Classification | Not classified as a hazardous substance according to the Globally Harmonized System (GHS). |
| Primary Routes of Exposure | Inhalation, ingestion, skin contact, eye contact. |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and chemical-resistant gloves. |
| First Aid Measures | In case of eye contact: Rinse thoroughly with plenty of water. In case of skin contact: Wash off with soap and plenty of water. If inhaled: Move person into fresh air. If swallowed: Rinse mouth with water. |
| Spill Response | For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound from a research laboratory setting. This process is designed to be straightforward and to prioritize safety and compliance.
1. Waste Identification and Segregation:
-
Initial Assessment: Confirm that the waste to be disposed of is solely this compound or is a simple aqueous solution of the compound.
-
Segregation: It is crucial to not mix non-hazardous waste with hazardous waste streams.[2] Doing so will necessitate treating the entire mixture as hazardous, leading to increased disposal costs and complexity. Keep this compound waste separate from other chemical waste, such as halogenated solvents or heavy metals.[2]
2. Containerization and Labeling:
-
Solid Waste:
-
Place solid this compound waste in a clearly labeled, sealed container. The original container, if empty, can be used for this purpose after defacing the original label.[3]
-
For larger quantities of solid waste, use a durable, sealable plastic bag or a designated non-hazardous solid waste container.
-
-
Liquid Waste (Aqueous Solutions):
-
Collect aqueous solutions of this compound in a sealable, non-reactive container (e.g., a high-density polyethylene bottle).
-
Do not mix with organic solvent waste.[4]
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and the approximate quantity.[1] This prevents ambiguity and ensures proper handling by waste management personnel.
-
3. Disposal Path Determination:
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on non-hazardous chemical waste disposal.[5][6] Institutional policies may vary.
-
Solid Waste Disposal:
-
Aqueous Solution Disposal:
-
Some institutions may permit the disposal of dilute, non-hazardous aqueous solutions down the sanitary sewer, followed by a copious amount of water.[5][7] However, this should only be done with the explicit approval of your institution's EHS department.
-
If sewer disposal is not permitted, the labeled container of aqueous waste should be transferred to your institution's designated chemical waste collection area.
-
-
Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the original label should be defaced or removed, and the container can typically be disposed of in the regular trash or recycled, in accordance with institutional policy.[3]
-
4. Record Keeping:
-
Maintain a log of all chemical waste disposal activities, including the chemical name, quantity, and date of disposal. This is a good laboratory practice and may be required for regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
